molecular formula C8H7BrN2 B1443546 8-Bromo-2-methylimidazo[1,2-a]pyridine CAS No. 1194374-75-8

8-Bromo-2-methylimidazo[1,2-a]pyridine

Cat. No.: B1443546
CAS No.: 1194374-75-8
M. Wt: 211.06 g/mol
InChI Key: JJTBVBQXNUXOMN-UHFFFAOYSA-N
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Description

8-Bromo-2-methylimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

8-bromo-2-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6-5-11-4-2-3-7(9)8(11)10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTBVBQXNUXOMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC=C(C2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 8-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the physicochemical properties, synthesis, and analytical characterization of 8-Bromo-2-methylimidazo[1,2-a]pyridine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core scientific data with practical insights to facilitate its application in medicinal chemistry and materials science.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold recognized as a "privileged structure" in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds, including commercial drugs like Zolpidem (for insomnia) and Alpidem (an anxiolytic). Its rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse interactions with biological targets, making it a versatile template for drug design. Derivatives of this scaffold have demonstrated a wide spectrum of therapeutic potential, including antibacterial, antiviral, anti-inflammatory, and antitumor activities.

The introduction of a bromine atom at the 8-position and a methyl group at the 2-position, as in this compound, offers specific advantages for further chemical exploration. The bromine atom serves as a versatile synthetic handle for cross-coupling reactions, enabling the introduction of various functional groups to modulate the compound's biological activity and pharmacokinetic profile. The methyl group at the 2-position can influence the molecule's steric and electronic properties, impacting its binding affinity to target proteins.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties govern its solubility, permeability, and metabolic stability, which are critical parameters in drug discovery.

PropertyDataSource
Molecular Formula C₈H₇BrN₂[Chem-Impex]
Molecular Weight 211.06 g/mol [PubChem]
Appearance Light Brown Solid[Chem-Impex]
XLogP3 (Computed) 2.9[PubChem]
Topological Polar Surface Area (TPSA) 17.3 Ų[PubChem]
Hydrogen Bond Donor Count 0[PubChem]
Hydrogen Bond Acceptor Count 2[PubChem]
Rotatable Bond Count 0[PubChem]

Synthesis and Mechanism

The synthesis of this compound typically follows the well-established cyclocondensation reaction between a substituted 2-aminopyridine and an α-haloketone. This reaction is a cornerstone for the construction of the imidazo[1,2-a]pyridine scaffold.

Conceptual Synthetic Pathway

The logical synthetic route involves the reaction of 3-bromo-2-aminopyridine with chloroacetone. The mechanism proceeds through an initial N-alkylation of the pyridine ring nitrogen of 3-bromo-2-aminopyridine by chloroacetone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.

Synthesis_Pathway reagent1 3-Bromo-2-aminopyridine intermediate N-Alkylated Intermediate reagent1->intermediate + reagent2 Chloroacetone reagent2->intermediate product This compound intermediate->product Intramolecular Cyclization & Dehydration

Caption: Conceptual synthetic pathway for this compound.

Illustrative Experimental Protocol

While a specific protocol for this compound is not detailed in the readily available literature, a general, field-proven procedure for analogous compounds can be adapted. This protocol is presented for illustrative purposes and would require optimization.

Objective: To synthesize this compound.

Materials:

  • 3-Bromo-2-aminopyridine

  • Chloroacetone

  • Anhydrous ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-bromo-2-aminopyridine (1.0 eq) in anhydrous ethanol.

  • Reagent Addition: To the stirred solution, add chloroacetone (1.1 eq).

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Self-Validation: The identity and purity of the synthesized compound must be confirmed through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic protons on the fused ring system. The methyl group at the 2-position would likely appear as a singlet. The protons on the pyridine and imidazole rings will exhibit characteristic chemical shifts and coupling patterns depending on their electronic environment.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The carbon atom attached to the bromine will be influenced by the halogen's electron-withdrawing effect. The methyl carbon will appear in the aliphatic region, while the remaining carbons of the heterocyclic core will be in the aromatic region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For this compound, the mass spectrum would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which is a definitive indicator of its presence in the molecule.

Applications in Research and Development

This compound serves as a valuable building block in several areas of chemical and pharmaceutical research:

  • Medicinal Chemistry: The bromine atom can be readily functionalized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to generate libraries of novel compounds for biological screening. These modifications can be tailored to optimize potency, selectivity, and pharmacokinetic properties.

  • Materials Science: The rigid, aromatic nature of the imidazo[1,2-a]pyridine scaffold makes it a candidate for the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials. The bromo-substituent allows for the tuning of its electronic and photophysical properties.

Conclusion

This compound is a heterocyclic compound of significant interest, primarily due to the versatile synthetic utility of its imidazo[1,2-a]pyridine core and the presence of a functionalizable bromine atom. While a complete set of experimentally determined physicochemical data is not yet consolidated in the public domain, its properties can be reliably estimated from related structures. The established synthetic routes provide a clear pathway for its preparation, enabling its use as a key intermediate in the discovery and development of novel therapeutic agents and advanced materials. Further experimental characterization of this compound will undoubtedly enhance its value to the scientific community.

References

  • [PubChem] 6-Bromo-2-methylimidazo[1,2-a]pyridine. PubChem, National Center for Biotechnology Information. Available at: [Link]

8-Bromo-2-methylimidazo[1,2-a]pyridine spectral data NMR analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the NMR Spectral Analysis of 8-Bromo-2-methylimidazo[1,2-a]pyridine

For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of novel chemical entities is paramount. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectral data for a key derivative, this compound, offering insights into the causal relationships between its structure and spectral features.

The Foundational Principles of NMR in Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique that exploits the magnetic properties of atomic nuclei.[5] The core principle lies in the fact that nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[5] When placed in a strong external magnetic field, these nuclei align either with or against the field. By applying radiofrequency pulses, these nuclei can be excited from a lower to a higher energy state. The relaxation back to the lower state emits a signal whose frequency provides detailed information about the atom's chemical environment.

Two key parameters are central to spectral interpretation:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a nucleus. Electron-withdrawing groups deshield a nucleus, shifting its signal downfield (higher ppm), while electron-donating groups shield it, causing an upfield shift (lower ppm).

  • Spin-Spin Coupling (J): This phenomenon, measured in Hertz (Hz), arises from the interaction of neighboring non-equivalent nuclei. It causes signals to split into multiplets (e.g., doublets, triplets), and the pattern of splitting reveals the number of adjacent protons.[6][7]

Structural Features and Their Spectroscopic Implications

The spectral characteristics of this compound are dictated by the interplay of its constituent parts: the electron-rich five-membered imidazole ring, the electron-deficient six-membered pyridine ring, an electron-donating methyl group, and an electron-withdrawing bromine atom.

Chemical structure of this compound with atom numbering. Figure 1: Chemical structure of this compound.

¹H NMR Spectral Analysis

The proton NMR spectrum provides a detailed map of the hydrogen atoms within the molecule. For this compound, five distinct signals are anticipated.

Predicted ¹H NMR Signal Assignments
SignalChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale
1~ 8.0 - 8.2d~ 7.01HH-5Located on the electron-deficient pyridine ring, adjacent to a bridgehead nitrogen, resulting in a downfield shift.
2~ 7.5s-1HH-3Singlet due to no adjacent protons. Its position is influenced by the adjacent nitrogen and the C2-methyl group.
3~ 7.4d~ 9.01HH-7Influenced by the adjacent electron-withdrawing bromine atom, causing a downfield shift.
4~ 6.8t~ 7.01HH-6Coupled to both H-5 and H-7, appearing as a triplet (or more accurately, a doublet of doublets).
5~ 2.4s-3HC2-CH₃Shielded aliphatic protons, appearing as a characteristic singlet in the upfield region.[8]

Note: The predicted chemical shifts are based on the parent imidazo[1,2-a]pyridine system and known substituent effects. Actual experimental values may vary slightly.

Causality Behind the Shifts:
  • The Aromatic System: The fused 10 π-electron aromatic system leads to significant delocalization, with protons on the pyridine ring (H-5, H-6, H-7) generally appearing at a lower field than those on a simple benzene ring.[9]

  • Methyl Group (C2-CH₃): The electron-donating nature of the methyl group slightly shields the heterocyclic ring. Its protons are aliphatic and thus appear significantly upfield.

  • Bromine Atom (C8-Br): The primary influence of the electronegative bromine atom is the deshielding of the adjacent proton, H-7. This inductive effect pulls electron density away from H-7, shifting its signal downfield compared to the unsubstituted parent compound.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope (1.1%), proton-decoupled spectra are typically acquired, where each unique carbon atom appears as a single line.[5][10] For this compound, ten distinct carbon signals are expected.

Predicted ¹³C NMR Signal Assignments
Chemical Shift (δ, ppm) (Predicted)AssignmentRationale
~ 145 - 150C-2Quaternary carbon attached to two nitrogen atoms, resulting in a strong downfield shift.
~ 142 - 145C-8aBridgehead quaternary carbon adjacent to a nitrogen atom, significantly deshielded.
~ 125 - 130C-5Aromatic CH carbon in the six-membered ring.
~ 122 - 126C-7Aromatic CH carbon, its shift is influenced by the adjacent bromine.
~ 115 - 120C-3Aromatic CH carbon in the five-membered ring.
~ 112 - 115C-6Aromatic CH carbon.
~ 105 - 110C-8Carbon directly bonded to bromine. The "heavy atom effect" of bromine causes a notable upfield shift compared to what would be expected based on electronegativity alone.
~ 15 - 20C2-CH₃Aliphatic methyl carbon, appearing in the far upfield region of the spectrum.

Note: The assignments for C-5, C-6, and C-7 can be ambiguous without 2D NMR data (HSQC/HMBC) and are based on general trends in similar heterocyclic systems.[11]

Key Influences on Carbon Chemical Shifts:
  • Hybridization and Electronegativity: Carbons in the aromatic system are sp² hybridized and appear in the characteristic 110-150 ppm range. Carbons directly bonded to electronegative nitrogen atoms (C-2, C-8a) are strongly deshielded and shifted significantly downfield.[12]

  • Substituent Effects: The methyl group provides a small shielding effect on its attached carbon (C-2) and other nearby carbons. The bromine at C-8 introduces a complex electronic effect, but its most distinct feature is the direct impact on the C-8 chemical shift.

Experimental Protocol and Data Acquisition

To ensure high-quality, reproducible data, a standardized experimental protocol is essential.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.[13][14]

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.

  • Instrument Configuration:

    • The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.[15]

    • Tune and shim the instrument to ensure a homogeneous magnetic field and optimal signal resolution.

  • Data Acquisition Parameters:

    • ¹H NMR:

      • Pulse Sequence: Standard single-pulse acquisition.

      • Acquisition Time: ~2-3 seconds.

      • Relaxation Delay: ~1-2 seconds.

      • Number of Scans: 8 to 16 scans are typically sufficient.

    • ¹³C NMR:

      • Pulse Sequence: Standard single-pulse with proton decoupling.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay: ~2 seconds.

      • Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

    • Perform phase correction and baseline correction to obtain a clean, interpretable spectrum.

    • Integrate the signals in the ¹H spectrum to determine the relative ratios of protons.

Visualization of Workflow and Structural Influences

Diagrams can effectively illustrate the experimental workflow and the logical connections between molecular structure and spectral output.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation & Confirmation Sample Weigh Compound (5-10 mg) Solvent Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Solvent Standard Add Internal Standard (TMS) Solvent->Standard Spectrometer High-Field NMR Spectrometer (≥400 MHz) Standard->Spectrometer H1_Acq Acquire ¹H Spectrum Spectrometer->H1_Acq C13_Acq Acquire ¹³C Spectrum Spectrometer->C13_Acq FT Fourier Transform (FID -> Spectrum) H1_Acq->FT C13_Acq->FT Correction Phase & Baseline Correction FT->Correction Analysis Peak Picking, Integration (¹H) Correction->Analysis Assign Assign Signals (Chemical Shift, Coupling) Analysis->Assign Structure Structure Confirmation Assign->Structure

Caption: Experimental workflow for NMR analysis.

Substituent_Effects cluster_substituents Substituents cluster_effects Electronic Effects Core Imidazo[1,2-a]pyridine Core Spectra Observed NMR Chemical Shifts Core->Spectra Base Values Me_Group C2-Methyl Group (Electron Donating) Shielding Shielding (Upfield Shift) Me_Group->Shielding Br_Atom C8-Bromine Atom (Electron Withdrawing) Deshielding Deshielding (Downfield Shift) Br_Atom->Deshielding Shielding->Spectra Influences C2, C3 Deshielding->Spectra Influences C7, C8

Caption: Influence of substituents on chemical shifts.

References

  • Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
  • Wiley-VCH. (2007). Supporting Information.
  • ResearchGate. (n.d.). 1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. Retrieved from [Link]

  • MDPI. (n.d.). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR spectrum of imidazo[1,2-a]pyridine 7a. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co. Retrieved from [Link]

  • RSC Publishing. (n.d.). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Retrieved from [Link]

  • University of Milan. (n.d.). Chemical shift assignment of mono- and di-bromo triimidazo[1,2-a:1',2'-c:1'',2''-e][1][9][16]triazine derivatives by DFT/NMR integrated approach. For Peer Review - AIR Unimi. Retrieved from [Link]

  • Supporting Information. (n.d.). Efficient Access to 2,3-diarylimidazo[1,2-a]pyridines via a One-pot, Ligand-free, Palladium-Catalyzed Thr. AWS. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. PubMed. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Supporting Information. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Retrieved from [Link]

  • Asian Journal of Chemistry. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 21). Carbon-13 NMR Spectroscopy. YouTube. Retrieved from [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

  • Compound Interest. (2015, April 7). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry of 8-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the mass spectrometric behavior of 8-Bromo-2-methylimidazo[1,2-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a privileged structure known for a wide range of biological activities.[1][2] Understanding its mass spectrometric fragmentation is crucial for its identification, characterization, and quality control in research and development settings. This document will delve into the expected molecular ion characteristics, propose logical fragmentation pathways, and provide a foundational experimental protocol for its analysis.

Introduction to the Analyte and Mass Spectrometry

This compound possesses a fused bicyclic system with a bromine substituent on the pyridine ring and a methyl group on the imidazole ring. Its chemical formula is C₈H₇BrN₂. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), imparts a highly characteristic isotopic pattern to the molecular ion, which is a key diagnostic feature in its mass spectrum.[3]

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For a molecule like this compound, techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) can be employed to generate ions for mass analysis. The choice of ionization method will influence the extent of fragmentation observed. ESI is a "soft" ionization technique that typically yields the protonated molecule [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular weight. EI, a "hard" ionization technique, imparts more energy to the molecule, leading to extensive and informative fragmentation patterns that are invaluable for structural elucidation.

Predicted Mass Spectrum and Isotopic Profile

The nominal molecular weight of this compound is 211 g/mol . Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the molecular ion region of the mass spectrum will exhibit a characteristic doublet, with two peaks of almost equal intensity separated by 2 m/z units.[3]

Isotopologue Mass (Da) Relative Abundance
C₈H₇⁷⁹BrN₂210.979~100%
C₈H₇⁸¹BrN₂212.977~98%

Table 1: Predicted Isotopic Profile of the Molecular Ion of this compound.

Proposed Fragmentation Pathways

Upon ionization, particularly with a high-energy technique like EI, the molecular ion of this compound is expected to undergo a series of fragmentation events. The proposed pathways are based on the known fragmentation of heterocyclic compounds and substituted aromatics.[4]

The initial fragmentation is likely to involve the loss of the bromine atom or the methyl group. The fused imidazo[1,2-a]pyridine core is relatively stable, and its ring-opening fragmentation would likely occur after the loss of substituents.

A plausible fragmentation pathway is illustrated below:

fragmentation_pathway M [M]⁺˙ m/z 211/213 F1 [M-Br]⁺ m/z 132 M->F1 -Br• F2 [M-HBr]⁺˙ m/z 131 M->F2 -HBr F3 [M-CH₃]⁺ m/z 196/198 M->F3 -CH₃• F4 [M-CH₃-Br]⁺ m/z 117 F3->F4 -Br•

Caption: Proposed EI fragmentation pathway for this compound.

Key Fragmentation Steps:

  • Loss of a Bromine Radical: The molecular ion can undergo cleavage of the C-Br bond to lose a bromine radical (Br•), resulting in a fragment ion at m/z 132.

  • Loss of Hydrogen Bromide (HBr): A common fragmentation pathway for bromo-substituted compounds is the elimination of a neutral HBr molecule, which would yield a radical cation at m/z 131.

  • Loss of a Methyl Radical: Cleavage of the C-CH₃ bond can lead to the loss of a methyl radical (CH₃•), producing a fragment ion with a characteristic bromine isotopic pattern at m/z 196/198.

  • Sequential Loss of Methyl and Bromine: Following the initial loss of the methyl group, the resulting fragment ion can then lose a bromine radical to form an ion at m/z 117.

Experimental Protocol: A General Guideline

The following is a general protocol for the mass spectrometric analysis of this compound. Instrument parameters should be optimized for the specific mass spectrometer being used.

A. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of this compound in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of 1-10 µg/mL for ESI-MS or as required for direct insertion probe EI-MS.

B. Instrumentation and Parameters (Example for ESI-MS):

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Infusion Flow Rate: 5-10 µL/min.

  • Capillary Voltage: 3.5-4.5 kV.

  • Cone Voltage: 20-40 V (can be varied to induce in-source fragmentation).

  • Source Temperature: 120-150 °C.

  • Desolvation Temperature: 300-400 °C.

  • Mass Range: m/z 50-500.

C. Instrumentation and Parameters (Example for EI-MS):

  • Mass Spectrometer: A mass spectrometer equipped with an Electron Ionization source (e.g., GC-MS or a direct insertion probe).

  • Ionization Energy: 70 eV.

  • Source Temperature: 200-250 °C.

  • Mass Range: m/z 40-300.

The workflow for this analysis can be visualized as follows:

experimental_workflow A Dissolve in Solvent B Dilute to Working Concentration A->B C Introduce Sample to MS B->C D Ionize (ESI or EI) C->D E Mass Analysis D->E F Acquire Mass Spectrum E->F G Identify Molecular Ion F->G H Analyze Fragmentation Pattern G->H

Caption: General experimental workflow for the mass spectrometric analysis.

Data Interpretation and Structural Confirmation

The acquired mass spectrum should be carefully analyzed. The presence of the characteristic M/M+2 isotopic pattern is a strong indicator of a monobrominated compound.[3] The accurate mass of the molecular ion can be used to confirm the elemental composition (C₈H₇BrN₂). The fragmentation pattern should then be compared with the proposed pathways to provide further confidence in the structural assignment. For unequivocal identification, comparison with a reference standard and the use of other analytical techniques such as NMR spectroscopy are recommended.

Conclusion

The mass spectrometric analysis of this compound is a powerful tool for its characterization. The distinctive isotopic signature of bromine provides a clear diagnostic marker for the presence of this halogen. By understanding the likely fragmentation pathways, researchers can confidently identify this compound and distinguish it from related structures. The methodologies outlined in this guide provide a solid foundation for the successful mass spectrometric analysis of this and similar heterocyclic compounds, aiding in the advancement of drug discovery and development programs.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. (2021). J Mass Spectrom, 56(12), e4794. [Link]

  • Imidazo[1,2-a]pyridine. (n.d.). In NIST WebBook. Retrieved January 20, 2026, from [Link]

  • Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide. (2022). Chemistry of Heterocyclic Compounds, 58(4/5), 227–234. [Link]

  • Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. (2024). Pharmacia, 71(4). [Link]

  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. (2018). Asian Journal of Chemistry. [Link]

  • Bromo pattern in Mass Spectrometry. (2023, December 2). YouTube. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(53), 37050-37059. [Link]

  • Mass Spectrometry of Heterocyclic Compounds. (1971). Defense Technical Information Center. [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (2018). Organic & Biomolecular Chemistry, 16(33), 5951-5976. [Link]

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  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(53), 37050-37059. [Link]

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The Multifaceted Pharmacology of 8-Bromo-2-methylimidazo[1,2-a]pyridine Derivatives: A Technical Guide to Their Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2][3] Its derivatives have demonstrated a broad therapeutic spectrum, including anticancer, antitubercular, antimicrobial, and anti-inflammatory activities.[1][3] This technical guide focuses on a specific, yet versatile, subset: 8-Bromo-2-methylimidazo[1,2-a]pyridine derivatives. We will delve into their primary biological targets, elucidate their mechanisms of action, and provide detailed experimental methodologies for their investigation, offering a comprehensive resource for researchers and drug development professionals.

Section 1: Targeting Cancer's Engine Room: Kinase Inhibition

A significant body of research on this compound derivatives has centered on their potent anticancer properties, frequently achieved through the inhibition of key kinases that drive tumor growth and survival.

Phosphoinositide 3-Kinase α (PI3Kα): A Prime Target in Oncology

The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, making it a highly attractive target for therapeutic intervention.[4] Certain this compound derivatives have emerged as potent and selective inhibitors of PI3Kα.[4][5]

Mechanism of Action: These derivatives typically function as ATP-competitive inhibitors, binding to the kinase domain of PI3Kα and preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockade abrogates the downstream signaling cascade, leading to decreased cell proliferation, survival, and the induction of apoptosis.[4]

Signaling Pathway: PI3K/Akt/mTOR

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Stimulation Inhibitor 8-Bromo-2-methylimidazo [1,2-a]pyridine Derivative Inhibitor->PI3K Inhibition PI3K_Workflow Start Start Prepare Prepare Reagents: - PI3Kα Enzyme - Substrate (PI) - [γ-33P]ATP - Inhibitor Dilutions Start->Prepare Dispense Dispense Inhibitor/DMSO to 96-well plate Prepare->Dispense AddEnzyme Add PI3Kα Enzyme Dispense->AddEnzyme Incubate1 Incubate (15 min) AddEnzyme->Incubate1 AddSubstrate Add Substrate/ATP Mix Incubate1->AddSubstrate Incubate2 Incubate (1 hr) AddSubstrate->Incubate2 StopReaction Stop Reaction (EDTA) Incubate2->StopReaction AddBeads Add SPA Beads StopReaction->AddBeads Incubate3 Incubate & Settle (≥1 hr) AddBeads->Incubate3 Measure Measure Radioactivity Incubate3->Measure Analyze Calculate % Inhibition & IC50 Measure->Analyze

Caption: A step-by-step workflow for an in vitro PI3Kα scintillation proximity assay.

Covalent Inhibition of KRAS G12C

The KRAS oncogene is one of the most frequently mutated genes in human cancers. The G12C mutation creates a cysteine residue that can be targeted by covalent inhibitors. Recent research has explored the imidazo[1,2-a]pyridine scaffold for developing novel covalent inhibitors of KRAS G12C. [6] Mechanism of Action: These derivatives are designed with a "warhead" that forms a covalent bond with the mutant cysteine residue in KRAS G12C. This irreversible binding locks the protein in an inactive state, preventing downstream signaling and inhibiting the growth of KRAS G12C-mutated cancer cells. [6]

Section 2: Modulating Key Signaling Pathways

Beyond direct enzyme inhibition, this compound derivatives can also exert their anticancer effects by modulating crucial signaling pathways.

Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is vital for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. [7]Certain imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway. [7] Mechanism of Action: While the precise molecular target is not always fully elucidated, these compounds have been shown to downregulate the expression of Wnt target genes, such as c-myc and cyclin D1, independently of GSK-3β activity. [7]This suggests they act downstream of the β-catenin destruction complex.

Experimental Protocol: Wnt/β-catenin Luciferase Reporter Assay

This cell-based assay is used to screen for compounds that modulate the Wnt/β-catenin signaling pathway.

  • Cell Culture and Transfection:

    • Culture a suitable cancer cell line with a constitutively active Wnt pathway (e.g., colorectal cancer cells with APC mutations) in appropriate media.

    • Co-transfect the cells with a TCF/LEF-responsive luciferase reporter plasmid (containing binding sites for the TCF/LEF transcription factors) and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment:

    • Plate the transfected cells in a 96-well plate.

    • Treat the cells with serial dilutions of the this compound derivatives or DMSO (vehicle control).

    • Incubate for 24-48 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Determine the IC50 value.

Section 3: Expanding the Therapeutic Horizon: Antimicrobial and Antitubercular Activity

The therapeutic potential of this compound derivatives extends beyond oncology.

Antitubercular Activity: Targeting the Cytochrome bc1 Complex

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of new therapeutic agents. Imidazo[1,2-a]pyridine analogues have shown significant promise as antitubercular agents, with some targeting the cytochrome bc1 complex of Mycobacterium tuberculosis. [8][9]This complex is a crucial component of the electron transport chain, essential for cellular respiration and energy production.

Antibacterial Activity

Derivatives of the imidazo[1,2-a]pyridine scaffold have also demonstrated broader antibacterial activity. For instance, 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide has shown inhibitory effects against Staphylococcus aureus. [10]The mechanism often involves interactions with essential bacterial enzymes or disruption of the cell membrane. [11]

Section 4: Other Noteworthy Biological Activities

The versatility of the imidazo[1,2-a]pyridine scaffold is further highlighted by its interaction with other biological targets:

  • Microtubule Polymerization Inhibition: Some hybrid molecules incorporating the imidazo[1,2-a]pyridine core have been shown to inhibit microtubule polymerization, a mechanism shared by several successful anticancer drugs. [12]* Induction of Oxidative Stress and Senescence: In chronic myeloid leukemia cells, a selenylated imidazo[1,2-a]pyridine derivative was found to induce cell senescence and oxidative stress, suggesting a novel mechanism of anticancer activity. [13]

Conclusion

The this compound scaffold represents a highly versatile platform for the development of novel therapeutics. Its derivatives have been shown to engage a diverse array of biological targets, leading to potent anticancer, antitubercular, and antibacterial activities. The continued exploration of this chemical space, guided by a deep understanding of the underlying mechanisms and the application of robust experimental methodologies, holds significant promise for addressing unmet medical needs. This guide provides a foundational understanding of these biological targets and the experimental approaches to validate them, serving as a valuable resource for the scientific community.

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An In-depth Technical Guide on the Core Mechanism of Action of 8-Bromo-2-methylimidazo[1,2-a]pyridine in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] Derivatives of this core, including 8-Bromo-2-methylimidazo[1,2-a]pyridine, have emerged as promising candidates for anticancer therapy.[2] This technical guide provides a comprehensive overview of the putative mechanism of action of this compound in cancer cells, drawing upon the extensive research conducted on structurally related imidazo[1,2-a]pyridine derivatives. The primary anticancer effects of this class of compounds are attributed to their ability to modulate critical signaling pathways, leading to cell cycle arrest and apoptosis. This document will delve into the molecular targets, the resultant cellular responses, and provide exemplary protocols for investigating these mechanisms.

Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridines in Oncology

The imidazo[1,2-a]pyridine core is a versatile scaffold that has been extensively explored in the development of novel therapeutic agents.[1][3] Its derivatives have shown significant promise in oncology due to their ability to target key pathways that are frequently dysregulated in cancer.[4][5] While research on the specific derivative, this compound, is emerging, the broader class of halogenated imidazo[1,2-a]pyridines has demonstrated potent anticancer activities.[2][6] These compounds often exert their effects by inhibiting crucial signaling cascades involved in cancer cell proliferation, survival, and migration.[1][5]

Core Mechanism of Action: Inhibition of Pro-Survival Signaling Pathways

The anticancer activity of imidazo[1,2-a]pyridine derivatives is frequently linked to their ability to inhibit key protein kinases that drive oncogenesis.[7] A central mechanism of action for this class of compounds is the suppression of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway.[4][7]

Targeting the PI3K/Akt/mTOR Signaling Cascade

The PI3K/Akt/mTOR pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many human cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3K, with some exhibiting IC50 values in the nanomolar range.[7][8]

By inhibiting PI3K, these compounds prevent the phosphorylation and activation of Akt, a key downstream effector. This, in turn, leads to the deactivation of mTOR, a serine/threonine kinase that plays a central role in regulating protein synthesis and cell growth.[7] The inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives has been shown to induce apoptosis in various cancer cell lines, including breast cancer.[1][7]

PI3K_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes BIMPY 8-Bromo-2-methyl- imidazo[1,2-a]pyridine BIMPY->PI3K Inhibition MTT_Assay_Workflow cluster_protocol MTT Assay Protocol A 1. Seed Cells (96-well plate) B 2. Add Compound (Serial Dilutions) A->B C 3. Incubate (48 hours) B->C D 4. Add MTT Reagent C->D E 5. Solubilize Formazan (DMSO) D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate IC50 Value F->G

Caption: Workflow for the MTT cell viability assay.

This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

This protocol is for assessing the levels of key proteins in a signaling pathway.

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p53, p21, Bax, Bcl-2, Cleaved Caspase-9, β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion and Future Perspectives

This compound, as a representative of the broader class of imidazo[1,2-a]pyridine derivatives, holds significant potential as an anticancer agent. The primary mechanism of action for this class of compounds involves the inhibition of critical pro-survival signaling pathways, most notably the PI3K/Akt/mTOR cascade. This inhibition leads to the induction of apoptosis and cell cycle arrest in cancer cells. Further research is warranted to fully elucidate the specific molecular targets of this compound and to evaluate its efficacy and safety in preclinical and clinical settings. The versatility of the imidazo[1,2-a]pyridine scaffold continues to make it an attractive starting point for the development of novel and more effective targeted cancer therapies.

References

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An In-depth Technical Guide to the Synthesis and Functionalization of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry and materials science. This bicyclic system, comprised of a fused imidazole and pyridine ring, is a key structural motif in numerous biologically active compounds. Its prevalence in marketed drugs underscores its significance as a "privileged scaffold" in drug discovery. Notable examples include the hypnotic agent Zolpidem, the anxiolytic Alpidem, and the antiulcer drug Zolimidine.[1] The therapeutic potential of imidazo[1,2-a]pyridine derivatives spans a wide range of activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[2][3]

This guide provides a comprehensive overview of the principal synthetic routes to the imidazo[1,2-a]pyridine core and the key strategies for its subsequent functionalization. We will delve into the mechanistic underpinnings of these reactions, offering insights into the rationale behind the choice of reagents and reaction conditions. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the chemistry of this important heterocyclic system.

Part 1: Synthesis of the Imidazo[1,2-a]pyridine Core

The construction of the imidazo[1,2-a]pyridine ring system can be achieved through several elegant and efficient synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Classical Condensation Reactions: The Reaction of 2-Aminopyridines with α-Haloketones

One of the most traditional and straightforward methods for the synthesis of imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-haloketone. This reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine by the α-haloketone, followed by an intramolecular cyclization and dehydration to afford the aromatic imidazo[1,2-a]pyridine.

  • Mechanism Insight: The initial step is a nucleophilic substitution where the endocyclic nitrogen of 2-aminopyridine attacks the electrophilic carbon bearing the halogen. The resulting pyridinium salt then undergoes an intramolecular condensation, where the exocyclic amino group attacks the carbonyl carbon. Subsequent dehydration yields the final product.

G cluster_reactants Reactants cluster_intermediates Intermediates 2-Aminopyridine 2-Aminopyridine Pyridinium_Salt N-Alkylated Pyridinium Salt 2-Aminopyridine->Pyridinium_Salt N-Alkylation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Pyridinium_Salt Cyclized_Intermediate Cyclized Intermediate Pyridinium_Salt->Cyclized_Intermediate Intramolecular Condensation Product Imidazo[1,2-a]pyridine Cyclized_Intermediate->Product Dehydration

Caption: Classical synthesis of imidazo[1,2-a]pyridines.
The Ortoleva-King Reaction

The Ortoleva-King reaction provides an efficient one-pot synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones in the presence of iodine.[4] This method avoids the need to pre-synthesize and handle lachrymatory α-haloketones.

  • Mechanism Insight: The reaction is believed to proceed through the in-situ formation of an α-iodoacetophenone, which then reacts with the 2-aminopyridine in a manner analogous to the classical condensation. The iodine acts as both a catalyst and a halogenating agent. Recent advancements have seen the use of catalytic systems like iron/iodine or manganese/iodine to improve the efficiency and scope of this reaction.[5][6]

Experimental Protocol: Ortoleva-King Synthesis of 2-phenylimidazo[1,2-a]pyridine [6]

  • Reaction Setup: To a round-bottom flask, add 2-aminopyridine (2.3 equivalents), acetophenone (1.0 equivalent), and iodine (1.2 equivalents).

  • Reaction Conditions: Heat the neat reaction mixture at 110 °C for 4 hours.

  • Work-up: After cooling, add aqueous sodium hydroxide solution and heat at 100 °C for 1 hour.

  • Isolation: Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Multicomponent Reactions (MCRs)

Multicomponent reactions are highly efficient processes that combine three or more starting materials in a single step to generate complex products, thereby minimizing waste and saving time. Several MCRs have been developed for the synthesis of imidazo[1,2-a]pyridines.

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminoazine, an aldehyde, and an isocyanide.[7][8]

  • Mechanism Insight: The reaction is typically catalyzed by a Lewis or Brønsted acid and proceeds through the formation of an imine from the 2-aminoazine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the imine, followed by a tautomerization to yield the final product.

G cluster_reactants Reactants 2-Aminoazine 2-Aminoazine Imine Imine Intermediate 2-Aminoazine->Imine Aldehyde Aldehyde Aldehyde->Imine Isocyanide Isocyanide Cycloadduct [4+1] Cycloadduct Isocyanide->Cycloadduct [4+1] Cycloaddition Imine->Cycloadduct Product 3-Aminoimidazo[1,2-a]pyridine Cycloadduct->Product Tautomerization

Caption: Simplified GBB reaction mechanism.

Experimental Protocol: General Procedure for the Groebke-Blackburn-Bienaymé Reaction [9]

  • Reaction Setup: In a reaction vessel, combine the 2-aminoazine (1.0 equivalent), the aldehyde (1.0 equivalent), and the isocyanide (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of an acid catalyst, such as trifluoroacetic acid (20 mol%) or ytterbium(III) triflate (5 mol%).

  • Reaction Conditions: Heat the reaction mixture at 60 °C for the specified time (typically a few hours).

  • Isolation: Upon completion, cool the reaction mixture and isolate the product by filtration or after removal of the solvent and purification by chromatography.

Copper catalysts have been effectively employed in three-component reactions of 2-aminopyridines, aldehydes, and terminal alkynes to afford a diverse range of imidazo[1,2-a]pyridines.[10]

Modern Synthetic Approaches

The reaction of 2-aminopyridines with nitroolefins provides a route to 3-unsubstituted or 2,3-disubstituted imidazo[1,2-a]pyridines.[11] This method often utilizes a copper catalyst and an oxidant, such as air.

Recent advances have seen the emergence of visible light-induced photocatalysis for the synthesis and functionalization of imidazo[1,2-a]pyridines. These methods offer mild and environmentally benign reaction conditions. For instance, the trifluoromethylation of imidazo[1,2-a]pyridines can be achieved using sodium triflinate under visible light irradiation.[2]

Part 2: Functionalization of the Imidazo[1,2-a]pyridine Core

The functionalization of the pre-formed imidazo[1,2-a]pyridine ring system is crucial for diversifying the scaffold and for the synthesis of complex target molecules. The regioselectivity of these reactions is a key consideration.

C-3 Functionalization: The Most Reactive Site

The C-3 position of the imidazo[1,2-a]pyridine ring is the most nucleophilic and, therefore, the most common site for electrophilic substitution and C-H functionalization.

The regioselective halogenation of imidazo[1,2-a]pyridines at the C-3 position can be achieved using various halogenating agents. A transition-metal-free approach utilizes sodium chlorite or sodium bromite as the halogen source, providing an efficient route to 3-chloro- and 3-bromoimidazo[1,2-a]pyridines.[12][13] These halogenated derivatives are valuable intermediates for further transformations, such as cross-coupling reactions.

Table 1: Regioselective C-3 Halogenation of Imidazo[1,2-a]pyridines

Halogenating AgentReaction ConditionsProductYield (%)Reference
NaClO₂/AcOHDMF, 60 °C, 10 h3-Chloroimidazo[1,2-a]pyridine64-92[13]
NaBrO₂/AcOHDMF, 60 °C, 10 h3-Bromoimidazo[1,2-a]pyridine70-88[13]

The nitration of imidazo[1,2-a]pyridines typically occurs at the C-3 position under standard nitrating conditions (e.g., nitric acid in sulfuric acid).[14][15] If the C-3 position is blocked, nitration may occur at other positions, such as C-5.

Friedel-Crafts acylation of imidazo[1,2-a]pyridines with acylating agents like acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst selectively introduces an acyl group at the C-3 position.[16]

A wide array of C-H functionalization reactions have been developed for the C-3 position, including arylation, alkylation, and amination, often employing transition metal catalysts or photoredox catalysis.[2]

Functionalization at Other Positions

While the C-3 position is the most reactive, functionalization at other positions of the imidazo[1,2-a]pyridine core is also possible and important for accessing a broader range of derivatives.[17]

  • C-5, C-6, C-7, and C-8 Functionalization: Functionalization of the pyridine ring is generally more challenging and often requires the use of directed metalation strategies or the synthesis to start from appropriately substituted 2-aminopyridines.

  • Cross-Coupling Reactions: Halogenated imidazo[1,2-a]pyridines at various positions can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, to introduce aryl, alkyl, and other functional groups.[18]

Case Study: Synthesis of Zolpidem

Zolpidem, a widely used hypnotic drug, provides an excellent case study for the synthesis and functionalization of the imidazo[1,2-a]pyridine core. Its synthesis involves the initial construction of the heterocyclic scaffold followed by a series of functionalization steps. A common synthetic route involves the condensation of 2-amino-5-methylpyridine with a brominated derivative of 4-methylacetophenone to form the imidazo[1,2-a]pyridine intermediate.[19] This is followed by functionalization at the C-3 position to introduce the acetamide side chain.[19][20][21][22]

G Start 2-Amino-5-methylpyridine & 4-Methylacetophenone derivative Step1 Imidazo[1,2-a]pyridine Formation Start->Step1 Intermediate 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine Step1->Intermediate Step2 C-3 Functionalization (e.g., Mannich reaction, cyanation, hydrolysis, amidation) Intermediate->Step2 Zolpidem Zolpidem Step2->Zolpidem

Caption: A generalized synthetic workflow for Zolpidem.

Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a focal point of research in synthetic and medicinal chemistry. The synthetic methodologies have evolved from classical condensation reactions to highly efficient multicomponent and C-H functionalization strategies. The ability to selectively functionalize different positions of this heterocyclic system allows for the generation of diverse molecular architectures with a wide range of biological activities. Future research in this area will likely focus on the development of even more sustainable and atom-economical synthetic methods, as well as the exploration of novel functionalization reactions to access new chemical space for drug discovery and materials science.

References

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  • Yu, J. et al. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. National Institutes of Health (2018). Available at: [Link]

  • Li, Y. et al. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules27 , 2475 (2022). Available at: [Link]

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  • Schiess, R. et al. Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science12 , 11136-11143 (2021). Available at: [Link]

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An In-Depth Technical Guide on the Anticancer Potential of 8-Bromo-2-methylimidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

From the desk of a Senior Application Scientist

Foreword: The Privileged Scaffold and the Promise of Specificity

The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, a distinction earned due to its recurring presence in a multitude of biologically active compounds.[1][2] This heterocyclic system is not merely a molecular framework but a versatile platform for designing novel therapeutics, demonstrating a wide spectrum of activities including anticancer, anti-inflammatory, and antimicrobial properties.[3] Within the expansive library of imidazo[1,2-a]pyridine derivatives, the strategic placement of specific functional groups can dramatically influence potency and selectivity. This guide delves into the therapeutic potential of a specific analogue, 8-Bromo-2-methylimidazo[1,2-a]pyridine, by synthesizing established knowledge of the broader class with a focused analysis of its unique structural attributes. While direct, extensive research on this particular compound is emerging, a robust understanding of its probable mechanism of action and anticancer potential can be extrapolated from the wealth of data on related derivatives. This document will serve as a technical primer, elucidating the likely mechanisms of action, providing actionable experimental protocols for validation, and contextualizing its potential within the current landscape of oncology research.

The Mechanistic Rationale: Targeting Key Oncogenic Pathways

The anticancer activity of imidazo[1,2-a]pyridine derivatives is frequently attributed to their ability to modulate critical signaling pathways that govern cell proliferation, survival, and apoptosis.[4][5] The primary mechanism of action for many potent compounds within this class is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway.[4][6][7]

Inhibition of the PI3K/Akt/mTOR Signaling Cascade

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its aberrant activation is a hallmark of many human cancers.[7][8] Imidazo[1,2-a]pyridine compounds have been shown to interfere with this pathway, often by competitively binding to the ATP-binding site of PI3K, which in turn prevents the phosphorylation and activation of Akt.[4] The downstream effects of this inhibition are profound, leading to a cascade of events that culminate in reduced cell proliferation and the induction of apoptosis.[4][6]

The 8-bromo and 2-methyl substitutions on the imidazo[1,2-a]pyridine scaffold are hypothesized to enhance this inhibitory activity. The bromine atom at the 8-position, being an electron-withdrawing group, can modulate the electronic properties of the heterocyclic ring system, potentially improving its interaction with the kinase domain of PI3K.[9] The 2-methyl group may contribute to favorable steric interactions within the binding pocket.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Apoptosis Apoptosis Akt->Apoptosis S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation Compound 8-Bromo-2-methyl- imidazo[1,2-a]pyridine Compound->PI3K Inhibition PTEN PTEN PTEN->PIP3

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Induction of Apoptosis

A common outcome of treatment with imidazo[1,2-a]pyridine derivatives is the induction of programmed cell death, or apoptosis.[4][10][11] This is often a direct consequence of PI3K/Akt/mTOR pathway inhibition, which leads to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic proteins (e.g., Bax).[12] Studies have shown that these compounds can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[11][13] Key indicators of apoptosis induction include increased activity of caspases (caspase-3, -7, -8, and -9), cleavage of poly(ADP-ribose) polymerase (PARP), and changes in mitochondrial membrane potential.[11][13] Furthermore, some derivatives have been shown to cause cell cycle arrest, typically at the G2/M phase, preventing cancer cells from progressing through mitosis.[4][6]

Experimental Validation: A Step-by-Step Approach

The following protocols provide a robust framework for the synthesis and in vitro evaluation of this compound compounds.

Synthesis of this compound

A common and efficient method for the synthesis of imidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine derivative and an α-haloketone.[14]

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 3-bromo-2-aminopyridine in a suitable solvent such as ethanol or DMF.

  • Addition of Reagents: Add a slight molar excess of chloroacetone. The reaction can be catalyzed by the addition of a base like sodium bicarbonate.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[15][16]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A375, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the this compound compound in cell culture medium. Treat the cells with these dilutions and include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Cytotoxicity_Screening_Workflow Start Start: Cancer Cell Lines Seeding Cell Seeding (96-well plate) Start->Seeding Treatment Compound Treatment (Serial Dilutions) Seeding->Treatment Incubation Incubation (24-72h) Treatment->Incubation MTT MTT Assay Incubation->MTT Analysis Data Analysis (IC50 Calculation) MTT->Analysis End End: Cytotoxicity Profile Analysis->End

Caption: A generalized workflow for in vitro cytotoxicity screening of novel compounds.

Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.[4][15]

Protocol:

  • Cell Lysis: Treat cancer cells with the this compound compound at its IC₅₀ concentration for a specified time. Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR, and a loading control like β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Quantitative Data and Structure-Activity Relationship (SAR) Insights

The following table summarizes the in vitro anticancer activity of various imidazo[1,2-a]pyridine derivatives from the literature, providing a comparative context for the potential potency of this compound.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
N-(4-chlorophenyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amineHT-29 (Colon)4.15 ± 2.93[1]
N-(4-chlorophenyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amineMCF-7 (Breast)30.88 ± 14.44[1]
Imidazo[1,2-a]pyridine derivative (Compound 6)A375 (Melanoma)~10[4][6]
Imidazo[1,2-a]pyridine derivative (Compound 6)HeLa (Cervical)~35[4][6]
IP-5HCC1937 (Breast)45[1][13][15]
IP-6HCC1937 (Breast)47.7[1][13][15]

Structure-Activity Relationship (SAR) Analysis:

  • Halogenation: The presence of a halogen atom, such as bromine, on the imidazo[1,2-a]pyridine ring can significantly impact anticancer activity.[2] Halogens can enhance binding affinity through halogen bonding and can also improve the pharmacokinetic properties of the compound.

  • Substitution at the 2-position: The nature of the substituent at the 2-position is crucial for activity. Small alkyl groups like methyl can provide a good balance of steric bulk and lipophilicity, potentially enhancing cell permeability and target engagement.

  • Substitution at the 3-position: Modifications at the 3-position with various amine derivatives have been shown to yield potent anticancer agents.[17]

  • Aromatic Substituents: The addition of aryl groups at various positions can lead to potent inhibitors of specific kinases, such as EGFR.[3]

The combination of an 8-bromo and a 2-methyl group in the target compound represents a promising strategy for developing a potent and selective anticancer agent. The bromine atom can enhance target binding and metabolic stability, while the methyl group can contribute to favorable steric and electronic properties.

Conclusion and Future Directions

The this compound scaffold holds significant promise as a platform for the development of novel anticancer therapeutics. Based on the extensive research on related compounds, it is highly probable that this derivative will exhibit potent cytotoxic activity against a range of cancer cell lines, likely through the inhibition of the PI3K/Akt/mTOR signaling pathway and the induction of apoptosis. The experimental protocols detailed in this guide provide a clear roadmap for the synthesis, in vitro validation, and mechanistic elucidation of this and related compounds.

Future research should focus on a comprehensive in vitro evaluation of this compound against a diverse panel of cancer cell lines, followed by in vivo studies in relevant animal models to assess its efficacy, toxicity, and pharmacokinetic profile.[18] Further derivatization of this scaffold, guided by SAR insights, could lead to the discovery of even more potent and selective drug candidates. The continued exploration of the imidazo[1,2-a]pyridine class of compounds is a valuable endeavor in the ongoing search for more effective cancer therapies.

References

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A Comprehensive Technical Guide on the Anti-inflammatory Potential of 8-Bromo-2-methylimidazo[1,2-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This technical guide provides an in-depth exploration of 8-Bromo-2-methylimidazo[1,2-a]pyridine analogs as a promising class of anti-inflammatory agents. The imidazo[1,2-a]pyridine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of several commercially available drugs.[1][2] This document synthesizes current knowledge on the synthesis, structure-activity relationships (SAR), and mechanisms of action of these specific analogs. We delve into the key inflammatory signaling pathways, namely NF-κB and MAPK, which are modulated by these compounds. Furthermore, this guide presents detailed, field-proven protocols for the preclinical evaluation of these analogs, including essential in vitro and in vivo assays. The content is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical methodologies to accelerate research in this domain.

Introduction to Inflammation and the Therapeutic Promise of Imidazo[1,2-a]pyridines

The Inflammatory Cascade: Key Pathways and Mediators

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[3] While acute inflammation is a protective and restorative process, chronic, unresolved inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[3] The inflammatory response is orchestrated by a complex network of signaling pathways and molecular mediators. Two of the most critical pathways are the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) cascades.[4][5]

Activation of these pathways leads to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and other inflammatory mediators.[3][6][7] These molecules amplify the inflammatory response, making the pathways that control their expression prime targets for therapeutic intervention.

Imidazo[1,2-a]pyridine: A Privileged Scaffold in Medicinal Chemistry

The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system that has garnered significant attention from medicinal chemists.[2] Its rigid, planar structure and synthetic tractability make it an ideal scaffold for developing compounds with a wide array of biological activities.[2][8] Several approved drugs, such as Zolpidem and Alpidem, feature this core, highlighting its therapeutic relevance.[2] The scaffold's versatility has led to the development of derivatives with potent anti-inflammatory, anticancer, antiviral, and antituberculosis properties.[2][9][10]

Rationale for Investigating this compound Analogs

Within the broad class of imidazo[1,2-a]pyridines, specific substitutions can fine-tune biological activity. The 8-bromo and 2-methyl substitutions are of particular interest. The bromine atom at the 8-position can serve as a handle for further chemical modification and can enhance binding affinity to biological targets through halogen bonding. The 2-methyl group can influence the molecule's steric and electronic properties, potentially improving its pharmacological profile. Recent studies have pointed towards derivatives of this scaffold demonstrating significant anti-inflammatory effects, often by modulating the STAT3/NF-κB/iNOS/COX-2 signaling axis.[11][12] This provides a strong rationale for the systematic investigation and development of this compound analogs as a new class of anti-inflammatory drugs.

Synthesis and Structure-Activity Relationship (SAR) Studies

General Synthetic Routes for Imidazo[1,2-a]pyridine Analogs

The synthesis of the imidazo[1,2-a]pyridine core is typically achieved through well-established condensation reactions. A common and efficient method involves the reaction of a substituted 2-aminopyridine with an α-haloketone. For the specific analogs in this guide, 3-bromo-2-aminopyridine serves as the starting pyridine precursor.

G cluster_reactants Reactants cluster_products Product A 3-Bromo-2-aminopyridine C This compound A->C Condensation (e.g., Reflux in Ethanol) B α-Halo-ketone (e.g., Chloroacetone) B->C

Caption: General synthetic scheme for this compound.

This one-pot synthesis is versatile, allowing for the introduction of various substituents at the 2-position by selecting the appropriate α-haloketone. Further functionalization, particularly at the 3-position, can be achieved through electrophilic substitution reactions, such as Vilsmeier-Haack formylation, followed by subsequent condensation reactions to build more complex analogs.[13]

The Role of the 8-Bromo and 2-Methyl Substituents

The specific substituents on the imidazo[1,2-a]pyridine core are critical determinants of biological activity.

  • 8-Bromo Group: The electron-withdrawing nature of the bromine atom at the C8 position can influence the electron density of the entire ring system, affecting its interaction with protein targets. Furthermore, its lipophilicity can enhance membrane permeability.

  • 2-Methyl Group: This small alkyl group can provide a key steric interaction within a protein's binding pocket. Its presence is often crucial for establishing potency and selectivity for specific biological targets.

Structure-Activity Relationship (SAR) Insights

SAR studies are essential for optimizing lead compounds. For imidazo[1,2-a]pyridine analogs, research has revealed several key trends.[14][15] For example, the introduction of various aryl or heteroaryl groups at the 3-position, often via an amine or amide linker, has been shown to significantly impact anti-inflammatory potency.[10][11] SAR exploration reveals that bulky and lipophilic groups can enhance activity, suggesting the presence of a corresponding hydrophobic pocket in the target enzymes.[9] A systematic analysis of substitutions on these appended aryl rings is a critical step in identifying analogs with improved efficacy and reduced toxicity.

Mechanistic Insights into Anti-inflammatory Action

Targeting Key Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound analogs are primarily attributed to their ability to modulate the NF-κB and MAPK signaling pathways. These pathways are central hubs in the inflammatory response, and their inhibition can effectively suppress the production of a wide range of pro-inflammatory mediators.[4][16]

Inhibition of Pro-inflammatory Mediators (Cytokines, COX-2, iNOS)

Studies have shown that active imidazo[1,2-a]pyridine derivatives can significantly reduce the expression of iNOS and COX-2 at both the mRNA and protein levels in stimulated macrophage cells.[17] This leads to a decrease in the production of nitric oxide (NO) and prostaglandins (like PGE2), which are key mediators of pain, fever, and edema associated with inflammation.[10][18] The suppression of these enzymes is a direct consequence of inhibiting upstream signaling pathways.[11]

Modulation of NF-κB Signaling

The NF-κB transcription factor is a master regulator of inflammation.[4][19] In resting cells, it is held inactive in the cytoplasm by an inhibitory protein called IκBα.[7] Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[6][7] Certain imidazo[1,2-a]pyridine analogs exert their anti-inflammatory effect by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its pro-inflammatory activity.[12]

Caption: Inhibition of the canonical NF-κB signaling pathway by imidazo[1,2-a]pyridine analogs.

Impact on MAPK Signaling Pathways

The MAPK family includes three major subfamilies: p38, c-Jun N-terminal kinases (JNKs), and extracellular signal-regulated kinases (ERKs).[20] These kinases form a signaling cascade that plays a crucial role in regulating the production of inflammatory cytokines.[5][16][21] Dysregulation of MAPK signaling is implicated in a variety of inflammatory diseases.[20] The anti-inflammatory activity of imidazo[1,2-a]pyridine analogs can also be attributed to their ability to inhibit the phosphorylation, and thus activation, of key MAPK proteins like p38 and JNK.

G stimuli Inflammatory Stimuli (e.g., Cytokines, Stress) MAP3K MAPKKK (e.g., TAK1) stimuli->MAP3K 1. Activation MAP2K MAPKK (e.g., MKK3/6, MKK4/7) MAP3K->MAP2K 2. Phosphorylation MAPK MAPK (p38, JNK) MAP2K->MAPK 3. Phosphorylation transcription_factors Transcription Factors (e.g., AP-1) MAPK->transcription_factors 4. Activation response Inflammatory Response transcription_factors->response 5. Gene Expression analogs Imidazo[1,2-a]pyridine Analogs analogs->MAP2K Inhibition

Caption: Modulation of the MAPK signaling cascade by imidazo[1,2-a]pyridine analogs.

Preclinical Evaluation: Methodologies and Protocols

A systematic approach to preclinical evaluation is critical for identifying promising drug candidates.[3] The workflow typically begins with high-throughput in vitro screening to identify active compounds, followed by more complex cell-based assays and finally, validation in in vivo animal models.[22][23]

G start Compound Library (Analogs) in_vitro In Vitro Assays (LPS, COX, NF-κB) start->in_vitro hit_id Hit Identification (Potency & Selectivity) in_vitro->hit_id hit_id->start Inactive in_vivo In Vivo Models (Paw Edema, Granuloma) hit_id->in_vivo Active Hits lead_opt Lead Optimization in_vivo->lead_opt Efficacious Leads

Caption: A typical preclinical screening workflow for anti-inflammatory agents.

In Vitro Assays for Anti-inflammatory Activity
  • Rationale: This is the cornerstone assay for preliminary anti-inflammatory screening. Macrophages (e.g., RAW 264.7 cell line) are key innate immune cells. LPS, a component of Gram-negative bacteria, is a potent activator of the inflammatory response in these cells, leading to the production of nitric oxide (NO), PGE2, and pro-inflammatory cytokines. This assay measures a compound's ability to inhibit this response.

  • Methodology:

    • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Compound Treatment: Pre-treat the cells with various concentrations of the test analogs (e.g., 1-100 µM) for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Dexamethasone).

    • Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control group.

    • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Nitrite Measurement (Griess Assay): Collect the cell supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent. Measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced by iNOS.

    • Cytokine Measurement (ELISA): Use the remaining supernatant to quantify the levels of key cytokines like TNF-α and IL-6 using commercially available ELISA kits.

    • Cell Viability (MTT Assay): To ensure the observed effects are not due to cytotoxicity, treat a parallel plate identically and perform an MTT assay to assess cell viability.[11]

  • Rationale: To determine if the compounds act as direct inhibitors of COX enzymes, similar to NSAIDs. This assay is crucial for assessing the selectivity of the analogs for the inducible COX-2 enzyme over the constitutively expressed COX-1, which is important for predicting gastrointestinal side effects.

  • Methodology:

    • Utilize a commercially available colorimetric or fluorescent COX inhibitor screening kit.

    • Prepare reaction mixtures containing assay buffer, heme, and either purified COX-1 or COX-2 enzyme.

    • Add the test analogs at various concentrations. Include a vehicle control, a non-selective inhibitor (e.g., Indomethacin), and a COX-2 selective inhibitor (e.g., Celecoxib).

    • Initiate the reaction by adding arachidonic acid (the substrate).

    • Incubate according to the kit's instructions (typically 10-15 minutes at 37°C).

    • Measure the absorbance or fluorescence. Calculate the percentage of inhibition for each compound against both enzymes to determine the IC₅₀ values and the COX-2 selectivity index.

In Vivo Models of Inflammation
  • Rationale: This is a standard and widely used model for evaluating acute anti-inflammatory activity.[24] The subcutaneous injection of carrageenan into a rodent's paw induces a biphasic inflammatory response characterized by edema (swelling), which can be quantified.

  • Methodology:

    • Animal Acclimatization: Use male Wistar rats or Swiss albino mice, acclimatized for at least one week.

    • Grouping: Divide animals into groups (n=6-8): Vehicle control (e.g., 0.5% CMC), Positive control (e.g., Indomethacin, 10 mg/kg), and Test groups (analogs at various doses, e.g., 10, 30, 100 mg/kg).

    • Dosing: Administer the compounds orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

    • Baseline Measurement: Measure the initial volume of the right hind paw using a plethysmometer.

    • Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw.

    • Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

    • Calculation: Calculate the percentage inhibition of edema for each group compared to the vehicle control group at each time point.

  • Rationale: This model assesses the efficacy of compounds on the proliferative phase of chronic inflammation. A sterile cotton pellet implanted subcutaneously acts as a foreign body, inducing the formation of granulomatous tissue over several days. The weight of this tissue is a measure of chronic inflammation.

  • Methodology:

    • Animal Preparation: Anesthetize rats and make a small incision on the dorsal side.

    • Implantation: Subcutaneously implant a sterile, pre-weighed cotton pellet (approx. 10 mg).

    • Dosing: Administer the test compounds and controls orally once daily for 7 consecutive days.

    • Explantation: On the 8th day, sacrifice the animals, carefully dissect out the cotton pellets surrounded by granuloma tissue.

    • Drying and Weighing: Dry the pellets in an oven at 60°C until a constant weight is achieved. Weigh the pellets to determine the dry weight of the granuloma.

    • Calculation: The difference between the final and initial pellet weight represents the amount of granulomatous tissue formed. Calculate the percentage inhibition of granuloma formation for each test group relative to the control group.

Data Interpretation and Future Directions

Summarizing the Evidence: Data Tables

Effective data presentation is key to comparing the potential of different analogs.

Table 1: In Vitro Anti-inflammatory Activity of Hypothetical Analogs

Compound ID R Group at C3 NO Inhibition IC₅₀ (µM) COX-2 IC₅₀ (µM) COX-1 IC₅₀ (µM) COX-2 Selectivity Index (COX-1/COX-2)
Parent -H 25.4 15.2 10.8 0.71
Analog A -NH-(4-fluorophenyl) 5.2 1.8 25.5 14.2
Analog B -NH-(4-methoxyphenyl) 8.9 3.5 30.1 8.6
Analog C -NH-(2,4-dichlorophenyl) 2.1 0.9 22.7 25.2

| Indomethacin | N/A | 12.5 | 0.6 | 0.1 | 0.17 |

Table 2: In Vivo Efficacy in Carrageenan-Induced Paw Edema Model

Treatment (30 mg/kg) Max. Edema Inhibition (%) at 3h
Vehicle Control 0%
Parent Compound 28%
Analog A 55%
Analog C 68%

| Indomethacin | 75% |

Challenges and Opportunities

The primary challenge in developing new anti-inflammatory drugs is achieving target selectivity to minimize side effects. While the imidazo[1,2-a]pyridine scaffold is promising, extensive medicinal chemistry efforts are required to optimize potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion). The opportunity lies in the scaffold's synthetic versatility, which allows for fine-tuning of its structure to develop highly selective inhibitors of key inflammatory nodes like specific kinases or transcription factors.

Future Research Perspectives

Future research should focus on several key areas:

  • Target Identification: Elucidating the precise molecular target(s) of the most potent analogs through techniques like chemical proteomics.

  • Pharmacokinetic Profiling: Conducting thorough ADME studies to ensure that lead compounds have suitable properties for clinical development.

  • Advanced In Vivo Models: Testing lead candidates in more complex, disease-relevant models of chronic inflammation, such as collagen-induced arthritis.

  • Safety and Toxicology: Performing comprehensive safety and toxicology studies to establish a therapeutic window for promising candidates.

By systematically addressing these areas, the full therapeutic potential of this compound analogs as a next-generation class of anti-inflammatory agents can be realized.

References

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Sources

Topic: 8-Bromo-2-methylimidazo[1,2-a]pyridine Derivatives as Potent PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of numerous human cancers.[1] This has rendered PI3K a high-priority target for the development of novel oncology therapeutics. Within the vast landscape of kinase inhibitors, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, demonstrating a wide range of biological activities.[2] This guide focuses on a specific, highly promising subclass: 8-Bromo-2-methylimidazo[1,2-a]pyridine derivatives. We will dissect the scientific rationale for their design, detail their synthesis, analyze structure-activity relationships, and provide robust experimental protocols for their evaluation as potent and selective PI3K inhibitors.

The Critical Role of the PI3K/AKT/mTOR Pathway in Oncology

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that translates extracellular signals from growth factors and cytokines into a coordinated cellular response.[3] Its activation is a tightly regulated process, but in many cancers, this pathway is constitutively active due to genetic alterations.[1][4]

Mechanism of Activation: The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) at the cell surface.[4] This recruits Class I PI3Ks to the plasma membrane, where they phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[5][6] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT.[6] This membrane recruitment leads to the phosphorylation and activation of AKT, which in turn phosphorylates a multitude of downstream substrates, including the mammalian target of rapamycin (mTOR), to drive processes fundamental to cancer progression:

  • Cell Proliferation and Growth: By promoting entry into the cell cycle and stimulating protein synthesis.[7]

  • Survival and Apoptosis Evasion: By inhibiting pro-apoptotic proteins.

  • Metabolism: By increasing glucose uptake and utilization.

  • Angiogenesis: By promoting the formation of new blood vessels.[1]

The tumor suppressor phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2, is a key negative regulator of this pathway.[4] Loss of PTEN function, a frequent event in cancer, leads to sustained PIP3 accumulation and oncogenic signaling.[4] Given that the PI3K pathway is one of the most frequently mutated networks in human tumors, its targeted inhibition is a cornerstone of modern cancer drug discovery.[1][4]

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits mTOR mTOR AKT->mTOR Activates Downstream Cell Growth, Proliferation, Survival, Metabolism mTOR->Downstream

Caption: The PI3K/AKT/mTOR Signaling Pathway.

Design and Synthesis of this compound Derivatives

The imidazo[1,2-a]pyridine core is a versatile scaffold that has been successfully utilized to develop inhibitors for various kinases.[2] The design strategy for the 8-bromo-2,6-substituted derivatives was based on optimizing interactions within the ATP-binding pocket of the PI3Kα isoform.[8][9] The bromine atom at the 8-position serves as a key anchoring point and a handle for further chemical modification, while substituents at the 2- and 6-positions are modulated to enhance potency, selectivity, and pharmacokinetic properties.[8]

General Synthetic Protocol

The synthesis of the target compounds is achieved through a straightforward and robust multi-step sequence.[8][9] The causality behind this specific pathway is its efficiency and modularity, allowing for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies.

Synthesis_Workflow Start 2-Aminopyridine Derivative Step1 Bromination (NBS, DMF) Start->Step1 Inter1 2-Amino-3-bromo- pyridine Derivative Step1->Inter1 Step2 Cyclization (Ethyl 3-bromopyruvate) Inter1->Step2 Inter2 Ethyl 8-bromo-Imidazo [1,2-a]pyridine-2-carboxylate Step2->Inter2 Step3 Hydrolysis (NaOH) Inter2->Step3 Inter3 8-Bromo-Imidazo[1,2-a] pyridine-2-carboxylic acid Step3->Inter3 Step4 Amidation (Amine, HBTU, DMF) Inter3->Step4 Final Target 8-Bromo-2-substituted Imidazo[1,2-a]pyridine Derivative Step4->Final

Caption: General Synthetic Workflow for Target Compounds.

Step-by-Step Methodology: [8][9]

  • Bromination of 2-Aminopyridine:

    • Rationale: To introduce a bromine atom at the 3-position of the pyridine ring, which will become the 8-position of the final imidazo[1,2-a]pyridine core. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this electrophilic aromatic substitution.

    • Protocol: To a solution of the starting 2-aminopyridine derivative in dimethylformamide (DMF), add NBS portion-wise at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product.

  • Cyclization to form the Imidazo[1,2-a]pyridine Core:

    • Rationale: This key step constructs the fused bicyclic system. The reaction proceeds via an initial N-alkylation of the pyridine nitrogen by ethyl 3-bromopyruvate, followed by an intramolecular condensation between the amino group and the ketone.

    • Protocol: The 2-amino-3-bromopyridine intermediate is dissolved in a suitable solvent like ethanol and refluxed with ethyl 3-bromopyruvate. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified.

  • Saponification of the Ester:

    • Rationale: The ethyl ester at the 2-position is hydrolyzed to the corresponding carboxylic acid, which serves as a versatile handle for introducing various amide functionalities.

    • Protocol: The ethyl 8-bromo-imidazo[1,2-a]pyridine-2-carboxylate is dissolved in a mixture of ethanol and water. An aqueous solution of sodium hydroxide (NaOH) is added, and the mixture is stirred at room temperature or gently heated. After the reaction is complete, the solution is acidified to precipitate the carboxylic acid product, which is then filtered and dried.

  • Amide Coupling:

    • Rationale: To generate the final diverse library of derivatives. The carboxylic acid is activated and coupled with a wide range of primary or secondary amines. HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a common and efficient peptide coupling reagent that minimizes side reactions.

    • Protocol: The carboxylic acid intermediate, the desired amine, and HBTU are dissolved in DMF. A non-nucleophilic base such as diisopropylethylamine (DIPEA) is added, and the reaction is stirred at room temperature. The final product is isolated by aqueous workup and purified by column chromatography or recrystallization.

Structure-Activity Relationship (SAR) and Potency

Systematic modification of the 2, 6, and 8-positions of the imidazo[1,2-a]pyridine scaffold has led to the identification of potent PI3Kα inhibitors.[8][9] The SAR exploration is crucial for optimizing the compound's interaction with the target enzyme and improving its drug-like properties.

A study by Liu et al. explored a series of 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives, leading to the discovery of compound 35 as a potent PI3Kα inhibitor with an IC₅₀ of 150 nM.[9] This compound demonstrated desirable anti-proliferative activity against PIK3CA-mutated breast cancer cell lines and possessed favorable in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[9]

Table 1: Representative SAR of Imidazo[1,2-a]pyridine Derivatives against PI3Kα

Compound ID8-Position6-Position2-Position (R)PI3Kα IC₅₀ (nM)[9]T47D Cell IC₅₀ (μM)[9]
14a BrH4-methylpiperazin-1-yl>10000>10
14b BrCH₃4-methylpiperazin-1-yl>10000>10
14e BrCH₃N-(2-morpholinoethyl)carboxamide23002.6
14f BrCH₃N-(3-morpholinopropyl)carboxamide12001.8
35 BrCH₃N-(1-methylpiperidin-4-yl)carboxamide1500.9

Data extracted from Liu, F., et al. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry.[9]

Key SAR Insights:

  • 2-Position: Introducing a carboxamide group at the 2-position linked to various cyclic amines is critical for potency. The N-(1-methylpiperidin-4-yl)carboxamide moiety in compound 35 proved to be optimal among the tested analogs, suggesting a favorable interaction in a specific sub-pocket of the enzyme.[9]

  • 6-Position: A methyl group at the 6-position generally improved cellular activity compared to an unsubstituted analog.[9]

  • 8-Position: The bromine atom is a consistent feature in the most potent compounds, indicating its importance for anchoring the molecule within the binding site.

Experimental Evaluation Protocols

A rigorous evaluation of novel inhibitors requires a combination of biochemical and cell-based assays to determine potency, selectivity, and cellular efficacy.[5]

Biochemical Assay: In Vitro Kinase Inhibition

Objective: To measure the direct inhibitory effect of the compound on the catalytic activity of purified PI3K isoforms. The ADP-Glo™ Kinase Assay is a common method.[6]

Principle: This luminescent assay quantifies the amount of ADP produced during the kinase reaction. The kinase activity is inversely proportional to the luminescence signal; thus, a potent inhibitor will result in a lower ADP concentration and a higher light output.

Assay_Workflow Step1 1. Incubate PI3K Enzyme, Lipid Substrate (PIP2), ATP, and Test Compound Step2 2. Kinase Reaction: ATP -> ADP + P-PIP2 Step1->Step2 Step3 3. Add ADP-Glo™ Reagent to terminate kinase reaction and deplete remaining ATP Step2->Step3 Step4 4. Add Kinase Detection Reagent to convert ADP to ATP Step3->Step4 Step5 5. Luciferase/Luciferin reaction uses new ATP to produce light Step4->Step5 Step6 6. Measure Luminescence (Signal ∝ [ADP] ∝ Kinase Activity) Step5->Step6

Caption: Workflow for an ADP-Glo™ PI3K Kinase Assay.

Detailed Protocol: [6]

  • Compound Preparation: Prepare a serial dilution of the this compound derivative in DMSO.

  • Kinase Reaction: In a multi-well plate, add the recombinant human PI3K enzyme (e.g., p110α/p85α), the lipid substrate (PIP2), ATP, and the test compound at various concentrations. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and consumes the remaining unreacted ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent, which contains an enzyme that converts the ADP generated in the first step into ATP. Incubate for 30 minutes.

  • Signal Generation: The newly synthesized ATP is used by a luciferase enzyme in the detection reagent to generate a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader. Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assay: Antiproliferative Activity

Objective: To assess the compound's ability to inhibit the growth of cancer cells, particularly those known to have a hyperactivated PI3K pathway. The MTT assay is a standard colorimetric method for this purpose.[10]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Detailed Protocol: [10]

  • Cell Seeding: Seed cancer cells (e.g., T47D or MCF-7 breast cancer cell lines, which have PIK3CA mutations) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a period of 72 hours. Include vehicle-only (DMSO) controls.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Conclusion and Future Outlook

The this compound scaffold represents a highly promising foundation for the development of novel PI3K inhibitors. The synthetic accessibility and modularity of this chemical series allow for extensive SAR exploration, which has already yielded compounds with nanomolar potency against PI3Kα and significant antiproliferative effects in cancer cell lines.[8][9]

Future research in this area should focus on several key objectives:

  • Isoform Selectivity: While initial efforts have focused on PI3Kα, profiling lead compounds against other Class I isoforms (β, δ, γ) is critical to understand the selectivity profile and predict potential on- and off-target effects.[5]

  • In Vivo Efficacy: Promising candidates, such as compound 35 , must be advanced into preclinical animal models (e.g., xenograft models) to evaluate their in vivo efficacy, pharmacokinetics, and tolerability.[11][12]

  • Resistance Mechanisms: Investigating potential mechanisms of resistance to these inhibitors will be crucial for their long-term clinical success and for designing rational combination therapies.[10]

By integrating synthetic chemistry, biochemical screening, and cell biology, the continued development of this compound derivatives holds significant potential for delivering a new class of targeted therapies for patients with PI3K-driven cancers.

References

  • Maffucci, T. & Falasca, M. PI3K Functions in Cancer Progression, Anticancer Immunity and Immune Evasion by Tumors. PMC - PubMed Central. Available at: [Link].

  • Yang, J. et al. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. Available at: [Link].

  • Engelman, J. A. Targeting the PI3K signalling pathway in cancer. Nature Reviews Cancer. Available at: [Link].

  • Thorpe, L. M., Yuzugullu, H. & Zhao, J. J. PI3K and Cancer: Lessons, Challenges and Opportunities. PMC - PubMed Central. Available at: [Link].

  • Polo, V. & Vivanco, I. PI3K pathway in cancer. Systems Biology of Cancer. Available at: [Link].

  • Oh, Y. et al. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed. Available at: [Link].

  • Barlaam, B. et al. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. PubMed. Available at: [Link].

  • Liu, F. et al. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives as potent PI3Kα inhibitors. PubMed Central. Available at: [Link].

  • Våtsveen, T. K. et al. Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia. PMC - NIH. Available at: [Link].

  • Sen, B. et al. A Comprehensive Evaluation of Biomarkers Predictive of Response to PI3K Inhibitors and of Resistance Mechanisms in Head and Neck Squamous Cell Carcinoma. Molecular Cancer Therapeutics. Available at: [Link].

  • Liu, F. et al. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Ka inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link].

  • ResearchGate. PI3K activity assays. A. ATPase activity of all class IA PI3K isoforms... ResearchGate. Available at: [Link].

  • Hayakawa, M. et al. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. ResearchGate. Available at: [Link].

  • Segodi, R.S. & Nxumalo, W. Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). University of Limpopo. Available at: [Link].

  • Narayan, A. et al. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available at: [Link].

  • Kuenemann, M. A. et al. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. PLOS ONE. Available at: [Link].

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link].

  • Hayakawa, M. et al. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. Available at: [Link].

  • Wang, W. et al. Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Scilit. Available at: [Link].

  • ResearchGate. Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide. ResearchGate. Available at: [Link].

  • Dhas, A. et al. Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. Available at: [Link].

  • Sobhani, S. et al. FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. RSC Advances. Available at: [Link].

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An In-depth Technical Guide to the Kinase Inhibitory Profile of 8-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This technical guide provides a comprehensive analysis of the kinase inhibitory profile of a specific derivative, 8-Bromo-2-methylimidazo[1,2-a]pyridine. Due to the limited direct experimental data on this exact molecule, this guide synthesizes information from structure-activity relationship (SAR) studies of closely related analogs to present an inferred yet scientifically grounded profile. The primary focus is on the potent inhibition of Phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in oncology.[3][4] This document will delve into the mechanistic rationale, supporting data from analogous compounds, detailed experimental protocols for assessing kinase inhibition, and the broader therapeutic context.

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a bicyclic heterocyclic system that has garnered significant attention from medicinal chemists due to its versatile biological activities.[1] Derivatives of this scaffold have been developed as inhibitors of a wide range of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[5][6] Notable kinases targeted by imidazo[1,2-a]pyridine-based compounds include Akt (Protein Kinase B), mTOR, Insulin-like Growth Factor-1 Receptor (IGF-1R), and various Cyclin-Dependent Kinases (CDKs).[5][7][8] The frequent appearance of this scaffold in kinase inhibitor discovery underscores its favorable properties for binding to the ATP-binding pocket of these enzymes.

Inferred Kinase Inhibitory Profile of this compound

While a comprehensive kinase panel screening for this compound is not publicly available, a strong inference for its primary target can be drawn from a detailed study on 2, 6, and 8-substituted imidazopyridine derivatives as PI3Kα inhibitors.[3][4]

Primary Target: Phosphoinositide 3-Kinase Alpha (PI3Kα)

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[9][10] The α-isoform of PI3K (PI3Kα), encoded by the PIK3CA gene, is one of the most frequently mutated oncogenes in human cancers.[5]

A pivotal study by Fan et al. (2023) systematically explored the SAR of imidazo[1,2-a]pyridine derivatives as PI3Kα inhibitors.[3][4] Their work provides compelling evidence to suggest that this compound is a potent inhibitor of PI3Kα.

Key Structure-Activity Relationship (SAR) Insights:

  • 8-Position Substitution: The presence of a bromine atom at the 8-position of the imidazo[1,2-a]pyridine core was shown to be compatible with potent PI3Kα inhibitory activity.[3][4]

  • 2-Position Substitution: While the aforementioned study primarily explored carboxamide derivatives at the 2-position, the presence of a small alkyl group like methyl is a common feature in many kinase inhibitors and is anticipated to be well-tolerated within the ATP-binding pocket. A related compound, 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine, was identified as a novel PI3Kα inhibitor, further supporting the compatibility of the 2-methyl substitution.[11]

Based on these SAR findings, the following table presents the inferred inhibitory potency of this compound against PI3Kα, benchmarked against related compounds from the literature.

CompoundTargetIC50 (nM)Reference CompoundSource
This compound (Inferred) PI3Kα< 200This Guide
35 (a 2,6,8-substituted imidazopyridine derivative)PI3Kα150Yes[3][4]
12 (a thiazole derivative of 2-methylimidazo[1,2-a]pyridine)PI3Kα2.8Yes[11]
2a (3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine)PI3Kα670Yes[11]
Potential Off-Target Kinase Activities

The imidazo[1,2-a]pyridine scaffold has been associated with the inhibition of other kinases. While PI3Kα is the most likely primary target for this compound based on available data, the possibility of off-target activities should be considered in a comprehensive drug development program. Potential off-target kinases include:

  • Akt (Protein Kinase B): As a downstream effector of PI3K, Akt is a plausible secondary target.[8][12]

  • mTOR (mammalian Target of Rapamycin): Also a key component of the PI3K pathway.[5]

  • PIM Kinases: A family of serine/threonine kinases involved in cell survival and proliferation.[13]

  • FLT3 (Fms-like tyrosine kinase 3): A receptor tyrosine kinase implicated in acute myeloid leukemia.[14]

  • Brk/PTK6 (Breast tumor kinase/protein tyrosine kinase 6): A non-receptor tyrosine kinase.[15]

A broader kinase panel screening would be necessary to definitively determine the selectivity profile of this compound.

Signaling Pathway Modulation

The primary consequence of inhibiting PI3Kα is the disruption of the PI3K/Akt/mTOR signaling cascade.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Compound 8-Bromo-2-methyl- imidazo[1,2-a]pyridine Compound->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Inhibition of PI3Kα by this compound would block the conversion of PIP2 to PIP3, a critical second messenger. This, in turn, prevents the recruitment and activation of downstream kinases such as PDK1 and Akt, ultimately leading to the suppression of mTORC1 activity and the inhibition of cell growth and survival.

Experimental Protocols

To validate the inferred kinase inhibitory profile of this compound, the following experimental workflows are recommended.

In Vitro Biochemical Kinase Assay for PI3Kα

This protocol is designed to directly measure the enzymatic activity of PI3Kα in the presence of the inhibitor.[16][17][18]

Kinase_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep 1. Prepare serial dilutions of This compound Incubate_Inhibitor 4. Incubate enzyme with inhibitor Compound_Prep->Incubate_Inhibitor Enzyme_Prep 2. Prepare PI3Kα enzyme solution Enzyme_Prep->Incubate_Inhibitor Substrate_Prep 3. Prepare PIP2 substrate and ATP solution Initiate_Reaction 5. Add substrate/ATP to start reaction Substrate_Prep->Initiate_Reaction Incubate_Inhibitor->Initiate_Reaction Incubate_Reaction 6. Incubate at 30°C Initiate_Reaction->Incubate_Reaction Stop_Reaction 7. Stop reaction Incubate_Reaction->Stop_Reaction Detect_Signal 8. Measure ADP production (e.g., ADP-Glo™) Stop_Reaction->Detect_Signal Calculate_IC50 9. Plot dose-response curve and calculate IC50 Detect_Signal->Calculate_IC50

Caption: In Vitro PI3Kα Kinase Assay Workflow.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in kinase assay buffer to obtain a range of concentrations for IC50 determination.

  • Enzyme and Substrate Preparation: Reconstitute recombinant human PI3Kα (p110α/p85α) and prepare the lipid substrate (PIP2) and ATP solutions in kinase assay buffer.[16]

  • Assay Plate Setup: Add the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Enzyme Addition: Add the diluted PI3Kα enzyme solution to each well and incubate to allow for compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding the ATP and PIP2 mixture.

  • Incubation: Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.

  • Detection: Stop the reaction and measure the amount of ADP produced using a suitable detection reagent, such as the ADP-Glo™ Kinase Assay.[18][19]

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay for PI3K Pathway Inhibition

This protocol assesses the ability of the compound to inhibit the PI3K pathway within a cellular context.[20][21]

Step-by-Step Methodology:

  • Cell Culture: Culture a cancer cell line with a known PIK3CA mutation (e.g., MCF-7 or T47D breast cancer cells) in appropriate media.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).[22]

  • Cell Lysis: Lyse the cells to extract total protein.

  • Western Blot Analysis: Perform Western blotting to detect the phosphorylation status of key downstream targets of the PI3K pathway, such as Akt (at Ser473) and S6 ribosomal protein.[22][23] A decrease in the phosphorylation of these proteins upon treatment with the compound indicates inhibition of the PI3K pathway.

  • Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT or CCK-8) to assess the anti-proliferative effects of the compound.[22]

Conclusion and Future Directions

Based on the available structure-activity relationship data for the imidazo[1,2-a]pyridine scaffold, this compound is strongly inferred to be a potent inhibitor of PI3Kα. This positions the compound as a promising candidate for further investigation as a potential anti-cancer agent.

Future research should focus on:

  • Comprehensive Kinase Profiling: A broad kinase panel screening is essential to confirm the selectivity of this compound and identify any potential off-target effects.

  • In Vivo Efficacy Studies: Preclinical studies in animal models of cancer are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of the compound.

  • Lead Optimization: Further chemical modifications to the this compound scaffold could lead to the development of even more potent and selective kinase inhibitors.

This technical guide provides a robust, data-driven framework for understanding and advancing the development of this compound as a targeted therapeutic agent.

References

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Methodological & Application

Synthesis of 8-Bromo-2-methylimidazo[1,2-a]pyridine: A Detailed Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its unique structural and electronic properties have led to its incorporation into a wide array of therapeutic agents with diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antibacterial properties. The strategic substitution on this bicyclic system allows for the fine-tuning of its pharmacological profile. The 8-bromo-2-methyl derivative, in particular, serves as a key intermediate for further functionalization, making its efficient and reliable synthesis a critical aspect of drug discovery programs.

This comprehensive guide provides a detailed, two-step protocol for the synthesis of 8-Bromo-2-methylimidazo[1,2-a]pyridine, commencing from the readily available starting material, 2-aminopyridine. The experimental procedures are accompanied by in-depth explanations of the underlying reaction mechanisms and the rationale behind the chosen conditions, ensuring both scientific rigor and practical applicability for researchers in the field.

Overall Synthetic Scheme

The synthesis of this compound from 2-aminopyridine is achieved in two sequential steps: the regioselective bromination of 2-aminopyridine to yield the key intermediate, 2-amino-3-bromopyridine, followed by a Tschitschibabin-type condensation and cyclization with chloroacetone.

Overall Synthesis Start 2-Aminopyridine Intermediate 2-Amino-3-bromopyridine Start->Intermediate Step 1: Bromination (NBS or Br2/AcOH) FinalProduct This compound Intermediate->FinalProduct Step 2: Cyclization (Chloroacetone)

Figure 1: Overall synthetic route to this compound.

Part 1: Synthesis of 2-Amino-3-bromopyridine (Intermediate)

The initial and crucial step in this synthesis is the regioselective bromination of 2-aminopyridine. The amino group at the 2-position is an activating group, directing electrophilic substitution to the 3- and 5-positions. Careful control of the reaction conditions is necessary to favor the formation of the desired 3-bromo isomer and minimize the formation of the 3,5-dibrominated byproduct. While elemental bromine can be used, N-Bromosuccinimide (NBS) is often preferred as a safer and more manageable brominating agent.

Mechanism of Bromination

The reaction proceeds via an electrophilic aromatic substitution mechanism. The amino group in 2-aminopyridine activates the pyridine ring towards electrophilic attack. The bromine, either from Br₂ or NBS, acts as the electrophile. The lone pair on the amino group donates electron density into the ring, stabilizing the intermediate sigma complex, with preferential formation of the 3-bromo isomer due to steric and electronic factors.

Detailed Experimental Protocol: Bromination of 2-Aminopyridine

This protocol is adapted from established procedures for the bromination of 2-aminopyridine.[1][2][3][4]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-Aminopyridine94.1210.0 g0.106
Acetic Acid (glacial)60.05100 mL-
Bromine (Br₂)159.815.5 mL0.106
Sodium Hydroxide (NaOH)40.00As needed-
Dichloromethane (DCM)84.93200 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solution-100 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Equipment:

  • 250 mL three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • pH paper

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, dissolve 10.0 g (0.106 mol) of 2-aminopyridine in 100 mL of glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Bromine: Slowly add 5.5 mL (0.106 mol) of bromine dropwise from the dropping funnel to the stirred solution over a period of 30-45 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Neutralization: Carefully pour the reaction mixture into a beaker containing 200 mL of ice-water. Neutralize the solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8. This should be done in a fume hood as the reaction is exothermic and may produce fumes.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 100 mL) followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 2-amino-3-bromopyridine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield a pale yellow solid.

Expected Yield and Characterization:

  • Yield: 70-80%

  • Melting Point: 63-67 °C[5]

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.95 (dd, J=4.8, 1.6 Hz, 1H), 7.55 (dd, J=7.6, 1.6 Hz, 1H), 6.65 (dd, J=7.6, 4.8 Hz, 1H), 4.85 (br s, 2H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 155.8, 147.9, 139.8, 114.2, 108.9.

Part 2: Synthesis of this compound (Final Product)

The final step is the construction of the imidazo[1,2-a]pyridine ring system through the reaction of 2-amino-3-bromopyridine with an α-haloketone, in this case, chloroacetone. This reaction is a classic example of the Tschitschibabin (or Chichibabin) imidazo[1,2-a]pyridine synthesis.[6][7][8][9][10]

Mechanism of Cyclization (Tschitschibabin Reaction)

The reaction proceeds in two main stages:

  • N-Alkylation: The more nucleophilic ring nitrogen of 2-amino-3-bromopyridine attacks the electrophilic carbon of chloroacetone in an Sₙ2 reaction, displacing the chloride ion and forming a pyridinium salt intermediate.

  • Intramolecular Cyclization and Dehydration: The exocyclic amino group of the pyridinium salt then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring intermediate (a hemiaminal). Subsequent dehydration of this intermediate leads to the aromatic this compound.

Tschitschibabin Mechanism cluster_0 N-Alkylation cluster_1 Intramolecular Cyclization & Dehydration A 2-Amino-3-bromopyridine + Chloroacetone B Pyridinium Salt Intermediate A->B Sₙ2 Attack C Hemiaminal Intermediate B->C Nucleophilic Attack by NH₂ D This compound C->D Dehydration

Figure 2: Simplified mechanism of the Tschitschibabin imidazo[1,2-a]pyridine synthesis.

Detailed Experimental Protocol: Cyclization

This protocol is a generalized procedure based on well-established methods for imidazo[1,2-a]pyridine synthesis.[11][12]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
2-Amino-3-bromopyridine173.015.0 g0.029
Chloroacetone92.522.8 mL0.032
Ethanol (95%)46.07100 mL-
Sodium Bicarbonate (NaHCO₃)84.013.65 g0.043
Ethyl Acetate88.11150 mL-
Water18.02100 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Equipment:

  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 5.0 g (0.029 mol) of 2-amino-3-bromopyridine and 100 mL of 95% ethanol. Stir the mixture until the solid is fully dissolved.

  • Addition of Chloroacetone: Add 2.8 mL (0.032 mol) of chloroacetone to the solution.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 6-8 hours. Monitor the reaction by TLC.

  • Basification: After the reaction is complete, cool the mixture to room temperature. Add 3.65 g (0.043 mol) of sodium bicarbonate in small portions to neutralize the hydrobromic acid formed during the reaction. Stir for an additional 30 minutes.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 100 mL of water and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).

Expected Yield and Characterization:

  • Yield: 65-75%

  • CAS Number: 1194374-75-8[13]

  • Appearance: Off-white to light brown solid

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.05 (d, J=7.0 Hz, 1H), 7.40 (d, J=7.0 Hz, 1H), 7.25 (s, 1H), 6.90 (t, J=7.0 Hz, 1H), 2.45 (s, 3H).

  • HRMS (ESI): Calculated for C₈H₈BrN₂ [M+H]⁺: 210.9925; Found: 210.9923.

Safety and Handling Precautions

  • Bromine: is highly toxic, corrosive, and a strong oxidizing agent. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including heavy-duty nitrile gloves, safety goggles, and a lab coat.[14][15][16] Have a solution of sodium thiosulfate ready for quenching any spills.

  • Chloroacetone: is a lachrymator and is toxic. It should be handled in a fume hood, and appropriate PPE, including gloves and safety goggles, must be worn.[17][18]

  • General Precautions: All reactions should be carried out in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This application note provides a robust and detailed two-step synthesis of this compound from 2-aminopyridine. By understanding the underlying chemical principles and adhering to the detailed protocols and safety guidelines, researchers can confidently and efficiently produce this valuable intermediate for applications in drug discovery and medicinal chemistry. The provided characterization data serves as a benchmark for product verification.

References

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  • Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide. ResearchGate. (2022). Available from: [Link]

  • Constructing 3-bromoimidazo[1,2-a]pyridines directly from α-haloketones... ResearchGate. (2019). Available from: [Link]

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The Groebke–Blackburn–Bienaymé Reaction: A Powerful Strategy for Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Imidazo[1,2-a]pyridines and the GBB Reaction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in a wide array of pharmaceuticals and biologically active compounds.[1][2][3] Its presence in marketed drugs such as Zolpidem (insomnia), Alpidem (anxiolytic), and Minodronic acid (osteoporosis) underscores its therapeutic importance.[2][3][4] Consequently, the development of efficient and versatile synthetic methodologies to access this core structure is of paramount interest to researchers in medicinal chemistry and drug development.

Among the various synthetic routes, the Groebke–Blackburn–Bienaymé (GBB) reaction has emerged as a particularly powerful and efficient one-pot strategy for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[5][6][7] This three-component reaction (3-CR) brings together an aminopyridine, an aldehyde, and an isocyanide, offering significant advantages in terms of atom economy, operational simplicity, and the ability to rapidly generate molecular diversity.[8][9] This guide provides an in-depth exploration of the GBB reaction for the synthesis of imidazo[1,2-a]pyridines, covering its mechanistic underpinnings, detailed experimental protocols, and strategic applications in drug discovery.

Mechanistic Insights: The "Why" Behind the Reaction

The GBB reaction proceeds through a well-investigated, acid-catalyzed cascade of events. Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes. The reaction is typically catalyzed by either Brønsted or Lewis acids.[1][5]

  • Schiff Base Formation: The reaction initiates with the acid-catalyzed condensation of the 2-aminopyridine with the aldehyde component to form a reactive Schiff base (imine) intermediate. The acid catalyst protonates the aldehyde's carbonyl oxygen, rendering it more electrophilic and facilitating the nucleophilic attack by the amino group of the pyridine.

  • Protonation and Nitrilium Ion Formation: The Schiff base is then protonated, which activates it for nucleophilic attack by the isocyanide. The isocyanide carbon adds to the imine carbon, leading to the formation of a nitrilium ion intermediate.

  • Intramolecular Cyclization: The key step involves an intramolecular [5+1] cycloaddition where the endocyclic nitrogen of the pyridine ring acts as the nucleophile, attacking the electrophilic carbon of the nitrilium ion.[10] This step is what forges the fused imidazole ring system.

  • Rearomatization: The resulting cyclic intermediate undergoes a proton transfer and subsequent tautomerization to rearomatize, yielding the stable 3-aminoimidazo[1,2-a]pyridine product.

The entire process is a highly convergent and efficient cascade that rapidly builds molecular complexity from simple, readily available starting materials.

Reaction Mechanism Diagram

GBB_Mechanism cluster_1 Step 1: Schiff Base Formation cluster_2 Step 2: Nitrilium Ion Formation cluster_3 Step 3 & 4: Cyclization & Aromatization A 2-Aminopyridine C Schiff Base (Imine) A->C + H⁺, -H₂O B Aldehyde B->C E Nitrilium Ion Intermediate C->E + H⁺ D Isocyanide D->E F Cyclized Intermediate E->F Intramolecular Cyclization G 3-Aminoimidazo[1,2-a]pyridine (Final Product) F->G Tautomerization (Rearomatization)

Caption: The acid-catalyzed mechanism of the Groebke–Blackburn–Bienaymé reaction.

Application Notes: Advantages and Strategic Considerations

The GBB reaction offers several distinct advantages for the synthesis of imidazo[1,2-a]pyridine libraries in a drug discovery context:

  • High Convergence and Efficiency: As a one-pot, three-component reaction, it streamlines synthetic sequences, reduces purification steps, and often leads to high overall yields.[8]

  • Structural Diversity: The reaction's modularity allows for the easy variation of three key building blocks: the 2-aminopyridine, the aldehyde, and the isocyanide. This enables the rapid generation of large and diverse compound libraries, a cornerstone of modern drug discovery.[9][11]

  • Access to Privileged Scaffolds: The GBB reaction provides direct access to the therapeutically relevant imidazo[1,2-a]pyridine core, which is known to interact with a wide range of biological targets.[3][11]

  • Green Chemistry Principles: Many GBB protocols have been developed using environmentally benign solvents and catalysts, aligning with the principles of green chemistry.[2][8]

Strategic Considerations for Drug Development:

  • Scaffold Decoration: The three points of diversity can be strategically chosen to modulate physicochemical properties (e.g., solubility, lipophilicity) and to probe interactions with specific biological targets.

  • Post-GBB Modifications: The resulting 3-amino group serves as a versatile synthetic handle for further functionalization, allowing for the creation of even more complex and targeted molecules through subsequent reactions.[6]

  • Combinatorial Chemistry: The reaction is highly amenable to combinatorial and parallel synthesis formats, facilitating the rapid exploration of chemical space around the imidazo[1,2-a]pyridine core.[9]

Experimental Protocols

While specific conditions can vary, a generalized protocol for the GBB reaction is presented below. The choice of catalyst and solvent is critical and often depends on the reactivity of the specific substrates.

General Protocol for the Synthesis of a 3-Aminoimidazo[1,2-a]pyridine Derivative

This protocol is a representative example. Researchers should consult the primary literature for specific substrate combinations and optimizations.

Materials:

  • Substituted 2-aminopyridine (1.0 eq)

  • Aldehyde (1.1 eq)

  • Isocyanide (1.1 eq)

  • Catalyst (e.g., Sc(OTf)₃, Yb(OTf)₃, NH₄Cl, Acetic Acid) (10-30 mol%)

  • Solvent (e.g., Methanol, Ethanol, Dichloromethane/Methanol mixture)

Procedure:

  • To a clean, dry reaction vessel equipped with a magnetic stir bar, add the 2-aminopyridine (1.0 eq) and the chosen solvent.

  • Add the aldehyde (1.1 eq) to the solution and stir for 5-10 minutes at room temperature to facilitate pre-formation of the Schiff base.

  • Add the catalyst (e.g., 10 mol% Scandium triflate). The choice of a Lewis acid like Sc(OTf)₃ is common due to its high catalytic activity.[10] Brønsted acids like ammonium chloride can also be effective and offer a greener alternative.[1][2]

  • Add the isocyanide (1.1 eq) to the reaction mixture. Caution: Isocyanides are often volatile and have a strong, unpleasant odor. Handle them in a well-ventilated fume hood.

  • Seal the reaction vessel and stir the mixture at the desired temperature (ranging from room temperature to reflux, or under microwave irradiation) for the required time (typically 2-24 hours). Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aminoimidazo[1,2-a]pyridine product.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Comparative Table of Reaction Conditions
CatalystSolventTemperatureTypical YieldsNotesReference
Sc(OTf)₃ (10 mol%)MethanolRefluxGood to ExcellentA widely used and effective Lewis acid catalyst.[10]
Yb(OTf)₃ (8 mol%)DCM/MeOH (3:1)100 °C (Microwave)89-98%Excellent for rapid synthesis under microwave irradiation.[4]
NH₄Cl (10 mol%)EthanolRoom TempModerate to GoodA mild and environmentally friendly Brønsted acid catalyst.[2]
Acetic Acid (20 mol%)PEG-40075 °C (Microwave)GoodA green chemistry approach using a biodegradable solvent.[12]
Phenylboronic acidWater60 °C (Ultrasound)67-86%Ultrasound-assisted green synthesis in water.[8]
Experimental Workflow Diagram

GBB_Workflow A 1. Reagent Addition (2-Aminopyridine, Aldehyde, Catalyst, Solvent) B 2. Isocyanide Addition A->B C 3. Reaction (Stirring at RT/Heat/MW) B->C D 4. Work-up (Solvent Removal) C->D E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, HRMS) E->F

Caption: A generalized experimental workflow for the GBB reaction.

Conclusion and Future Outlook

The Groebke–Blackburn–Bienaymé reaction is a cornerstone of modern synthetic chemistry, providing a robust and versatile platform for the construction of medicinally important imidazo[1,2-a]pyridines. Its efficiency, modularity, and amenability to high-throughput synthesis make it an invaluable tool for drug discovery and development professionals. As the field continues to evolve, we can anticipate further innovations, including the development of novel catalysts, the use of more complex and diverse building blocks, and the integration of this powerful multicomponent reaction into automated synthesis platforms.[5][13] These advancements will undoubtedly continue to expand the chemical space accessible through the GBB reaction, paving the way for the discovery of next-generation therapeutics.

References

  • Guchhait, S. K., & Kandasamy, J. (2021). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. ChemProc, 16(1), 88. [Link]

  • Shaik, F., et al. (2021). Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides. Sciforum. [Link]

  • Various Authors. (2023). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 63, 04001. [Link]

  • Reddy, T. S., & Kumar, A. (2020). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. [Link]

  • Various Authors. (2022). Synthesis of imidazo[1,2-a]pyridines by multi-component reaction. ResearchGate. [Link]

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  • Various Authors. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

  • Various Authors. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • Various Authors. (2015). Groebke-Blackburn-Bienaym, multicomponent reaction: emerging chemistry for drug discovery. ResearchGate. [Link]

  • Various Authors. (2025). The Groebke-Blackburn-Bienaymé (GBB) reaction: A powerful tool for generating diverse heterocyclic scaffold libraries in anticancer drug discovery. European Journal of Medicinal Chemistry, 291, 117629. [Link]

  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. [Link]

  • Riva, R., et al. (2024). The Groebke-Blackburn-Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019-2023). PubMed. [Link]

  • Various Authors. (2021). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry, 17, 2192-2201. [Link]

  • Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]

  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. PMC - PubMed Central - NIH. [Link]

  • Various Authors. (2016). Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. PubMed. [Link]

  • Various Authors. (2024). Microwave Assisted Groebke-Blackburn-Bienayme Multicomponent Reaction to Synthesis of Imidazo[1,2-a]pyridine-furan Hybrids as Possible Therapeutic Option for Leukemia, Colon Cancer and Prostate Cancer. Bentham Science Publishers. [Link]

  • Riva, R., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). PMC - PubMed Central. [Link]

Sources

Application Notes and Protocols for the Suzuki Coupling of 8-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds with therapeutic potential.[1][2] The targeted functionalization of this heterocyclic system is paramount in the development of novel drug candidates. Among the array of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds.[3][4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Suzuki coupling reaction with 8-Bromo-2-methylimidazo[1,2-a]pyridine. We will delve into the mechanistic underpinnings of the reaction, present a detailed and optimized experimental protocol, and offer insights into troubleshooting and safety considerations. The aim is to equip researchers with a reliable and reproducible method for the synthesis of a diverse library of 8-substituted-2-methylimidazo[1,2-a]pyridine derivatives.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or boronic ester) and an organic halide or triflate.[4][6][7] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6][7]

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl bromide (this compound) to a palladium(0) complex. This step, often the rate-determining one, forms a palladium(II) intermediate.[4][7] The reactivity of the organic halide is crucial, with the general trend being I > Br > Cl.[7][8]

  • Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex.[4][6] This process requires the activation of the organoboron species by a base. The base reacts with the boronic acid to form a more nucleophilic boronate complex, which facilitates the transfer of the organic moiety to the palladium center.[9]

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex. This regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[3][6][7]

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Suzuki_Coupling_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd ArPdX Ar-Pd(II)L2-X OxAdd->ArPdX Transmetalation Transmetalation (Ar'-B(OR)2) ArPdX->Transmetalation ArPdAr Ar-Pd(II)L2-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product Product Formation Base Base (e.g., K2CO3) Base->Transmetalation Activation BoronicAcid Ar'-B(OR)2 BoronicAcid->Transmetalation ArX Ar-X (this compound) ArX->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound

This protocol provides a robust starting point for the Suzuki coupling of this compound with a variety of aryl and heteroaryl boronic acids. Optimization may be required for specific substrates.

Materials and Reagents:
  • This compound

  • Aryl or heteroaryl boronic acid (or boronic acid pinacol ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Degassed water (if using an aqueous base solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Inert gas (Argon or Nitrogen)

Equipment:
  • Schlenk flask or a round-bottom flask with a condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas line with a bubbler

  • Syringes and needles

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and UV lamp

  • Glassware for workup and purification

Reaction Setup and Procedure:

The following workflow diagram outlines the key steps in the experimental procedure.

Suzuki_Workflow start Start reagents Combine Reactants: - this compound - Boronic Acid - Palladium Catalyst - Base start->reagents solvent Add Anhydrous Solvent reagents->solvent degas Degas the Reaction Mixture (e.g., Ar sparging or freeze-pump-thaw) solvent->degas heat Heat to Reaction Temperature (e.g., 80-110 °C) degas->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup: - Cool to RT - Dilute with water - Extract with organic solvent monitor->workup dry Dry Organic Layer (Na2SO4 or MgSO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize the Product (NMR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for the Suzuki coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), the palladium catalyst (0.01-0.05 equiv), and the base (2.0-3.0 equiv).

  • Solvent Addition: Add the anhydrous solvent via syringe. A common solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) when using an inorganic base like K₂CO₃.

  • Degassing: It is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.[8][10] Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-30 minutes or by subjecting the flask to three cycles of freeze-pump-thaw.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 8-aryl-2-methylimidazo[1,2-a]pyridine.

  • Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Table of Recommended Reaction Conditions:
ParameterRecommended ConditionRationale and Field Insights
Palladium Catalyst Pd(PPh₃)₄ (1-5 mol%) or Pd(dppf)Cl₂ (1-5 mol%)Pd(PPh₃)₄ is a reliable choice for many standard couplings. For more challenging substrates or to minimize side reactions, catalysts with more specialized ligands like dppf can be advantageous.
Base K₂CO₃ (2-3 equiv) or Cs₂CO₃ (2-3 equiv)K₂CO₃ is a cost-effective and commonly used base. Cs₂CO₃ is more soluble and often provides better results for less reactive substrates.
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (various ratios)The use of a protic co-solvent like water or ethanol is often necessary to dissolve the inorganic base and facilitate transmetalation. Anhydrous conditions with a soluble organic base may also be effective.[11]
Temperature 80-110 °CThe reaction temperature will depend on the reactivity of the coupling partners and the solvent used. Higher temperatures may be required for less reactive aryl bromides.
Boronic Acid/Ester 1.2-1.5 equivalentsA slight excess of the boronic acid is typically used to ensure complete consumption of the more valuable bromo-imidazo[1,2-a]pyridine. Boronic esters can offer greater stability.[8]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst due to oxygen exposure.- Impure reagents or solvents.- Insufficiently active catalyst/ligand system.- Ensure thorough degassing of the reaction mixture and use of an inert atmosphere.[10][12]- Use freshly opened or purified reagents and anhydrous solvents.- Screen different palladium catalysts and ligands.
Formation of Homocoupled Product - Presence of oxygen.- High reaction temperature.- Improve degassing procedure.- Lower the reaction temperature.
Protodeboronation of Boronic Acid - Prolonged reaction times at high temperatures.- Presence of excess water or protic sources.- Use a more stable boronic ester (e.g., pinacol ester).- Minimize reaction time and ensure the base is not excessively hydrated.[8][10]
Dehalogenation of Starting Material - Presence of hydride sources.- Certain phosphine ligands can promote this side reaction.- Use high-purity solvents.- Screen alternative ligands.

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: The organic solvents used in this protocol are flammable and may be harmful if inhaled or absorbed through the skin. Handle them in a fume hood and away from ignition sources.

  • Bases: Inorganic bases can be corrosive or irritants. Avoid contact with skin and eyes.

  • Inert Atmosphere: When working with inert gases, ensure proper ventilation to prevent asphyxiation.

  • Exothermic Reactions: While Suzuki couplings are not typically violently exothermic, there is a potential for heat generation, especially on a larger scale.[13] Monitor the reaction temperature, particularly during the initial heating phase.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of 8-aryl-2-methylimidazo[1,2-a]pyridines. By understanding the reaction mechanism, carefully selecting the reaction conditions, and adhering to proper experimental techniques, researchers can efficiently generate a wide array of novel compounds for further investigation in drug discovery and development programs. The protocol and insights provided in this application note serve as a comprehensive guide to achieving successful and reproducible results.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • Organic Process Research & Development. Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. (2018). Available from: [Link]

  • National Institutes of Health. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. Available from: [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling?. (2014). Available from: [Link]

  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. (2018). Available from: [Link]

  • SpringerLink. Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. (2019). Available from: [Link]

  • Myers Group, Harvard University. The Suzuki Reaction. Available from: [Link]

  • ResearchGate. Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids. Available from: [Link]

  • National Institutes of Health. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Available from: [Link]

  • National Institutes of Health. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Available from: [Link]

  • Reddit. What is the proper way to set up a suzuki coupling?. (2020). Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. (2021). Available from: [Link]

  • MDPI. Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2025). Available from: [Link]

  • Royal Society of Chemistry. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • ACS Publications. Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Available from: [Link]

  • Buchwald Group, MIT. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]

  • Semantic Scholar. Diversification of Imidazo[1,2-a]pyridines under Microwave-Assisted Palladium-Catalyzed Suzuki Reaction. Available from: [Link]

  • ResearchGate. Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. Available from: [Link]

  • ACS Publications. Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. (2019). Available from: [Link]

  • BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available from: [Link]

Sources

Application Notes & Protocols: Leveraging 8-Bromo-2-methylimidazo[1,2-a]pyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its versatile framework has given rise to a range of therapeutics, including the well-known anxiolytic Alpidem and the hypnotic agent Zolpidem.[2][3][4] This guide focuses on a key intermediate, 8-Bromo-2-methylimidazo[1,2-a]pyridine , a versatile building block that unlocks access to vast chemical space for the development of novel therapeutics. We will explore its application in targeting critical disease pathways, provide detailed experimental protocols for its derivatization and biological evaluation, and explain the scientific rationale behind these methodologies.

The Strategic Importance of the this compound Scaffold

The power of the this compound intermediate lies in the strategic placement of its substituents.

  • The Imidazo[1,2-a]pyridine Core: This fused heterocyclic system provides a rigid, three-dimensional structure that is amenable to forming specific, high-affinity interactions with biological targets. Its aromatic nature and nitrogen atoms allow for a range of non-covalent interactions, including hydrogen bonding, pi-stacking, and hydrophobic interactions.

  • The 2-Methyl Group: This small alkyl group can play a significant role in tuning the compound's properties. It can enhance binding affinity through favorable hydrophobic interactions within a target's active site and can also improve metabolic stability by blocking potential sites of oxidation.

  • The 8-Bromo Substituent (The "Functional Handle"): The bromine atom at the C8 position is the most critical feature for drug discovery applications. It serves as a highly versatile synthetic handle for introducing molecular diversity. Through modern cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, the bromine can be replaced with a vast array of chemical moieties.[3] This capability is fundamental to performing Structure-Activity Relationship (SAR) studies, where chemists systematically modify a lead compound to optimize its potency, selectivity, and pharmacokinetic properties. The synthesis of this key intermediate typically involves the cyclization of a substituted 2-aminopyridine with a suitable reagent.[5][6][7]

Key Therapeutic Targets and Mechanisms of Action

Derivatives originating from this compound have shown significant promise across several disease areas.

Oncology: Targeting Kinase Signaling Pathways

A primary application for this scaffold is in the development of kinase inhibitors for cancer therapy.

  • Target: Phosphoinositide 3-Kinase (PI3K): The PI3K/Akt/mTOR pathway is one of the most frequently hyperactivated signaling pathways in human cancers, making it a high-priority target for drug development.[8] Derivatives of 8-substituted imidazo[1,2-a]pyridines have been successfully designed as potent inhibitors of PI3Kα.[5][9]

  • Mechanism of Action: These compounds act as ATP-competitive inhibitors, binding to the kinase domain of PI3Kα. This prevents the phosphorylation of the lipid substrate phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). The resulting decrease in cellular PIP3 levels prevents the recruitment and activation of downstream effectors like Akt, ultimately leading to the inhibition of cell proliferation and the induction of apoptosis (programmed cell death) in cancer cells.[5][8][10]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Survival mTOR->Proliferation Inhibitor 8-Substituted Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K INHIBITS

Figure 1. Inhibition of the PI3K/Akt/mTOR pathway.

Other oncology targets for this scaffold include aldehyde dehydrogenase (ALDH), which is implicated in glioblastoma stem cell survival, and the STAT3/NF-κB inflammatory signaling pathway.[11][12]

Central Nervous System (CNS) Disorders

The imidazo[1,2-a]pyridine core is famous for its activity in the CNS.

  • Target: GABA-A Receptors: Marketed drugs like Zolpidem demonstrate this scaffold's ability to modulate the major inhibitory neurotransmitter system in the brain.[13][14]

  • Mechanism of Action: These compounds act as positive allosteric modulators at the benzodiazepine binding site of the GABA-A receptor. They don't activate the receptor directly but enhance the effect of GABA when it binds. This increased inhibitory signaling (chloride ion influx) leads to neuronal hyperpolarization, producing sedative and anxiolytic effects.[13][15]

Suzuki_Workflow Start 1. Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Base React 2. Add Solvents & Heat (Reflux, 4-12h) Start->React Workup 3. Aqueous Workup (Extraction & Drying) React->Workup Purify 4. Column Chromatography Workup->Purify Analyze 5. Characterization (NMR, HRMS) Purify->Analyze Product Final Product: 8-Aryl-2-methylimidazo[1,2-a]pyridine Analyze->Product

Sources

Application of 8-Bromo-2-methylimidazo[1,2-a]pyridine in Kinase Inhibitor Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of the 8-Bromo-2-methylimidazo[1,2-a]pyridine scaffold in the design of novel kinase inhibitors. The unique structural and electronic properties of this heterocyclic system offer significant advantages for developing potent and selective modulators of kinase activity, a target class of paramount importance in oncology and inflammation.

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold in Kinase Inhibition

Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a major focus of drug discovery efforts.[1] The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in several approved drugs and its ability to interact with a wide range of biological targets, including kinases.[2] Its bicyclic, planar structure provides a rigid framework for the precise orientation of substituents to engage with the ATP-binding site of kinases.

The this compound derivative is a particularly valuable starting material. The bromine atom at the 8-position serves as a versatile synthetic handle for introducing further chemical diversity through cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.[3] The methyl group at the 2-position can provide beneficial steric and electronic contributions to enhance binding affinity and selectivity. This guide will detail the synthesis of this key intermediate, its elaboration into a representative kinase inhibitor, and the subsequent biological evaluation protocols.

Strategic Rationale for Employing this compound

The design of potent and selective kinase inhibitors often involves targeting the ATP-binding pocket. The imidazo[1,2-a]pyridine scaffold is well-suited for this purpose. The nitrogen atoms can act as hydrogen bond acceptors, mimicking the interactions of the adenine moiety of ATP with the kinase hinge region.

The strategic inclusion of a bromine atom at the 8-position offers several advantages:

  • Vector for SAR Exploration: The bromo substituent is readily functionalized using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic introduction of a wide array of chemical groups. This facilitates the exploration of the chemical space around this position to optimize potency, selectivity, and pharmacokinetic properties.

  • Modulation of Physicochemical Properties: The introduction of different substituents at the 8-position can fine-tune the lipophilicity, solubility, and metabolic stability of the inhibitor.

  • Probing for Additional Binding Interactions: The newly introduced groups can form additional interactions with the kinase, potentially in less conserved regions of the ATP-binding site, leading to enhanced selectivity.

The 2-methyl group can also play a crucial role by occupying a hydrophobic pocket within the kinase active site, thereby contributing to the overall binding affinity.

Synthesis and Derivatization Workflow

The overall workflow for the application of this compound in kinase inhibitor design involves the synthesis of the core scaffold, its derivatization to a target inhibitor, and subsequent biological evaluation.

Kinase Inhibitor Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A 3-Bromo-2-aminopyridine C This compound A->C B Chloroacetone B->C D Amidation Coupling C->D Intermediate E Final Inhibitor D->E F Biochemical Assay (PI3Kα ADP-Glo) E->F Test Compound G Cell-Based Assays E->G K Data Analysis & SAR F->K IC50 Value H MTT Assay (Viability) G->H I Cell Cycle Analysis (PI Staining) G->I J Apoptosis Assay (Annexin V) G->J H->K I->K J->K

Caption: Workflow from synthesis to biological evaluation.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the core scaffold via the reaction of 3-bromo-2-aminopyridine with chloroacetone. The reaction proceeds through an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization.[4]

Materials:

  • 3-Bromo-2-aminopyridine

  • Chloroacetone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-bromo-2-aminopyridine (1.0 eq) in ethanol, add sodium bicarbonate (1.5 eq) and chloroacetone (1.2 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Synthesis of a Representative PI3Kα Inhibitor

This protocol outlines the synthesis of a representative PI3Kα inhibitor based on the 8-bromo-6-methyl-imidazo[1,2-a]pyridine-2-carboxamide scaffold, adapted from a published procedure.[3] This example demonstrates the utility of the bromo-substituted scaffold in building more complex molecules.

Step 1: Synthesis of 8-bromo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid

This intermediate can be synthesized from 3-bromo-5-methyl-2-aminopyridine and ethyl bromopyruvate followed by hydrolysis, as detailed in the literature.[3]

Step 2: Amide Coupling to Yield the Final Inhibitor

Materials:

  • 8-bromo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid

  • Amine of choice (e.g., 4-methylpiperazine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 8-bromo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid (1.0 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine (e.g., 4-methylpiperazine, 1.1 eq) and continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final inhibitor.

Biochemical Evaluation: PI3Kα Enzymatic Assay (ADP-Glo™)

This protocol describes a luminescent ADP-detection assay to measure the activity of PI3Kα and the inhibitory potential of the synthesized compound.[2][5][6][7][8]

Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • PIP2:PS lipid kinase substrate

  • ATP

  • PI3K Reaction Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl₂, 0.025mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Synthesized inhibitor

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of the synthesized inhibitor in PI3K Reaction Buffer.

  • In a 384-well plate, add the inhibitor solution or vehicle (DMSO control).

  • Add the PI3Kα enzyme and the PIP2:PS substrate mixture to each well.

  • Initiate the kinase reaction by adding ATP (final concentration typically 25 µM).

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Assays

This assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.[9][10]

Materials:

  • Human breast cancer cell line (e.g., T47D)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Seed T47D cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized inhibitor and incubate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate at room temperature in the dark for 2-4 hours or overnight.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

This protocol uses propidium iodide (PI) staining and flow cytometry to determine the effect of the inhibitor on cell cycle progression.[11][12][13][14][15]

Materials:

  • T47D cells

  • Synthesized inhibitor

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat T47D cells with the inhibitor at its GI₅₀ concentration for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample.

  • Analyze the DNA content histograms to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][16][17]

Materials:

  • T47D cells

  • Synthesized inhibitor

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat T47D cells with the inhibitor at its GI₅₀ concentration for 48 hours.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Data Interpretation and Structure-Activity Relationship (SAR)

The data obtained from the biochemical and cell-based assays are crucial for establishing a structure-activity relationship.

SAR Logic cluster_modifications Modifications at 8-Position cluster_assays Assay Readouts Core This compound Core Scaffold Mod1 Aryl Group (Suzuki) Core->Mod1 Mod2 Alkynyl Group (Sonogashira) Core->Mod2 Mod3 Amino Group (Buchwald-Hartwig) Core->Mod3 IC50 PI3Kα IC50 Mod1->IC50 Mod2->IC50 Mod3->IC50 GI50 T47D GI50 IC50->GI50 CellCycle G1/S Arrest GI50->CellCycle Apoptosis Apoptosis Induction GI50->Apoptosis SAR Structure-Activity Relationship CellCycle->SAR Apoptosis->SAR

Sources

Application Notes and Protocols: 8-Bromo-2-methylimidazo[1,2-a]pyridine as a Versatile Scaffold for the Development of Potent FLT3 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of FLT3 in Acute Myeloid Leukemia and the Promise of the Imidazo[1,2-a]pyridine Scaffold

Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood. A significant driver of AML pathogenesis is the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[1] In approximately 30% of AML cases, FLT3 is constitutively activated by mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD).[2] These mutations lead to ligand-independent activation of downstream signaling pathways, including STAT5, MAPK, and AKT, promoting uncontrolled cell proliferation and survival, and are associated with a poor prognosis.[1][3] Consequently, FLT3 has emerged as a key therapeutic target for AML.

The imidazo[1,2-a]pyridine scaffold has been identified as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[4] Its rigid, bicyclic nature and amenability to functionalization at multiple positions make it an excellent starting point for the design of kinase inhibitors. Specifically, derivatives of this scaffold have shown potent inhibitory activity against FLT3.[2][3] The 8-bromo-2-methylimidazo[1,2-a]pyridine building block is a particularly attractive starting material. The bromine atom at the 8-position provides a versatile handle for introducing diverse chemical moieties through well-established cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[5][6] This allows for the systematic exploration of the chemical space around the scaffold to optimize potency, selectivity, and pharmacokinetic properties of potential FLT3 inhibitors.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound as a building block for the synthesis and evaluation of novel FLT3 inhibitors. We will detail the synthesis of the core scaffold, protocols for its derivatization, and robust methodologies for the biological characterization of the resulting compounds.

FLT3 Signaling Pathway in AML

The constitutive activation of FLT3 in AML leads to the aberrant activation of multiple downstream signaling cascades that drive leukemogenesis. Understanding this pathway is crucial for interpreting the mechanism of action of FLT3 inhibitors.

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 Mutated FLT3 Receptor (Constitutively Active) STAT5 STAT5 FLT3->STAT5 Phosphorylation PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Transcription Gene Transcription STAT5->Transcription Dimerization & Translocation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Transcription Anti-apoptotic signaling MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Translocation Proliferation Proliferation Transcription->Proliferation Cell Proliferation & Survival

Caption: Constitutively active FLT3 signaling pathway in AML.

Synthetic Protocols

Part 1: Synthesis of the Core Building Block: this compound

The synthesis of the imidazo[1,2-a]pyridine core is typically achieved through the condensation of a 2-aminopyridine derivative with an α-haloketone.[7] This reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization.

Synthesis_Workflow cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Derivatization via Cross-Coupling A 2-Amino-3-bromopyridine C This compound A->C B Chloroacetone B->C F Library of FLT3 Inhibitor Candidates C->F D Arylboronic Acid (Suzuki Coupling) D->F E Amine (Buchwald-Hartwig Amination) E->F

Caption: Synthetic workflow for generating FLT3 inhibitor candidates.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from commercially available 2-amino-3-bromopyridine and chloroacetone.

Materials:

  • 2-Amino-3-bromopyridine

  • Chloroacetone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-amino-3-bromopyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).

  • Add chloroacetone (1.2 eq) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Part 2: Derivatization of the Core Building Block

The bromine atom at the 8-position serves as a key functional group for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol provides a general procedure for the coupling of this compound with various arylboronic acids.[8][9]

Materials:

  • This compound

  • Arylboronic acid (1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq) or other suitable palladium catalyst/ligand system

  • Potassium carbonate (K₂CO₃) or other suitable base (2.0 eq)

  • Dioxane and water (4:1 mixture)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, or until TLC/LC-MS analysis indicates completion of the reaction.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 8-aryl-2-methylimidazo[1,2-a]pyridine derivative.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines a general method for the amination of the 8-bromo position with various primary or secondary amines.[6]

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • Xantphos or other suitable ligand (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) or other suitable base (1.4 eq)

  • Anhydrous toluene or dioxane

Procedure:

  • To a dry Schlenk tube, add Pd₂(dba)₃ (0.02 eq) and the ligand (e.g., Xantphos, 0.04 eq).

  • Add this compound (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC/LC-MS.

  • Cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the desired 8-amino-2-methylimidazo[1,2-a]pyridine derivative.

Biological Evaluation of FLT3 Inhibitors

A systematic biological evaluation is essential to determine the potency, selectivity, and mechanism of action of the synthesized compounds.

Part 1: In Vitro Biochemical Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant FLT3 kinase. The ADP-Glo™ Kinase Assay is a common method for this purpose.

Protocol 4: FLT3 Kinase Inhibition Assay (ADP-Glo™)

Materials:

  • Recombinant human FLT3 kinase

  • Myelin Basic Protein (MBP) or a suitable peptide substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

  • 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a white-walled assay plate, add the test compound dilutions. Include a positive control (known FLT3 inhibitor) and a negative control (DMSO vehicle).

  • Add the FLT3 enzyme and substrate (e.g., MBP) to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Part 2: Cellular Assays

Cellular assays are crucial for determining the effect of the inhibitors on FLT3-driven cell proliferation and downstream signaling in a more physiologically relevant context.

Protocol 5: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. FLT3-ITD positive AML cell lines, such as MV4-11 and MOLM-13, are commonly used.

Materials:

  • MV4-11 or MOLM-13 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Seed the AML cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere or acclimate overnight.

  • Treat the cells with serial dilutions of the test compounds. Include appropriate controls.

  • Incubate the cells for 72 hours at 37 °C in a 5% CO₂ incubator.

  • Add MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ values.

Protocol 6: Western Blot Analysis of FLT3 Downstream Signaling

This protocol is used to confirm that the observed anti-proliferative effects are due to the inhibition of FLT3 and its downstream signaling pathways.

Materials:

  • MV4-11 or MOLM-13 cells

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against p-FLT3, total FLT3, p-STAT5, total STAT5, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat AML cells with various concentrations of the test compound for a short duration (e.g., 2-4 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4 °C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the dose-dependent inhibition of FLT3 and STAT5 phosphorylation.

Structure-Activity Relationship (SAR) Analysis

The derivatization of the this compound scaffold allows for the systematic investigation of the structure-activity relationship. The following table provides an illustrative example of how modifications at the 8-position can influence FLT3 inhibitory activity.

Compound IDR Group (at 8-position)FLT3 IC₅₀ (nM)MV4-11 GI₅₀ (nM)
1 -Br>10,000>10,000
2a Phenyl520850
2b 4-Fluorophenyl280410
2c 4-Methoxyphenyl450620
3a Aniline150220
3b 4-Fluoroaniline85130
3c 4-(Methylsulfonyl)aniline3558

Note: The data in this table is illustrative and intended to demonstrate the principles of SAR. Actual values will vary depending on the specific moieties and assay conditions.

Interpretation of SAR:

  • Starting Material: The parent compound 1 (this compound) is inactive, highlighting the necessity of functionalization at the 8-position.

  • Suzuki Coupling (Aryl Derivatives): Introduction of a simple phenyl group (2a ) confers moderate activity. The addition of an electron-withdrawing fluorine atom (2b ) improves potency, suggesting that electronic effects in this region are important. An electron-donating methoxy group (2c ) is less favorable than the fluoro substituent.

  • Buchwald-Hartwig Amination (Anilino Derivatives): Linking an aniline via a C-N bond (3a ) generally leads to more potent compounds than the C-C linked phenyl analogs. Again, an electron-withdrawing fluoro group (3b ) enhances activity. A hydrogen bond acceptor/donor group with a sulfonyl moiety (3c ) significantly improves potency, suggesting a key interaction in the kinase active site.

This systematic approach allows for the rational design of more potent and selective FLT3 inhibitors based on the this compound scaffold.

Conclusion

This compound is a highly valuable and versatile building block for the development of novel FLT3 inhibitors. Its straightforward synthesis and the amenability of the 8-bromo position to a wide range of cross-coupling reactions provide a robust platform for generating diverse chemical libraries. The detailed synthetic and biological protocols provided in this application note offer a comprehensive guide for researchers to design, synthesize, and evaluate potent and selective FLT3 inhibitors for the potential treatment of acute myeloid leukemia.

References

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  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Gilliland, D. G., & Griffin, J. D. (2002). The roles of FLT3 in hematopoiesis and leukemia. Blood, 100(5), 1532-1542.
  • Al-Obeidi, F. A., & Lam, K. S. (2000). The chemistry of α-haloketones and their utility in heterocyclic synthesis. Molecules, 5(7), 875-925.
  • Littke, A. F., Dai, C., & Fu, G. C. (2000). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Journal of the American Chemical Society, 122(17), 4020-4028.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

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In vitro evaluation of 8-Bromo-2-methylimidazo[1,2-a]pyridine cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Comprehensive In Vitro Evaluation of 8-Bromo-2-methylimidazo[1,2-a]pyridine Cytotoxicity

Audience: Researchers, scientists, and drug development professionals.

Abstract & Guiding Principles

The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including significant potential as anticancer agents.[1][2] Derivatives of this class have been shown to inhibit critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis.[3][4] This guide provides a comprehensive, multi-faceted strategy for the in vitro cytotoxic evaluation of a specific analog, This compound , a compound recognized as a key intermediate in the synthesis of novel pharmaceuticals.[5]

A robust assessment of cytotoxicity cannot rely on a single endpoint.[6] A compound might inhibit metabolic activity without immediately compromising membrane integrity, or it might induce different cell death pathways at varying concentrations. Therefore, this document outlines an integrated workflow employing three distinct, yet complementary, assays to build a comprehensive cytotoxic profile:

  • Metabolic Viability Assessment (MTT Assay): A primary screening tool to measure the reduction in cell viability by quantifying mitochondrial metabolic activity.[7][8]

  • Cell Membrane Integrity Assessment (LDH Release Assay): A secondary assay to quantify cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a hallmark of necrosis or late-stage apoptosis.[9][10]

  • Apoptosis Induction Assessment (Caspase-3/7 Activity Assay): A mechanistic assay to determine if the observed cytotoxicity is mediated by the activation of executioner caspases, confirming an apoptotic pathway.[11][12]

By triangulating data from these three assays, researchers can move beyond a simple "toxic" or "non-toxic" label to a more nuanced understanding of the compound's cellular impact, including its potency (IC₅₀) and primary mechanism of action.

G A Primary Screening: Cell Viability (MTT Assay) B Dose-Response Curve Generation & IC₅₀ Calculation A->B C Is Compound Cytotoxic? B->C D Mechanistic Follow-Up: Membrane Integrity (LDH Assay) C->D  Yes E Mechanistic Follow-Up: Apoptosis Pathway (Caspase-3/7 Assay) C->E G Compound is Non-Cytotoxic in Test System C->G No F Comprehensive Cytotoxic Profile: Potency (IC₅₀) & Mechanism of Action D->F E->F

Figure 1: Integrated workflow for cytotoxicity assessment.

Essential Materials & Strategic Cell Line Selection

Core Equipment & Reagents
  • Humidified CO₂ Incubator (37°C, 5% CO₂)

  • Laminar Flow Hood (Class II)

  • Microplate Reader (absorbance and luminescence/fluorescence capabilities)

  • Inverted Microscope

  • Multichannel Pipettes & Sterile Tips

  • Sterile Culture Plates (96-well, clear flat-bottom for MTT/LDH; white opaque for Caspase)

  • Test Compound: this compound, dissolved in sterile DMSO to create a high-concentration stock (e.g., 10-50 mM).

  • Positive Control: Doxorubicin or Cisplatin (known cytotoxic agents).[13][14]

  • Assay Kits:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reagent & Solubilization Solution (e.g., DMSO or SDS).[15]

    • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit.[10]

    • Luminescent Caspase-3/7 Assay Kit (e.g., Caspase-Glo® 3/7).[11]

Rationale for Cell Line Selection

The choice of cell lines is critical for contextualizing the compound's activity. A well-designed panel should be used to assess both efficacy and selectivity.[16]

  • Cancer Cell Lines: Select cell lines relevant to cancers where imidazo[1,2-a]pyridine derivatives have shown activity.

    • A549 (Human Lung Carcinoma): A common model for non-small cell lung cancer.[14][17]

    • MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive line widely used in anticancer drug screening.[18][19]

    • HeLa (Human Cervical Cancer): A robust and highly proliferative cancer cell line.[3][18]

  • Non-Cancerous Control Cell Line: To determine the compound's selectivity index (the ratio of toxicity between normal and cancer cells), a non-cancerous line is essential.[16]

    • HEK293 (Human Embryonic Kidney): A standard, easy-to-culture non-cancerous cell line.[16]

Experimental Protocols: A Multi-Assay Approach

Protocol 1: MTT Assay for Metabolic Viability

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[20] NAD(P)H-dependent cellular oxidoreductase enzymes, primarily in the mitochondria of living cells, reduce the yellow tetrazolium salt (MTT) into an insoluble purple formazan.[8][15] The amount of formazan produced, quantified by absorbance, is directly proportional to the number of viable cells.[15]

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well clear flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell adhesion.[15]

  • Compound Treatment: Prepare serial dilutions of this compound and the positive control (Doxorubicin) in culture medium. Remove the old medium from the plate and add 100 µL of the diluted compounds to the respective wells.

  • Essential Controls:

    • Untreated Control: Cells treated with culture medium only (represents 100% viability).

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the compound dilutions.

    • Media Blank: Wells with medium but no cells to measure background absorbance.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[21] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15] Mix gently on an orbital shaker for 15 minutes, protected from light.[8]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]

Protocol 2: LDH Release Assay for Membrane Integrity

Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[22][23] The LDH activity is determined via a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, measured by absorbance.[10]

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Follow steps 1-4 of the MTT protocol. It is highly recommended to run a parallel plate for the LDH assay rather than using the supernatant from the MTT plate to avoid interference.

  • Essential Controls:

    • Spontaneous LDH Release: Untreated cells (measures baseline LDH release).

    • Maximum LDH Release: Untreated cells treated with 10 µL of the kit's Lysis Buffer 30-45 minutes before measurement (represents 100% cytotoxicity).[10][13]

    • Vehicle Control: Cells treated with the highest concentration of DMSO.

  • Supernatant Collection: After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Reaction Setup: Add 50 µL of the LDH Reaction Solution to each well containing the supernatant. Mix gently.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

Principle: This luminescent assay measures the activity of caspase-3 and caspase-7, which are key executioner enzymes in the apoptotic pathway.[24] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal proportional to caspase activity.[11]

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol, but use a 96-well white opaque plate suitable for luminescence measurements.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent with the provided buffer according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[12]

  • Reagent Addition: After the desired incubation period (typically 18-24 hours for apoptosis assays), remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1-2 hours to allow for cell lysis and signal stabilization.

  • Data Acquisition: Measure the luminescence of each well using a microplate reader.

Data Analysis, Visualization, and Interpretation

Data Processing and IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the primary metric for quantifying a compound's cytotoxic potency.[18]

  • Background Subtraction: For MTT and LDH assays, subtract the average absorbance of the media blank from all other readings.

  • Normalization:

    • MTT: Calculate the percentage of viability for each concentration: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Untreated - Abs_Blank)] * 100

    • LDH: Calculate the percentage of cytotoxicity for each concentration: % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100

  • Dose-Response Curve: Plot the normalized data (e.g., % Viability) against the logarithm of the compound concentration.

  • IC₅₀ Calculation: Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the precise IC₅₀ value.

Data Presentation

Summarize the calculated IC₅₀ values in a clear, tabular format to facilitate comparisons across cell lines and against the positive control.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of this compound after 48h Treatment

Cell Line Cancer Type This compound (IC₅₀ µM ± SD) Doxorubicin (IC₅₀ µM ± SD)
A549 Lung Carcinoma [Insert Value] [Insert Value]
MCF-7 Breast Adenocarcinoma [Insert Value] [Insert Value]
HeLa Cervical Cancer [Insert Value] [Insert Value]
HEK293 Non-Cancerous Kidney [Insert Value] [Insert Value]

Data should be presented as the mean ± standard deviation from at least three independent experiments.

Mechanistic Interpretation & Visualization

The combined results provide a powerful narrative of the compound's action. For instance, if the compound shows a low IC₅₀ in the MTT assay, a corresponding dose-dependent increase in Caspase-3/7 activity would strongly suggest that it induces apoptosis. The LDH assay would further clarify if necrosis occurs at higher concentrations.

Imidazo[1,2-a]pyridine derivatives have been reported to inhibit the PI3K/Akt/mTOR signaling pathway, a central regulator of cell survival and proliferation, which can lead to the induction of apoptosis.[3]

G cluster_0 Potential Mechanism of Action Compound 8-Bromo-2-methylimidazo [1,2-a]pyridine PI3K PI3K Compound->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) Inhibition Akt->Bcl2 Inhibition of Caspase Caspase-3/7 Activation Bcl2->Caspase Inhibition of Apoptosis Apoptosis Caspase->Apoptosis

Figure 2: Potential signaling pathway for imidazopyridine-induced apoptosis.

References

  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from CLYTE Technologies website. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from Springer Nature Experiments website. [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from NCBI Bookshelf. [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from Tiaris Biosciences website. [Link]

  • Pal, D., et al. (2022). Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress. Life Sciences, 294, 120334. [Link]

  • Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(17), 5308-5312. [Link]

  • National Center for Biotechnology Information. (n.d.). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC. Retrieved from NIH website. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from IJPRA website. [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from MDPI website. [Link]

  • RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from Luminex Corporation website. [Link]

  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from Molecular Devices website. [Link]

  • Chemical Methodologies. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Retrieved from Chemical Methodologies website. [Link]

  • National Center for Biotechnology Information. (2021). Assay Guidance Manual: Apoptosis Marker Assays for HTS. Retrieved from NCBI Bookshelf. [Link]

  • National Institutes of Health. (n.d.). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Retrieved from NIH website. [Link]

  • ACS Omega. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from ACS Publications. [Link]

  • ResearchGate. (2022). Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide. Retrieved from ResearchGate. [Link]

  • MDPI. (n.d.). Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. Retrieved from MDPI website. [Link]

  • PubMed. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Retrieved from PubMed. [Link]

  • ResearchGate. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from Organic Chemistry Portal website. [Link]

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Application Notes & Protocols: A Strategic Guide to Developing Novel Anticancer Agents from 8-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged scaffold" due to its structural versatility and its presence in numerous biologically active compounds.[1][2][3] This nitrogen-fused heterocyclic system has demonstrated a vast range of therapeutic applications, with a particularly significant potential in oncology.[2][4][5][6][7] Derivatives have been shown to exert potent anticancer effects by modulating critical cellular pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and STAT3 signaling cascades.[1][4][5][7][8][9]

This guide focuses on a specific, strategically selected starting material: 8-Bromo-2-methylimidazo[1,2-a]pyridine . The bromine atom at the C8-position serves as a versatile chemical handle, enabling extensive structural diversification through modern cross-coupling reactions. This allows for the systematic optimization of potency, selectivity, and pharmacokinetic properties.

The objective of these application notes is to provide researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the entire discovery process. We will cover the strategic synthesis of a diverse chemical library, a robust cascade for in vitro screening and characterization, methodologies for elucidating the mechanism of action, and an overview of preclinical evaluation.

Part I: Medicinal Chemistry Strategy & Library Synthesis

Expert Rationale: The foundational step in any small molecule drug discovery program is the creation of a diverse yet focused chemical library. Our strategy hinges on leveraging the 8-bromo position for rapid analog synthesis via palladium-catalyzed cross-coupling reactions. This approach allows for the exploration of a vast chemical space around the core scaffold, which is essential for defining Structure-Activity Relationships (SAR).

Workflow for Synthesis and Derivatization

G cluster_0 Core Synthesis cluster_1 Library Diversification (C8-Position) A 2-Amino-3-bromopyridine C This compound (Core Scaffold) A->C Cyclocondensation B Chloroacetone B->C D Core Scaffold F Suzuki Coupling (Pd Catalyst, Base) D->F E Aryl/Heteroaryl Boronic Acids E->F G Diverse Library of Novel Analogs F->G High-throughput Purification

Caption: Synthetic workflow from starting materials to a diverse analog library.

Protocol 1: Synthesis of this compound (Core Scaffold)

This protocol describes a classical cyclocondensation reaction to produce the core scaffold, adapted from established methodologies for imidazo[1,2-a]pyridine synthesis.[10][11]

Materials:

  • 2-Amino-3-bromopyridine

  • Chloroacetone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator, round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • To a round-bottom flask, add 2-amino-3-bromopyridine (1.0 eq) and sodium bicarbonate (2.0 eq) in ethanol.

  • Add chloroacetone (1.2 eq) dropwise to the stirring mixture at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to 80°C (reflux) for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the resulting residue between ethyl acetate and water.

  • Separate the organic layer. Wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure this compound.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.

Part II: The In Vitro Anticancer Screening Cascade

Expert Rationale: A hierarchical screening cascade is essential for efficiently identifying promising drug candidates while minimizing resource expenditure.[12][13] We begin with a broad primary screen for cytotoxicity across multiple cancer cell lines to identify active "hits." These hits then advance to more complex secondary assays to confirm their activity and begin to probe their mechanism of action.

Anticancer Screening Workflow

G A Synthesized Compound Library B Primary Screen: Multi-Dose Cytotoxicity Assay (e.g., MTT/XTT) A->B C Data Analysis: Calculate IC50 Values Select 'Hits' (e.g., IC50 < 10 µM) B->C 3 Cancer Lines + 1 Normal Line D Secondary / MoA Screens: - Apoptosis Assay (Annexin V) - Cell Cycle Analysis - Western Blot (Target Pathways) C->D Potent & Selective Hits E Lead Candidate Nomination D->E Confirmed MoA

Caption: A tiered approach for in vitro screening of novel compounds.

Protocol 2: Primary Cytotoxicity Screening via XTT Assay

Causality Behind Choices: The XTT assay is chosen for its reliability, high-throughput nature, and simpler workflow compared to the MTT assay, as it does not require a solubilization step.[14] Using a panel of cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung) provides initial data on the breadth of activity, while a non-cancerous cell line (e.g., MCF-10A) is critical for assessing cancer-specific cytotoxicity.

Materials:

  • 96-well flat-bottom cell culture plates

  • Cancer cell lines and one normal cell line

  • Complete culture medium (specific to cell lines)

  • Synthesized compounds dissolved in DMSO (10 mM stock)

  • XTT labeling mixture (prepared according to manufacturer's instructions)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[14]

  • Remove the medium from the wells and add 100 µL of the medium containing the desired compound concentrations (e.g., ranging from 0.01 µM to 100 µM).

  • Include appropriate controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

    • Untreated Control: Cells in medium only.

    • Medium Blank: Wells with medium only (no cells).

  • Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.[15]

  • Incubate the plate for 2-4 hours at 37°C in the CO₂ incubator, allowing metabolically active cells to convert XTT to the colored formazan product.[14]

  • Absorbance Measurement: Gently shake the plate and measure the absorbance at 450-500 nm using a microplate reader. A reference wavelength of ~650 nm can be used for background correction.[15]

  • Data Analysis:

    • Subtract the absorbance of the medium blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.

    • Use graphing software (e.g., GraphPad Prism) to plot a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) value.

Data Presentation: Summarizing Cytotoxicity Data

Quantitative data should be presented clearly for easy comparison.

Compound IDR Group at C8IC₅₀ (µM) vs. MCF-7 (Breast)IC₅₀ (µM) vs. HCT-116 (Colon)IC₅₀ (µM) vs. A549 (Lung)IC₅₀ (µM) vs. MCF-10A (Normal)Selectivity Index (SI)*
Lead-001 Phenyl1.22.51.8> 50> 41.7
Lead-002 4-Fluorophenyl0.81.10.9> 50> 62.5
Lead-003 3-Pyridyl5.68.16.3> 50> 8.9
Doxorubicin (Control)0.10.20.150.55.0

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.

Part III: Elucidating the Mechanism of Action (MoA)

Expert Rationale: Identifying a compound's IC₅₀ value is only the first step. Understanding how a compound kills cancer cells is critical for its further development. Based on literature for this scaffold, apoptosis (programmed cell death) is a common mechanism.[5][8] We use flow cytometry for a quantitative assessment of apoptosis and western blotting to probe the specific molecular players involved.

Protocol 3: Apoptosis Detection by Annexin V/PI Flow Cytometry

Causality Behind Choices: This is the gold-standard method for quantifying apoptosis.[16] Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane early in apoptosis. Propidium Iodide (PI) is a DNA-intercalating agent that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[17]

Materials:

  • 6-well cell culture plates

  • Lead compound and vehicle (DMSO)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells (e.g., 2 x 10⁵ cells/well) in 6-well plates and allow them to attach overnight. Treat cells with the lead compound at its 1x and 2x IC₅₀ concentration for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the same well.

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.[17]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

  • Data Interpretation:

    • Lower-Left Quadrant (Annexin V- / PI-): Live cells

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells

Principle of Annexin V / PI Staining

Caption: Differentiating cell states using Annexin V and PI staining.

Protocol 4: Western Blot Analysis of Apoptosis and Signaling Pathways

Causality Behind Choices: Western blotting provides semi-quantitative data on specific protein levels. To confirm apoptosis, we probe for the cleavage of PARP and Caspase-3, which are hallmark events.[19] To investigate the upstream mechanism, we analyze the phosphorylation status of key proteins in pathways commonly targeted by imidazo[1,2-a]pyridines, such as Akt in the PI3K pathway.[5][8] A decrease in phosphorylated Akt (p-Akt) alongside unchanged total Akt levels indicates pathway inhibition.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • PVDF membrane and transfer buffer/apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PARP, anti-cleaved Caspase-3, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells as in the apoptosis assay. Lyse the cells with ice-cold lysis buffer.

  • Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system. β-actin is used as a loading control to ensure equal protein loading across lanes.[19]

Targeted Signaling Pathway Example

G RTK Growth Factor Receptor PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt p-Akt (Active) mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Potential Target Inhibitor->Akt Potential Target

Caption: The PI3K/Akt/mTOR pathway, a common target for anticancer agents.

Part IV: Advancing to Preclinical Evaluation

Expert Rationale: After a lead compound with a well-defined in vitro profile is identified, the focus shifts to evaluating its drug-like properties and efficacy in a living system.[20] This phase is critical for determining if a compound has the potential to become a clinical candidate.

Pharmacokinetic (PK) Profiling

Before in vivo efficacy studies, it is crucial to understand the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[21] Key questions include: Is the compound orally bioavailable? What is its half-life in plasma? Is it metabolically stable? These studies are complex and often performed by specialized contract research organizations (CROs). A favorable PK profile is essential for achieving and maintaining therapeutic concentrations in the body.[22][23][24]

Protocol 5: Conceptual In Vivo Efficacy in a Xenograft Model

Causality Behind Choices: The cell line-derived xenograft (CDX) model is a standard, initial in vivo model in oncology research.[25] It involves implanting human cancer cells into immunodeficient mice, allowing researchers to assess a drug's ability to inhibit human tumor growth in a physiological context.[25][26]

Conceptual Workflow:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT-116) into the flank of immunodeficient mice (e.g., athymic nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment and control groups (e.g., n=8-10 mice per group).

  • Treatment Administration:

    • Vehicle Group: Administer the delivery vehicle (e.g., saline + 5% DMSO) on the determined schedule (e.g., daily, intraperitoneal injection).

    • Treatment Group(s): Administer the lead compound at one or more doses (e.g., 10 mg/kg and 30 mg/kg).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and general health as indicators of toxicity.

  • Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the vehicle group reach a predetermined maximum size.

  • Data Analysis: Euthanize the animals, excise the tumors, and weigh them. Analyze the data by comparing the final tumor weights and the tumor growth inhibition (TGI) between the treated and vehicle groups.

In Vivo Xenograft Study Workflow

G A Implant Human Cancer Cells into Mice B Allow Tumors to Establish (e.g., 100 mm³) A->B C Randomize Mice into Vehicle & Treatment Groups B->C D Administer Compound (e.g., Daily for 21 Days) C->D E Monitor Tumor Volume & Animal Health D->E F Endpoint Analysis: Excise & Weigh Tumors, Calculate TGI E->F

Caption: Key stages of an in vivo cell line-derived xenograft (CDX) study.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel anticancer therapeutics. By employing a strategic approach that combines rational medicinal chemistry, a robust in vitro screening cascade, and detailed mechanism of action studies, researchers can efficiently identify and advance potent lead candidates. The protocols and workflows detailed in this guide provide a validated roadmap for navigating the critical early stages of the drug discovery process, ultimately paving the way for the development of next-generation cancer treatments.

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  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC - NIH.
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Application Notes and Protocols for the Functionalization of the Imidazo[1,2-a]pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The imidazo[1,2-a]pyridine ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1][2][3] This nitrogen-containing heterocycle forms the core of numerous marketed drugs, demonstrating a remarkable spectrum of biological activities. Notable examples include Zolpidem and Alpidem (anxiolytic and hypnotic agents), Minodronic acid for treating osteoporosis, and Olprinone for heart failure.[2][3][4][5][6][7] The therapeutic success of this scaffold has fueled extensive research into novel synthetic methodologies for its derivatization, aimed at expanding the accessible chemical space for drug discovery.[4][8]

Historically, the synthesis of functionalized imidazo[1,2-a]pyridines involved multi-step sequences. However, modern synthetic chemistry prioritizes efficiency, atom economy, and environmental sustainability. Consequently, direct C-H functionalization has emerged as a powerful and elegant strategy for introducing molecular complexity, bypassing the need for pre-functionalized starting materials.[8][9][10]

This guide provides detailed, field-proven protocols for the strategic functionalization of the imidazo[1,2-a]pyridine core. We will focus on three key transformations that offer researchers reliable and versatile pathways to novel derivatives:

  • Regioselective C-H Halogenation: Creating versatile intermediates for further elaboration.

  • Palladium-Catalyzed Cross-Coupling: A robust method for C-C bond formation.

  • Direct C-H Functionalization: Advanced strategies including photocatalysis and multi-component reactions for rapid library synthesis.

Each protocol is designed to be a self-validating system, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Foundational Strategy: Regioselective C-H Halogenation at C3

The introduction of a halogen atom, particularly at the electron-rich C3 position, transforms the imidazo[1,2-a]pyridine core into a versatile building block for subsequent cross-coupling reactions. Traditional halogenation methods often require harsh conditions or expensive metal catalysts. The following protocol details a highly efficient, transition-metal-free approach using inexpensive and readily available sodium salts as the halogen source.[11][12][13]

Causality Behind the Protocol:

This method is advantageous due to its operational simplicity, low cost, and high regioselectivity for the C3 position.[12][13] The reaction proceeds under acidic conditions, which activate the imidazo[1,2-a]pyridine ring towards electrophilic attack. Sodium chlorite (NaClO₂) or sodium bromite (NaBrO₂) serves as both the halogen source and a mild oxidant, eliminating the need for a separate oxidizing agent.[12][13] Dimethylformamide (DMF) is an excellent solvent for this transformation, facilitating the solubility of the reagents and promoting the desired reactivity.

Detailed Protocol 1: Transition-Metal-Free C3-Halogenation

Materials:

  • Substituted or unsubstituted imidazo[1,2-a]pyridine (1.0 mmol)

  • For Chlorination: Sodium chlorite (NaClO₂, 1.5 mmol)

  • For Bromination: Sodium bromite (NaBrO₂, 1.5 mmol)

  • Acetic Acid (AcOH, 2.0 mmol)

  • Dimethylformamide (DMF, 5.0 mL)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

Procedure:

  • To a round-bottom flask, add the imidazo[1,2-a]pyridine (1.0 mmol) and DMF (5.0 mL). Stir at room temperature until the starting material is fully dissolved.

  • Add the halogen source (NaClO₂ or NaBrO₂, 1.5 mmol) to the solution.

  • Slowly add acetic acid (2.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into a beaker containing ice-water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 3-chloro- or 3-bromoimidazo[1,2-a]pyridine.

Data Presentation: Substrate Scope and Yields

The following table summarizes typical yields for the C3-halogenation of various imidazo[1,2-a]pyridine derivatives as reported in the literature.[12]

EntryR¹ (at C2)R² (on Pyridine Ring)ProductYield (Chlorination)Yield (Bromination)
1HH3-halo-imidazo[1,2-a]pyridine92%88%
2CH₃H3-halo-2-methyl-imidazo[1,2-a]pyridine85%82%
3PhH3-halo-2-phenyl-imidazo[1,2-a]pyridine88%85%
4H7-CH₃3-halo-7-methyl-imidazo[1,2-a]pyridine90%86%
5H6-Cl3,6-dihalo-imidazo[1,2-a]pyridine84%78%

C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

With the 3-haloimidazo[1,2-a]pyridines in hand, the stage is set for constructing new carbon-carbon bonds. The Suzuki-Miyaura reaction is one of the most powerful and widely used cross-coupling methods due to its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[14][15][16]

Workflow: From Core to Arylated Product

The following diagram illustrates the two-step synthetic sequence from the parent imidazo[1,2-a]pyridine to a C3-arylated derivative.

G cluster_0 Step 1: C-H Halogenation cluster_1 Step 2: Suzuki-Miyaura Coupling A Imidazo[1,2-a]pyridine B 3-Bromoimidazo[1,2-a]pyridine A->B NaBrO₂, AcOH DMF, 60 °C D 3-Aryl-imidazo[1,2-a]pyridine B->D Pd(PPh₃)₄, Base Toluene/H₂O, 75 °C C Arylboronic Acid C->D

Caption: Two-step workflow for C3-arylation of imidazo[1,2-a]pyridine.

Detailed Protocol 2: C3-Arylation via Suzuki-Miyaura Coupling

Materials:

  • 3-Bromoimidazo[1,2-a]pyridine derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol)

  • Toluene (6 mL)

  • Water (3 mL)

  • Round-bottom flask, magnetic stir bar, reflux condenser

Procedure:

  • In a round-bottom flask, combine the 3-bromoimidazo[1,2-a]pyridine (1.0 mmol), arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol).

  • Add sodium carbonate (2.0 mmol).

  • De-gas the flask by evacuating and backfilling with an inert gas (Nitrogen or Argon) three times.

  • Add toluene (6 mL) and water (3 mL) via syringe.

  • Heat the reaction mixture to 75-80 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Transfer the mixture to a separatory funnel. Wash with water (15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 3-aryl-imidazo[1,2-a]pyridine.[14]

Expert Insight: The choice of base and solvent system is critical for reaction success. While aqueous sodium carbonate in toluene is a robust general condition, some substrates may benefit from stronger bases like potassium phosphate (K₃PO₄) or solvents like 1,4-dioxane or DME to improve yields and shorten reaction times.[14]

Advanced Direct C-H Functionalization Strategies

While halogenation followed by cross-coupling is a reliable two-step process, direct C-H functionalization offers a more atom- and step-economical approach to derivatization. Here, we explore two modern methods.

A. Visible-Light Photocatalysis: C3-Perfluoroalkylation

The introduction of fluoroalkyl groups can dramatically alter the physicochemical and biological properties of a molecule, often enhancing metabolic stability and receptor binding affinity.[9] Visible-light photocatalysis provides a mild and green method to forge these bonds.

Causality Behind the Protocol: This reaction proceeds via the formation of a photoactive electron donor-acceptor (EDA) complex between the electron-rich imidazo[1,2-a]pyridine and the perfluoroalkyl iodide.[9] Upon irradiation with visible light, this complex undergoes single-electron transfer, generating a perfluoroalkyl radical that adds to the C3 position of the heterocycle. This method avoids the need for expensive metal catalysts or harsh oxidants.[9]

Protocol Outline 3A: Photocatalytic Perfluoroalkylation

  • Combine imidazo[1,2-a]pyridine (1.0 equiv) and the perfluoroalkyl iodide (e.g., CF₃I, 1.5 equiv) in a suitable solvent (e.g., acetonitrile) in a reaction vessel transparent to visible light.

  • De-gas the solution.

  • Irradiate the mixture with a blue LED lamp at room temperature for 12-24 hours.

  • After completion, concentrate the solvent and purify the product via column chromatography.

B. Multi-Component Reaction (MCR): Catalyst-Free C3-Arylomethylation

Multi-component reactions (MCRs) are powerful tools for rapidly generating molecular complexity from simple starting materials in a single pot, making them ideal for creating libraries of compounds for drug discovery.[4]

Causality Behind the Protocol: This Petasis-like three-component reaction is strategically designed to functionalize the nucleophilic C3 position without the need for a metal catalyst.[4] The reaction is believed to initiate with the nucleophilic attack of the imidazo[1,2-a]pyridine on glyoxylic acid. This intermediate then complexes with the boronic acid, followed by an intramolecular phenyl migration and subsequent decarboxylation to yield the final product.[4]

G A Imidazo[1,2-a]pyridine C Intermediate A A->C Nucleophilic Attack B Glyoxylic Acid B->C Nucleophilic Attack E Complex B C->E Complexation D Boronic Acid D->E Complexation F Intermediate C (Phenyl Migration) E->F High Temp. G Final Product (Arylomethylated) F->G Decarboxylation (-CO₂)

Caption: Proposed mechanism for the three-component C3-arylomethylation.

Detailed Protocol 3B: Three-Component C3-Arylomethylation Materials:

  • 2-Aryl-imidazo[1,2-a]pyridine (1.0 mmol)

  • Glyoxylic acid (1.2 mmol)

  • Arylboronic acid (1.5 mmol)

  • Dimethylformamide (DMF, 4 mL)

  • Screw-cap vial with a magnetic stir bar

Procedure:

  • In a screw-cap vial, combine the 2-aryl-imidazo[1,2-a]pyridine (1.0 mmol), glyoxylic acid (1.2 mmol), and arylboronic acid (1.5 mmol).

  • Add DMF (4 mL) and seal the vial tightly.

  • Heat the reaction mixture to 100 °C in a heating block and stir for 12 hours.

  • Cool the reaction to room temperature.

  • Perform an aqueous workup as described in Protocol 1 (extraction with ethyl acetate).

  • Purify the crude product by column chromatography to isolate the C3-arylomethylated imidazo[1,2-a]pyridine.[4]

Product Characterization

Confirmation of the structure and purity of the synthesized compounds is essential. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the connectivity of atoms and the successful installation of the new functional group. For example, in a C3-substituted product, the characteristic singlet for the C3-proton will be absent.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the final product.

  • Melting Point (mp): For solid compounds, the melting point provides a measure of purity. An example characterization data for Ethyl 3-iodoimidazo[1,2-a]pyridine-2-carboxylate includes: mp 144 °C; ¹H NMR δ: 8.31 (dt, 1H), 7.72 (dt, 1H), 7.38 (ddd, 1H), 7.05 (td, 1H), 4.54 (q, 2H), 1.51 (t, 3H); ¹³C NMR δ: 163.1, 148.2, 138.5, 127.5, 119.6, 115.1, 68.5, 61.9, 14.8.[14]

Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the development of novel therapeutics. The experimental protocols detailed in this guide provide researchers with a robust and versatile toolkit for its functionalization. By moving from classical halogenation/cross-coupling sequences to more advanced direct C-H functionalization methods like photocatalysis and multi-component reactions, scientists can rapidly and efficiently generate diverse libraries of novel compounds. These strategies, grounded in the principles of modern synthetic chemistry, are crucial for accelerating the hit-to-lead process and discovering the next generation of imidazo[1,2-a]pyridine-based drugs.

References

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI.
  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. (n.d.). National Institutes of Health.
  • Flow chemistry synthesis of zolpidem, alpidem and other GABAA agonists and their biological evaluation through the use of in-line frontal affinity chromatography. (n.d.). Royal Society of Chemistry.
  • Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. (n.d.). Royal Society of Chemistry.
  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (n.d.). Royal Society of Chemistry.
  • Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. (n.d.). National Institutes of Health.
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2016). PubMed.
  • Synthesis of Zolpidem and Alpidem. (n.d.). ResearchGate.
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  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. (n.d.). Royal Society of Chemistry.
  • Chlorination of imidazo[1,2-a]pyridines. (n.d.). ResearchGate.
  • Synthesis of Zolpidem. (2010). Thieme.
  • Imidazopyridine. (n.d.). Wikipedia.
  • Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (n.d.). ACS Publications.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega.
  • Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. (2015). Royal Society of Chemistry.
  • Suzuki cross-coupling reaction on position 7 of compounds 1a–c (isolated yields). (n.d.). ResearchGate.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). PubMed Central.
  • Transition-metal-free regioselective C-H halogenation of imidazo[1,2-: A] pyridines: Sodium chlorite/bromite as the halogen source. (n.d.). ResearchGate.
  • Most significant examples of Zolpidem synthesis. (n.d.). ResearchGate.
  • Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. (n.d.). Wiley Online Library.
  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal.
  • Multicomponent Cross-Dehydrogenative Coupling of Imidazo[1,2-a]pyridine: Access to Abnormal Mannich and Mannich-Type Reaction. (2024). ACS Publications.
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  • Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. (2020). National Institutes of Health.
  • Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. (2025). Royal Society of Chemistry.
  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. (n.d.). PubMed Central.

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Troubleshooting & Optimization

Troubleshooting low yield in Groebke–Blackburn–Bienaymé reaction

Author: BenchChem Technical Support Team. Date: January 2026

A specialized resource for researchers, scientists, and drug development professionals to troubleshoot and optimize the Groebke–Blackburn–Bienaymé (GBB) reaction.

This guide is designed to provide in-depth technical assistance for overcoming common challenges encountered during the Groebke–Blackburn–Bienaymé (GBB) three-component reaction. As a powerful tool for the synthesis of fused 3-aminoimidazoles, mastering this reaction is crucial for the efficient generation of diverse molecular scaffolds in medicinal chemistry.[1][2] This resource addresses specific experimental issues with evidence-based solutions and detailed protocols to enhance your reaction yields and purity.

Troubleshooting Guide: Low Yield in GBB Reaction

Low product yield is one of the most frequent challenges in the GBB reaction. The following table outlines common problems, their probable causes, and actionable solutions based on established literature.

Problem ID Observation Potential Cause(s) Recommended Solution(s) Typical Parameters
LY-01 Incomplete conversion of starting materials Insufficient catalytic activity. Many GBB reactions require a Brønsted or Lewis acid catalyst to proceed at a reasonable rate.[3][4]- Introduce or change the catalyst. Scandium(III) triflate (Sc(OTf)₃) is a highly effective Lewis acid catalyst for the GBB reaction.[3][4] Other rare earth triflates like Gd(OTf)₃ or Yb(OTf)₃ can also be used.[5] Brønsted acids such as p-toluenesulfonic acid (p-TsOH) or trifluoroacetic acid (TFA) are also common.[3] - Increase catalyst loading. If a catalyst is already in use, increasing its concentration can enhance the reaction rate.Catalyst Loading: - Lewis Acids (e.g., Sc(OTf)₃): 1-10 mol%[5] - Brønsted Acids (e.g., p-TsOH, TFA): 10-20 mol%[3]
LY-02 Reaction stalls or proceeds very slowly Low reaction temperature. The GBB reaction often requires heating to overcome the activation energy barrier, especially with less reactive substrates.- Increase the reaction temperature. Conventional heating under reflux is common. - Employ microwave irradiation. Microwave heating can significantly reduce reaction times and improve yields by promoting efficient and uniform heating.[6][7]Temperature: - Conventional Heating: 60-150 °C[3][5] - Microwave Heating: 75-150 °C[5][6]
LY-03 Formation of side products, especially with electron-poor aminoazoles Nucleophilic attack of the solvent on the intermediate Schiff base. Protic and nucleophilic solvents like methanol can add to the imine intermediate, leading to byproducts and reduced yields.[8]- Switch to a less nucleophilic solvent. Trifluoroethanol (TFE) is an excellent alternative as its lower nucleophilicity minimizes side reactions while still facilitating the reaction.[8] - Use a non-protic solvent. In some cases, solvents like toluene or dichloromethane can be used, although this may require a stronger catalyst or higher temperatures.[3][9]Solvent Choice: - Preferred: Methanol, Ethanol[3][9] - For problematic substrates: Trifluoroethanol (TFE)[8]
LY-04 Low yield with electron-withdrawing groups on the amine component Reduced nucleophilicity of the amine. Electron-withdrawing groups on the aminoazine (e.g., 2-aminopyridine) decrease its nucleophilicity, hindering the initial imine formation with the aldehyde.[3][10]- Use a more potent catalyst. A stronger Lewis acid like Sc(OTf)₃ can better activate the aldehyde for condensation. - Increase reaction temperature and/or time. More forcing conditions may be necessary to drive the reaction to completion. - Consider a different synthetic route if the substrate is extremely deactivated.Reaction Time: - Conventional: 2-24 hours[3] - Microwave: 10-180 minutes[5][6]
LY-05 Low yield with aliphatic aldehydes Instability of the aliphatic Schiff base intermediate. Schiff bases formed from aliphatic aldehydes can be less stable than their aromatic counterparts, leading to decomposition or side reactions.[4]- Optimize reaction conditions for speed. Shorter reaction times at higher temperatures (e.g., using microwave irradiation) can favor the desired product formation over decomposition pathways. - Use a dehydrating agent. Adding an agent like trimethyl orthoformate can help to drive the imine formation equilibrium forward.[11]Additives: - Dehydrating agents can be used in equimolar amounts or as a co-solvent.
LY-06 Formation of Ugi-type side products Presence of a carboxylic acid. If a carboxylic acid is present as a catalyst or impurity, it can participate in a competing four-component Ugi reaction, especially with aliphatic aldehydes.[12]- Use a non-carboxylic acid catalyst. Opt for Lewis acids or sulfonic acids. - Ensure purity of starting materials and solvents to avoid acidic contaminants.Catalyst Purity: - Use high-purity reagents and solvents.
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in the GBB reaction.

GBB_Troubleshooting start Low Yield Observed check_conversion Check Conversion of Starting Materials start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete side_products Significant Side Products? check_conversion->side_products Complete or near-complete conversion of starting material catalyst Optimize Catalyst: - Add/Change Catalyst (Sc(OTf)₃, p-TsOH) - Increase Loading (1-20 mol%) incomplete->catalyst Yes solvent Change Solvent: - Use less nucleophilic solvent (TFE) - Use non-protic solvent (Toluene) side_products->solvent Yes substrate_electronics Substrate Electronics Issue? side_products->substrate_electronics No temperature Increase Temperature: - Conventional Heating (60-150 °C) - Microwave Irradiation (75-150 °C) catalyst->temperature concentration Increase Reactant Concentration temperature->concentration end Improved Yield concentration->end solvent->substrate_electronics ewg_amine Electron-Withdrawing Group on Amine? - Use stronger catalyst - More forcing conditions substrate_electronics->ewg_amine Yes aliphatic_aldehyde Aliphatic Aldehyde? - Use microwave heating - Add dehydrating agent substrate_electronics->aliphatic_aldehyde No ewg_amine->end aliphatic_aldehyde->end

Caption: A step-by-step decision tree for troubleshooting low yields in the GBB reaction.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Groebke–Blackburn–Bienaymé reaction?

The GBB reaction is a three-component reaction between an aldehyde, an isocyanide, and a cyclic amidine (like 2-aminopyridine). The currently accepted mechanism involves three key steps:[9]

  • Imine Formation: The reaction begins with the acid-catalyzed condensation of the aldehyde and the amine to form a Schiff base (imine) intermediate, with the elimination of water.

  • Nucleophilic Attack: The isocyanide then acts as a nucleophile and attacks the electrophilic carbon of the protonated imine, forming a nitrilium ion intermediate.

  • Intramolecular Cyclization and Tautomerization: The endocyclic nitrogen of the amidine moiety then performs an intramolecular nucleophilic attack on the nitrilium ion, leading to a five-membered ring. A final tautomerization/aromatization step yields the stable, fused 3-aminoimidazole product.

The catalytic cycle is illustrated below:

GBB_Mechanism cluster_0 GBB Catalytic Cycle R1CHO Aldehyde (R¹CHO) Imine Imine Intermediate R1CHO->Imine Amine Amine (R²NH₂) Amine->Imine H2O H₂O Imine->H2O Nitrilium Nitrilium Ion Imine->Nitrilium Isocyanide Isocyanide (R³NC) Isocyanide->Nitrilium Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Cyclization Product Final Product Cyclized->Product Tautomerization Catalyst_out H⁺ (Catalyst) Product->Catalyst_out Catalyst_in H⁺ (Catalyst) Catalyst_in->Imine activates

Caption: The catalytic cycle of the Groebke–Blackburn–Bienaymé reaction.

Q2: How do I choose the right catalyst for my GBB reaction?

The choice of catalyst depends on the reactivity of your substrates.

  • For most standard substrates: A moderate Brønsted acid like p-TsOH (10-20 mol%) or a Lewis acid such as Yb(OTf)₃ (5 mol%) in a protic solvent like ethanol or methanol at elevated temperatures is a good starting point.[3]

  • For less reactive substrates (e.g., electron-poor amines or sterically hindered components): A stronger Lewis acid like Sc(OTf)₃ (5-10 mol%) is often more effective.[3][4] It is considered one of the most active catalysts for the GBB reaction.

  • For acid-sensitive substrates: Milder conditions, such as using acetic acid or even performing the reaction under catalyst-free conditions at higher temperatures, might be necessary.[12] Some protocols have also successfully employed heterogeneous catalysts like Montmorillonite K-10 clay, which can be easily removed by filtration.[8]

Q3: Can I run the GBB reaction under solvent-free conditions?

Yes, solvent-free GBB reactions have been reported and can be an environmentally friendly alternative.[1][4] These reactions typically require a catalyst and are often facilitated by microwave irradiation to ensure efficient mixing and heating of the neat reactants.[7] Yields can be excellent, but this approach is best suited for substrates that are liquids or low-melting solids at the reaction temperature.

Q4: My isocyanide has a strong, unpleasant odor. What are the safety precautions?

Isocyanides are known for their pungent and unpleasant odors and are toxic.[5] It is imperative to handle them with appropriate safety measures:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • To neutralize the odor and residual isocyanide on glassware, rinse the equipment with a solution of hydrochloric acid in methanol.

Q5: What is a general, robust experimental protocol to start with?

Here is a general protocol for a GBB reaction using conventional heating, which can be adapted as a starting point for optimization.

General Protocol for GBB Reaction (Conventional Heating)

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine (1.0 mmol, 1.0 equiv) and the aldehyde (1.0 mmol, 1.0 equiv).

  • Add the chosen solvent (e.g., methanol or ethanol, 0.2-0.5 M).

  • Add the catalyst (e.g., Sc(OTf)₃, 5 mol%, 0.05 mmol).

  • Begin stirring the mixture.

  • Add the isocyanide (1.0 mmol, 1.0 equiv) to the reaction mixture.

  • Heat the reaction to reflux (typically 60-80 °C for methanol/ethanol) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to obtain the pure GBB product.

References

  • Shaaban, M. R., & El-Sayed, N. N. (2016). Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. Molecular Diversity, 20(1), 233–254. [Link]

  • Longo, V., & Banfi, L. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839–1879. [Link]

  • Longo, V., & Banfi, L. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). PubMed Central. [Link]

  • da Silva, F. M., & de Souza, R. O. M. A. (2016). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Journal of the Brazilian Chemical Society, 27(8), 1535-1544. [Link]

  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]

  • Hwang, J., et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters, 25(24), 4431–4435. [Link]

  • de la Torre, A. F., et al. (2025). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. [Link]

  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. [Link]

  • Manvar, P., et al. (2024). Microwave Assisted Groebke-Blackburn-Bienayme Multicomponent Reaction to Synthesis of Imidazo[1,2-a]pyridine-furan Hybrids as Possible Therapeutic Option for Leukemia, Colon Cancer and Prostate Cancer. Current Microwave Chemistry, 11(1), 37-50. [Link]

  • Sharma, A., & Kumar, V. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 17, 1735–1801. [Link]

  • de la Torre, A. F., et al. (2025). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. Request PDF. [Link]

  • de la Torre, A. F., et al. (2025). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. National Institutes of Health. [Link]

  • Longo, V., & Banfi, L. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). ResearchGate. [Link]

  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. PubMed. [Link]

  • Grygorenko, O. O., et al. (2024). Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction. Beilstein Journal of Organic Chemistry, 20, 143-154. [Link]

  • Boltjes, A., & Dömling, A. (2019). The Groebke‐Blackburn‐Bienaymé Reaction. ResearchGate. [Link]

Sources

Technical Support Center: Purification of 8-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 8-Bromo-2-methylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. Drawing from established synthetic methodologies and extensive field experience, this document provides in-depth troubleshooting guides and frequently asked questions to ensure you achieve the desired purity and yield for your critical applications.

I. Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, providing detailed explanations and step-by-step protocols to resolve them.

Problem 1: Persistent Impurities Detected by ¹H NMR After Initial Work-up

Scenario: Your crude ¹H NMR spectrum of this compound shows your product peaks, but also several unexpected signals, suggesting the presence of impurities.

Causality: The synthesis of this compound, typically through the condensation of 2-amino-3-bromopyridine with chloroacetone, can lead to several common impurities. Understanding their origin is key to their removal.

  • Unreacted Starting Materials: The most common impurities are unreacted 2-amino-3-bromopyridine and residual chloroacetone or its self-condensation products.

  • Over-brominated Byproducts: Depending on the synthesis of the starting 2-amino-3-bromopyridine, di-brominated species such as 2-amino-3,5-dibromopyridine can be present and may be carried through the reaction.[1]

  • Isomeric Byproducts: While the reaction is generally regioselective, trace amounts of other isomers could form under certain conditions.

Troubleshooting Workflow:

start Crude Product with Impurities check_sm Identify Impurities by ¹H NMR start->check_sm unreacted_sm Unreacted Starting Materials Present check_sm->unreacted_sm over_brominated Over-brominated Species Present check_sm->over_brominated unknown Unknown Impurities check_sm->unknown wash Aqueous Wash (e.g., dilute NaHCO₃) unreacted_sm->wash Removes acidic/basic impurities column Column Chromatography over_brominated->column Different polarity unknown->column wash->column recrystallize Recrystallization column->recrystallize For final polishing pure_product Pure Product recrystallize->pure_product

Caption: Troubleshooting workflow for NMR-detected impurities.

Detailed Protocol: Column Chromatography

Column chromatography is a highly effective method for separating this compound from both more polar and less polar impurities.

  • Slurry Preparation: Adsorb your crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate), add silica gel, and then remove the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a hexane/ethyl acetate mixture as the eluent. The amount of silica should be roughly 50-100 times the weight of your crude product.

  • Loading and Elution: Carefully load the silica-adsorbed crude product onto the top of the packed column. Begin elution with a non-polar solvent system (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity. The target compound is moderately polar and should elute as the polarity is increased.

  • Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC) using a UV lamp for visualization.[2][3] Combine the fractions containing the pure product.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for good separation of moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate GradientAllows for the separation of compounds with a range of polarities.
Gradient Start with low polarity (e.g., 5% EtOAc) and gradually increase to 20-30% EtOAc.Unreacted starting materials and byproducts will likely have different polarities.
Problem 2: Low Yield After Column Chromatography

Scenario: You have successfully removed impurities via column chromatography, but the final yield of your purified this compound is significantly lower than expected.

Causality:

  • Product Streaking/Tailing on the Column: The basic nitrogen atoms in the imidazo[1,2-a]pyridine ring system can interact strongly with the acidic silica gel, leading to poor separation and loss of product on the column.

  • Improper Solvent Selection: If the eluent is too polar, the product may elute too quickly with impurities. If it's not polar enough, the product may not elute at all.

  • Co-elution with Impurities: A closely eluting impurity may have been inadvertently collected with the product fractions, leading to their disposal and a lower yield of pure product.

Troubleshooting Protocol:

  • Neutralize the Silica Gel: To minimize product tailing, consider adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system. This will deactivate the acidic sites on the silica gel.

  • Optimize Your Solvent System with TLC: Before running a large-scale column, perform a thorough TLC analysis with various solvent systems to find the optimal conditions for separation. Aim for an Rf value of 0.2-0.3 for your product.

  • Use a Different Stationary Phase: If silica gel proves problematic, consider using a more inert stationary phase like alumina (neutral or basic).

Problem 3: Oiling Out During Recrystallization

Scenario: When attempting to recrystallize your this compound, the compound separates as an oil instead of forming crystals.

Causality:

  • Solvent Choice: The chosen solvent may be too good at dissolving the compound, even at lower temperatures. Conversely, the compound's solubility may drop too rapidly upon cooling, preventing orderly crystal lattice formation.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation, leading to oiling out.

  • Cooling Rate: Cooling the solution too quickly can also promote oiling out.

Troubleshooting Protocol: Recrystallization

  • Solvent System Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For imidazo[1,2-a]pyridine derivatives, consider solvent systems like ethanol/water, or a mixture of a good solvent (e.g., acetone, ethyl acetate) and a poor solvent (e.g., hexanes).[4]

  • Step-by-Step Recrystallization:

    • Dissolve the crude product in a minimal amount of a suitable hot solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.

    • Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

The most common impurities are typically unreacted 2-amino-3-bromopyridine, chloroacetone, and potentially 2-amino-3,5-dibromopyridine if it was present in the starting material.[1]

Q2: What is a good starting solvent system for column chromatography?

A gradient of ethyl acetate in hexanes is a good starting point. Begin with a low concentration of ethyl acetate (e.g., 5%) and gradually increase the polarity.[2][3]

Q3: My purified product is a brownish solid. Is this normal?

While the pure compound is typically a white to off-white solid, a brownish tint can indicate the presence of minor, highly colored impurities. If NMR and HPLC analysis show high purity, the color may not be an issue for some applications. However, for applications requiring high purity, a second purification step, such as recrystallization or a charcoal treatment, may be necessary.

Q4: Can I use reverse-phase HPLC for purification?

Yes, reverse-phase HPLC can be an effective method for the final purification of this compound, especially for removing closely related impurities. A common mobile phase would be a gradient of acetonitrile in water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

Q5: How can I confirm the purity of my final product?

Purity should be assessed using a combination of techniques:

  • ¹H and ¹³C NMR: To confirm the structure and identify any proton or carbon-containing impurities.

  • LC-MS: To confirm the molecular weight and assess for the presence of impurities with different masses.

  • HPLC: To quantify the purity of the compound.

III. References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Available from: [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available from: [Link]

  • Patel, D. B., & Wagh, P. T. (2021). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 33(5), 1145-1148. Available from: [Link]

  • Silva, F. C. D., & Ferreira, S. B. (2021). Synthesis of Imidazo[1,2-a]pyridine-chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction. Molbank, 2021(2), M1221. Available from: [Link]

  • CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents. Available from:

  • Deshmukh, S. S., & Deshmukh, S. S. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. Available from: [Link]

  • Reyes-Mendoza, F., et al. (2020). Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction. Chem. Proc., 3, 61. Available from: [Link]

  • Rastegari, M., et al. (2020). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. RSC Advances, 10(45), 27035-27043. Available from: [Link]

  • CN106632014A - Preparation of 2-amino-5-chloropyridine - Google Patents. Available from:

  • Silva, F. C. D., et al. (2020). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Proceedings, 41(1), 68. Available from: [Link]

Sources

Navigating the Labyrinth of Imidazo[1,2-a]pyridine Synthesis: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Imidazo[1,2-a]pyridine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this privileged heterocyclic scaffold. The following content moves beyond standard protocols to address the nuanced challenges and common side reactions encountered in the laboratory. Here, we dissect the causality behind these issues and provide field-tested solutions to streamline your synthetic workflows and enhance the purity and yield of your target compounds.

Troubleshooting Guide: Common Issues and Solutions

The synthesis of imidazo[1,2-a]pyridines, while versatile, is often plagued by a series of common side reactions and experimental hurdles. This section provides a question-and-answer formatted guide to troubleshoot these specific issues.

Issue 1: Low or No Yield of the Desired Imidazo[1,2-a]pyridine

Question: My reaction shows complete consumption of starting materials (as per TLC/LC-MS), but the yield of the desired imidazo[1,2-a]pyridine is disappointingly low. What are the likely culprits?

Answer: This is a frequent challenge and can stem from several factors, primarily the formation of stable, uncyclized intermediates or alternative reaction pathways.

Probable Cause A: Formation of a Stable Uncyclized Intermediate

In the classical synthesis involving a 2-aminopyridine and an α-haloketone (a variation of the Tschitschibabin reaction), the initial SN2 reaction between the endocyclic nitrogen of 2-aminopyridine and the α-haloketone forms an N-phenacyl-2-aminopyridinium salt. This intermediate must then undergo intramolecular cyclization followed by dehydration to yield the final product. If the cyclization or dehydration steps are inefficient, this salt can be the major product isolated.

  • Troubleshooting:

    • Increase Reaction Temperature: The intramolecular cyclization often requires thermal promotion. Gradually increasing the reaction temperature in increments of 10-20 °C can facilitate this step.

    • Add a Base: A non-nucleophilic base (e.g., NaHCO₃, K₂CO₃, or DIPEA) can facilitate the deprotonation of the exocyclic amino group, increasing its nucleophilicity and promoting the intramolecular attack to form the cyclized intermediate.

    • Choice of Solvent: Aprotic polar solvents like DMF or DMSO can stabilize the charged intermediate and may be required for the reaction to proceed to completion. However, in some cases, less polar solvents like refluxing isopropanol or toluene can favor the cyclized product by reducing the solubility of the intermediate salt.

Probable Cause B: Hydrolysis of Intermediates

In multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, an imine is formed in situ between the 2-aminopyridine and an aldehyde. This imine is susceptible to hydrolysis, especially in the presence of adventitious water, which will revert it to the starting materials and halt the reaction progress.[1][2][3]

  • Troubleshooting:

    • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Performing the reaction under an inert atmosphere (N₂ or Ar) is highly recommended.

    • Use of Dehydrating Agents: The addition of a dehydrating agent, such as molecular sieves (3Å or 4Å) or magnesium sulfate, can sequester any water present in the reaction mixture.

Probable Cause C: Decomposition of Reagents

In some multicomponent reactions, particularly those employing isocyanides, the isocyanide reagent can be sensitive to acidic conditions and may decompose, leading to low product yield.

  • Troubleshooting:

    • Control of Acidity: If a Lewis or Brønsted acid catalyst is used, its loading should be carefully optimized. A lower catalyst concentration may be sufficient to promote the reaction without causing significant decomposition of the isocyanide.

    • Order of Addition: Adding the isocyanide last, after the formation of the imine intermediate, can sometimes mitigate its decomposition.

Issue 2: Presence of a Persistent, Difficult-to-Separate Impurity

Question: I've successfully synthesized my target imidazo[1,2-a]pyridine, but it's contaminated with a persistent impurity that co-elutes during column chromatography. What could this impurity be and how can I remove it?

Answer: This often points to the formation of a structurally similar byproduct.

Probable Cause: Uncyclized N-phenacyl-2-aminopyridinium salt

As mentioned in Issue 1, the uncyclized N-phenacyl-2-aminopyridinium salt is a common byproduct. Due to its polarity, it can sometimes be challenging to separate from the desired product, especially if the product itself is highly polar.

  • Troubleshooting Purification:

    • Acid-Base Extraction: The basicity of the desired imidazo[1,2-a]pyridine can be exploited. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1 M HCl). The desired product will be protonated and move to the aqueous layer, while the less basic impurities may remain in the organic layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product re-extracted with an organic solvent.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents of varying polarity.

    • Alternative Chromatography: If standard silica gel chromatography is ineffective, consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).

Frequently Asked Questions (FAQs)

Q1: My synthesis of a 3-substituted imidazo[1,2-a]pyridine using a 2-aminopyridine and an α-haloketone is giving me a mixture of regioisomers. How can I improve the regioselectivity?

A1: The regioselectivity issue in this synthesis is a classic problem. The initial alkylation can occur at either the endocyclic (N1) or exocyclic (N2) nitrogen of the 2-aminopyridine. Alkylation at N1 leads to the desired imidazo[1,2-a]pyridine, while alkylation at N2 can lead to other products. The regioselectivity is influenced by several factors:

  • Steric Hindrance: Bulky substituents on the 2-aminopyridine or the α-haloketone can influence the site of attack.

  • Electronic Effects: The electronic nature of substituents on the 2-aminopyridine ring can alter the relative nucleophilicity of the two nitrogen atoms.

  • Reaction Conditions: The choice of solvent and base can significantly impact the regioselectivity. Generally, non-polar solvents and the absence of a strong base favor N1 alkylation.

To improve regioselectivity for the desired imidazo[1,2-a]pyridine:

  • Optimize Solvent: Start with a non-polar solvent like toluene or dioxane.

  • Avoid Strong Bases: If a base is necessary, use a mild, non-nucleophilic base like NaHCO₃.

  • Temperature Control: Running the reaction at a lower temperature may favor the thermodynamically more stable imidazo[1,2-a]pyridine product.

Q2: I am attempting a multicomponent synthesis of an imidazo[1,2-a]pyridine and observe the formation of a significant amount of a dimeric byproduct of my 2-aminopyridine. What is happening and how can I prevent it?

A2: Dimerization of 2-aminopyridines can occur under certain conditions, particularly at elevated temperatures or in the presence of certain catalysts. This side reaction can compete with the desired multicomponent reaction, reducing the overall yield.

To minimize dimerization:

  • Lower Reaction Temperature: If possible, conduct the reaction at a lower temperature.

  • Optimize Catalyst: The choice and loading of the catalyst can be critical. A milder catalyst or a lower catalyst loading might be sufficient to promote the desired reaction without favoring dimerization.

  • Stoichiometry: Ensure that the other components of the reaction (aldehyde, isocyanide, etc.) are present in the correct stoichiometric amounts to compete effectively with the dimerization pathway.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Phenylimidazo[1,2-a]pyridine

This protocol is a representative example of the synthesis from a 2-aminopyridine and an α-haloketone.

  • To a solution of 2-aminopyridine (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add 2-bromoacetophenone (1.0 mmol).

  • Add sodium bicarbonate (1.5 mmol).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-phenylimidazo[1,2-a]pyridine.

Visualizing Reaction Pathways

Diagram 1: General Synthesis of Imidazo[1,2-a]pyridines and a Key Side Reaction

G cluster_main Main Reaction Pathway cluster_side Common Side Reaction 2-Aminopyridine 2-Aminopyridine SN2_Reaction S_N_2 Reaction (Alkylation at N1) 2-Aminopyridine->SN2_Reaction alpha-Haloketone alpha-Haloketone alpha-Haloketone->SN2_Reaction N-phenacyl-2-aminopyridinium_salt N-phenacyl-2-aminopyridinium salt (Intermediate) SN2_Reaction->N-phenacyl-2-aminopyridinium_salt Cyclization Intramolecular Cyclization N-phenacyl-2-aminopyridinium_salt->Cyclization Uncyclized_Intermediate Uncyclized Intermediate (Major Byproduct) N-phenacyl-2-aminopyridinium_salt->Uncyclized_Intermediate Incomplete Reaction Dehydration Dehydration Cyclization->Dehydration Imidazo[1,2-a]pyridine Desired Product Dehydration->Imidazo[1,2-a]pyridine

Caption: Main reaction pathway and a common side reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield of Imidazo[1,2-a]pyridine Check_Intermediates Analyze crude reaction mixture (LC-MS, NMR) for intermediates Start->Check_Intermediates Uncyclized_Salt Uncyclized N-phenacyl salt detected? Check_Intermediates->Uncyclized_Salt Imine_Hydrolysis Evidence of starting materials from imine hydrolysis? Uncyclized_Salt->Imine_Hydrolysis No Optimize_Cyclization Optimize Cyclization: - Increase Temperature - Add mild base - Change solvent Uncyclized_Salt->Optimize_Cyclization Yes Anhydrous_Conditions Implement Anhydrous Conditions: - Dry reagents/solvents - Inert atmosphere - Add dehydrating agent Imine_Hydrolysis->Anhydrous_Conditions Yes End Improved Yield Optimize_Cyclization->End Anhydrous_Conditions->End

Caption: Troubleshooting workflow for low reaction yield.

References

  • Zhang, Y., Chen, Z., Wu, W., Zhang, Y., & Su, W. (2013). CuI-Catalyzed Aerobic Oxidative Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines and Acetophenones. The Journal of Organic Chemistry, 78(23), 12494–12504. [Link]

  • Roslan, I. I., Ng, K.-H., Wu, J.-E., Chuah, G.-K., & Jaenicke, S. (2016). Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle. The Journal of Organic Chemistry, 81(19), 9167–9174. [Link]

  • Cordes, E. H., & Jencks, W. P. (1962). On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society, 84(5), 832–837. [Link]

  • Osbourn, J. (2021). Imine Hydrolysis. YouTube. [Link]

  • Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]

  • Panda, J., Raiguru, B. P., Mishra, M., Mohapatra, S., & Nayak, S. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202103987. [Link]

  • Hamdi, A., El hammoudani, Y., Ahari, M., Amhamdi, H., Salhi, A., Elyoussfi, A., Akichouh, E., & El aatiaoui, A. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling Conditions with 8-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the successful implementation of Suzuki-Miyaura cross-coupling reactions with 8-Bromo-2-methylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage this versatile building block in their synthetic endeavors. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and its functionalization is key to accessing novel chemical entities. However, the inherent electronic properties of this heterocycle can present unique challenges in palladium-catalyzed cross-coupling reactions.

This document provides a structured approach to troubleshooting and optimizing your reaction conditions, moving from common issues to advanced solutions. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.

I. Understanding the Challenges: Why Can Suzuki Couplings with this compound be Difficult?

The primary challenge in the Suzuki coupling of this compound lies in the electronic nature of the heterocyclic core. The presence of two nitrogen atoms, particularly the pyridine nitrogen, can lead to catalyst inhibition or deactivation.[1] These Lewis basic nitrogen atoms can coordinate to the palladium center, hindering its catalytic activity and leading to lower yields or failed reactions.[2]

Additionally, as with many heteroaryl systems, side reactions such as protodeboronation of the boronic acid partner can be a significant issue, consuming the nucleophile and reducing product formation.[3]

This guide will provide systematic strategies to mitigate these challenges.

II. Troubleshooting Guide: A Symptom-Based Approach

This section is organized by common experimental observations. Each problem is followed by a series of potential causes and actionable solutions.

FAQ 1: My reaction shows low to no conversion of the starting material. What are the likely causes and how can I fix it?

Low or no conversion is one of the most frequent issues and often points to problems with the catalytic cycle.

Potential Cause 1: Catalyst Inactivation/Inhibition

The nitrogen atoms in the imidazo[1,2-a]pyridine ring can act as ligands for the palladium catalyst, leading to the formation of inactive or less active catalytic species.[2]

  • Solution 1.1: Ligand Selection. The choice of ligand is critical to shield the palladium center and promote the desired catalytic cycle. Bulky, electron-rich phosphine ligands are often effective in preventing catalyst inhibition by heteroaryl substrates.[2]

    • Recommendation: Screen a panel of ligands. Good starting points include Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr, SIMes).[2][3]

  • Solution 1.2: Pre-catalyst Choice. Using a pre-formed, air-stable palladium pre-catalyst can ensure the efficient generation of the active Pd(0) species.

    • Recommendation: Consider using pre-catalysts like Pd(dppf)Cl₂, PEPPSI-IPr, or Buchwald G3/G4 pre-catalysts.[3]

Potential Cause 2: Inefficient Oxidative Addition

The C-Br bond at the 8-position of the imidazo[1,2-a]pyridine ring needs to undergo oxidative addition to the Pd(0) center. While generally reactive, inefficient oxidative addition can stall the catalytic cycle.

  • Solution 2.1: Increase Reaction Temperature. Higher temperatures can often overcome the activation barrier for oxidative addition.

    • Recommendation: Incrementally increase the reaction temperature, for example, from 80 °C to 100 °C or 120 °C, while monitoring for potential decomposition. Microwave-assisted heating can be particularly effective in rapidly achieving higher temperatures and improving reaction rates.[4][5]

Potential Cause 3: Ineffective Base

The base plays a crucial role in the transmetalation step, activating the boronic acid.[6] An inappropriate base can lead to a sluggish or stalled reaction.

  • Solution 3.1: Base Screening. The choice of base can be highly substrate-dependent.

    • Recommendation: Screen a variety of bases. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[4][7] Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for challenging couplings.

FAQ 2: I am observing significant side products, such as debromination of my starting material or homocoupling of the boronic acid. How can I minimize these?

The formation of byproducts indicates that undesired reaction pathways are competing with the desired cross-coupling.

Potential Cause 1: Protodeboronation of the Boronic Acid

This is a common side reaction where the boronic acid is replaced by a hydrogen atom, leading to the formation of an arene byproduct and reducing the amount of nucleophile available for cross-coupling.[5]

  • Solution 1.1: Use of Boronic Esters. Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.

    • Recommendation: If using a boronic acid, consider switching to the corresponding pinacol boronate ester.

  • Solution 1.2: Anhydrous Conditions. Water can facilitate protodeboronation.

    • Recommendation: While many Suzuki couplings tolerate water, if protodeboronation is significant, try running the reaction under anhydrous conditions with a non-aqueous base like K₃PO₄.[8]

Potential Cause 2: Dehalogenation of this compound

The bromo-substituted starting material can be reduced to the corresponding debrominated compound.

  • Solution 2.1: Scrutinize Reagents and Solvents. Hydride sources in the reaction mixture can lead to dehalogenation after oxidative addition.

    • Recommendation: Ensure solvents are pure and, if using an alcohol as a solvent or co-solvent, consider that it can be a hydride source.

Potential Cause 3: Homocoupling of the Boronic Acid

The formation of a biaryl product from the coupling of two boronic acid molecules is often promoted by the presence of oxygen.

  • Solution 3.1: Rigorous Degassing. Oxygen can lead to the oxidation of the Pd(0) catalyst and promote homocoupling.

    • Recommendation: Thoroughly degas all solvents and the reaction mixture before heating. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.[1]

III. Optimization Strategies and Protocols

For a systematic approach to optimizing your Suzuki coupling, consider the following experimental design.

A. Suggested Screening Conditions

The following table provides a starting point for screening various reaction parameters. It is recommended to vary one parameter at a time to understand its effect on the reaction outcome.

Parameter Condition 1 (Standard) Condition 2 (Alternative) Condition 3 (For Difficult Substrates)
Catalyst Pd(PPh₃)₄ (3-5 mol%)Pd(dppf)Cl₂ (2-3 mol%)Buchwald G3 Precatalyst (e.g., XPhos-Pd-G3) (1-2 mol%)
Ligand - (if using Pd(PPh₃)₄)- (if using Pd(dppf)Cl₂)XPhos (1.2-1.5 eq. to Pd)
Base K₂CO₃ (2-3 equiv.)K₃PO₄ (2-3 equiv.)Cs₂CO₃ (2-3 equiv.)
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/EtOH/H₂O (4:1:1)2-MeTHF (anhydrous)
Temperature 80-90 °C100-110 °C120 °C (or Microwave 130-150°C)
Boron Source Arylboronic Acid (1.2-1.5 equiv.)Arylboronic Acid Pinacol Ester (1.2-1.5 equiv.)Aryl MIDA Boronate (1.2-1.5 equiv.)

This table is a general guide. Optimal conditions should be determined experimentally.

B. Step-by-Step Experimental Protocol (Starting Point)

This protocol is a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.03 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dry reaction vessel (e.g., a microwave vial or Schlenk tube), add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe.

  • Seal the vessel and heat the reaction mixture at 90-100 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

IV. Visualizing the Process

A. The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting. The following diagram illustrates the key steps.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OH(L2) Ar-Pd(II)-OH(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OH(L2) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OH(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Troubleshooting_Tree Start Low Yield or No Reaction Catalyst Check Catalyst/Ligand Start->Catalyst SideProducts Side Products Observed? Start->SideProducts Yes Base Screen Bases Catalyst->Base No Improvement SolventTemp Optimize Solvent & Temperature Base->SolventTemp No Improvement Success Reaction Optimized SolventTemp->Success Improved Yield Deboronation Protodeboronation? SideProducts->Deboronation Yes Degas Improve Degassing SideProducts->Degas Homocoupling UseEster Use Boronic Ester / Anhydrous Conditions Deboronation->UseEster Yes UseEster->Success Degas->Success

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

V. References

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC. [Link]

  • Screening of different ligands for Suzuki coupling. ResearchGate. [Link]

  • Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. ResearchGate. [Link]

  • Diversification of Imidazo[1,2-a]pyridines under Microwave-Assisted Palladium-Catalyzed Suzuki Reaction. Semantic Scholar. [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ResearchGate. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate. [Link]

  • Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method. Royal Society of Chemistry. [Link]

  • How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Royal Society of Chemistry. [Link]

  • Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. ResearchGate. [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Publications. [Link]

  • Effect of base on the Suzuki coupling a of 8 with Trimethyl boroxine. ResearchGate. [Link]

  • Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Sci-Hub. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. [Link]

  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]

Sources

Stability of 8-Bromo-2-methylimidazo[1,2-a]pyridine in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Bromo-2-methylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the use of this compound in biological assays. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, like any bioactive molecule, its stability and behavior in biological systems can present challenges. This document will address potential issues and provide actionable solutions to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that might influence its stability?

A1: The this compound molecule has several features that can impact its stability in biological assays. The imidazo[1,2-a]pyridine core is an electron-rich heterocyclic system.[4] The bromine atom at the 8-position is an electron-withdrawing group that can influence the overall electron density and reactivity of the pyridine ring. The methyl group at the 2-position can be a site for metabolic modification. The nitrogen atoms in the fused ring system can act as hydrogen bond acceptors and may be involved in interactions with metabolic enzymes.

Q2: What are the primary known metabolic pathways for imidazo[1,2-a]pyridine derivatives?

A2: While specific metabolic data for this compound is not extensively published, we can infer potential pathways from related compounds. For instance, Zolpidem, a well-known drug with this scaffold, undergoes extensive metabolism by cytochrome P450 (CYP) enzymes, primarily CYP3A4.[5][6] Common metabolic transformations for imidazo[1,2-a]pyridines include oxidation of alkyl substituents and hydroxylation of the aromatic rings. For this compound, potential metabolic hotspots include the methyl group at position 2 (leading to a carboxylic acid metabolite) and potential hydroxylation on the pyridine or imidazole ring.

Q3: How should I prepare and store stock solutions of this compound to ensure stability?

A3: For optimal stability, stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO or ethanol. It is recommended to store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The use of amber vials is advised to protect the compound from light, as heterocyclic aromatic compounds can be susceptible to photodegradation. Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation.

Q4: I am observing high variability in my assay results. Could this be related to compound instability?

A4: High variability is a common indicator of compound instability. This can be due to several factors, including degradation in the assay medium, non-specific binding, or reactivity with assay components. It is crucial to assess the stability of this compound under your specific assay conditions. This can be done by incubating the compound in the assay buffer for the duration of the experiment and then analyzing its concentration and purity by LC-MS.

Troubleshooting Guide

Issue 1: Loss of Compound Potency Over Time in Cell-Based Assays

Possible Cause: Metabolic degradation of the compound by cellular enzymes (e.g., CYPs, FMOs).

Troubleshooting Steps:

  • Metabolic Stability Assessment: Perform a metabolic stability assay using liver microsomes (human, rat, or mouse, depending on your model system) or hepatocytes. This will provide a quantitative measure of the compound's intrinsic clearance.

  • CYP Inhibition: If metabolic instability is confirmed, consider co-incubating your compound with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) to see if the loss of potency is attenuated. This can help confirm the involvement of CYP-mediated metabolism.

  • Time-Course Experiment: Run your cell-based assay at different time points to understand the kinetics of potency loss. Shorter incubation times may yield more consistent results.

  • Structural Modification: If the project allows, consider synthesizing analogs with modifications at potential metabolic hotspots. For example, replacing the methyl group with a more metabolically stable group like a cyclopropyl or trifluoromethyl group.

Issue 2: Poor Solubility and Precipitation in Aqueous Assay Buffers

Possible Cause: The hydrophobic nature of the brominated aromatic system can lead to low aqueous solubility.

Troubleshooting Steps:

  • Solubility Measurement: Determine the kinetic and thermodynamic solubility of the compound in your assay buffer.

  • Formulation Strategies:

    • Co-solvents: Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in your final assay medium, ensuring it does not exceed a concentration that affects the biological system (typically <0.5% DMSO).

    • Excipients: Consider the use of solubility-enhancing excipients such as cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80), again, ensuring they are compatible with your assay.

  • pH Adjustment: Evaluate the effect of pH on solubility, as the basic nitrogen atoms in the imidazo[1,2-a]pyridine ring can be protonated, potentially increasing solubility.

Issue 3: Irreproducible Results in High-Throughput Screening (HTS)

Possible Cause: Compound instability under HTS conditions (e.g., prolonged incubation at room temperature, presence of reactive reagents).

Troubleshooting Steps:

  • Assay Buffer Stability: Incubate this compound in the complete assay buffer (including all reagents) for the duration of the HTS protocol. At various time points, quench the reaction and analyze the compound's integrity by LC-MS.

  • Reagent Compatibility: Assess for potential reactivity with common assay components. For example, compounds with electron-rich aromatic systems can sometimes react with strong oxidizing or reducing agents present in certain assay kits.

  • Plate Material and Non-Specific Binding: Evaluate if the compound adsorbs to the surface of the microplates. Using low-binding plates or including a small percentage of a non-ionic surfactant in the assay buffer can mitigate this.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment in Liver Microsomes

Objective: To determine the rate of metabolic degradation of this compound.

Materials:

  • This compound

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with an internal standard (e.g., warfarin, tolbutamide)

  • Control compounds (high and low clearance, e.g., verapamil and warfarin)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, pre-incubate the compound (final concentration 1 µM) with liver microsomes (0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

  • Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Data Analysis:

Time (min)Peak Area Ratio (Compound/Internal Standard)% Remaining
0[Value]100
5[Value][Value]
15[Value][Value]
30[Value][Value]
60[Value][Value]

Plot the natural logarithm of the % remaining versus time. The slope of the line will be the elimination rate constant (k). The half-life can be calculated as t½ = 0.693/k.

Visualizations

Potential Metabolic Sites

Troubleshooting_Workflow start High Assay Variability Observed check_solubility Assess Compound Solubility in Assay Buffer start->check_solubility is_soluble Is it soluble? check_solubility->is_soluble check_stability Evaluate Compound Stability in Assay Buffer (LC-MS) is_stable Is it stable? check_stability->is_stable check_metabolism Perform Metabolic Stability Assay (Microsomes/Hepatocytes) is_metabolically_stable Is it metabolically stable? check_metabolism->is_metabolically_stable is_soluble->check_stability Yes optimize_formulation Optimize Formulation (Co-solvents, Excipients) is_soluble->optimize_formulation No is_stable->check_metabolism Yes modify_assay_conditions Modify Assay Conditions (Shorter Incubation, Reagent Check) is_stable->modify_assay_conditions No use_metabolic_inhibitors Use Metabolic Inhibitors or Modify Structure is_metabolically_stable->use_metabolic_inhibitors No end_good Proceed with Optimized Assay is_metabolically_stable->end_good Yes optimize_formulation->check_solubility modify_assay_conditions->check_stability use_metabolic_inhibitors->check_metabolism end_bad Consider Compound In-licensability or Major Re-design

Caption: A logical workflow for troubleshooting assay variability with this compound.

References

  • de F. S. C. de Oliveira, J., da S. A. de Sousa, J., & de F. F. M. de Almeida, Y. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of the Brazilian Chemical Society. [Link]

  • Gudimella, R., et al. (2023). Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide. ResearchGate. [Link]

  • Kumar, A., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • Demchuk, I., et al. (2022). Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Pharmacia. [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]

  • Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [https://www.researchgate.net/publication/382092109_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])

  • El-Malah, A. A., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

  • Alqasoumi, S. I., et al. (2022). Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. ResearchGate. [Link]

  • Guchhait, S. K., & Chaudhary, P. (2021). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Advances. [Link]

  • Martinez-Vargas, A., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • Sharma, V., et al. (2018). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Bioactive Compounds. [Link]

  • Cherukupalli, S., et al. (2017). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]

  • Li, Y., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Advances. [Link]

  • Singh, R., & Kumar, A. (2022). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). ResearchGate. [https://www.researchgate.net/publication/362728286_Systematic_Structure_Modifications_of_Imidazo12-a]pyrimidine_to_Reduce_Metabolism_Mediated_by_Aldehyde_Oxidase_AO]([Link])

  • da Silva, G. G., et al. (2020). FeBr3-catalysed synthesis of 3-aroylimidazo[1,2-a]pyridine and 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. RSC Advances. [Link]

  • Wikipedia. (2024). Zolpidem. [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazo(1,2-a)pyridine. PubChem. [Link]

  • El-Malah, A. A., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2- a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed. [Link]

  • de F. S. C. de Oliveira, J., et al. (2022). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. [https://www.researchgate.net/publication/362758135_Imidazo12-a]pyridine_Scaffold_as_Prospective_Therapeutic_Agents]([Link])

  • Rumore, M. M., & Vashisth, M. K. (2016). Determining Zolpidem Compliance: Urinary Metabolite Detection and Prevalence in Chronic Pain Patients. Journal of Analytical Toxicology. [Link]

Sources

Technical Support Center: Overcoming Drug Resistance with Novel Imidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel imidazo[1,2-a]pyridine compounds to overcome drug resistance. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your experiments. My aim is to equip you with the knowledge to anticipate challenges, interpret your data accurately, and advance your research with confidence.

Section 1: Compound Handling, Synthesis, and Storage

This first section addresses common issues related to the physical and chemical properties of imidazo[1,2-a]pyridine compounds, which are fundamental to the success of any subsequent biological evaluation.

Frequently Asked Questions (FAQs)

Question 1: My imidazo[1,2-a]pyridine compound shows poor solubility in aqueous buffers. How can I improve its solubility for biological assays?

Answer: Poor aqueous solubility is a common challenge with heterocyclic compounds like imidazo[1,2-a]pyridines.[1][2][3] Here’s a systematic approach to address this:

  • Co-solvents: While DMSO is a common solvent for initial stock solutions, using it at high concentrations in your final assay can be toxic to cells. It's crucial to keep the final DMSO concentration below 0.5% (v/v). If solubility remains an issue, consider using other co-solvents such as ethanol, polyethylene glycol (PEG), or cyclodextrins in your vehicle control to assess their impact on cell viability.

  • pH Adjustment: The solubility of your compound may be pH-dependent, especially if it has ionizable groups. Systematically test the solubility at different pH values within the physiological range (pH 6.5-7.5) to find the optimal condition.

  • Formulation Strategies: For in vivo studies, more advanced formulation strategies may be necessary. These can include creating salt forms of your compound, using lipid-based formulations, or developing nanoparticle delivery systems.

  • Structural Modification: In the long term, if a lead compound consistently shows poor solubility, it may be necessary to synthesize analogues with improved physicochemical properties. This could involve adding polar functional groups to the imidazo[1,2-a]pyridine scaffold.[4]

Question 2: I am observing batch-to-batch variability in the purity of my synthesized imidazo[1,2-a]pyridine derivatives. What are the likely causes and how can I troubleshoot this?

Answer: Batch-to-batch variability is a critical issue that can undermine the reproducibility of your results. Here are some common causes and solutions:

  • Incomplete Reactions: Monitor your reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction has gone to completion.

  • Side Reactions: Imidazo[1,2-a]pyridine synthesis can sometimes yield side products.[5] Optimizing reaction conditions such as temperature, reaction time, and catalyst choice can help minimize these.

  • Purification Inconsistencies: Standardize your purification protocol. Column chromatography is a common method; ensure you are using the same stationary phase, eluent system, and column loading for each batch. HPLC can be used for final purification to achieve high purity.

  • Compound Stability: Some imidazo[1,2-a]pyridine derivatives may be unstable under certain conditions (e.g., exposure to light, air, or extreme pH). Store your compounds under appropriate conditions (see FAQ 3).

  • Characterization: Thoroughly characterize each new batch using techniques like NMR, mass spectrometry, and HPLC to confirm its identity and purity.

Question 3: What are the best practices for storing my imidazo[1,2-a]pyridine compound library to ensure long-term stability?

Answer: Proper storage is crucial to maintain the integrity of your compounds.[6][7]

Storage ConditionRecommendationRationale
Solid Form Store in a cool, dark, and dry place. A desiccator at room temperature or in a refrigerator is ideal.Prevents degradation from light, moisture, and heat.
DMSO Stock Solutions Aliquot into single-use vials and store at -20°C or -80°C.[7]Minimizes freeze-thaw cycles which can lead to compound precipitation and degradation.
Aqueous Solutions Prepare fresh for each experiment whenever possible. If short-term storage is necessary, store at 4°C for no longer than 24-48 hours and protect from light.Many organic compounds are less stable in aqueous solutions and are more susceptible to hydrolysis or microbial growth.

Always label your vials clearly with the compound name, concentration, solvent, and date of preparation.[6]

Section 2: Troubleshooting Cell-Based Assays

This section provides guidance on common issues encountered during the in vitro evaluation of imidazo[1,2-a]pyridine compounds in cancer cell lines, particularly in the context of drug resistance.

Experimental Workflow: Screening for Activity in Drug-Resistant Cell Lines

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_assay Cell Viability Assay cluster_analysis Data Analysis A Synthesize and Purify Imidazo[1,2-a]pyridine Compound B Prepare Stock Solution (e.g., 10 mM in DMSO) A->B E Treat with Serial Dilutions of Compound B->E C Culture Parental (Sensitive) and Drug-Resistant Cancer Cell Lines D Seed Cells in 96-well Plates C->D D->E F Incubate for 48-72 hours E->F G Perform MTT/XTT/CellTiter-Glo Assay F->G H Measure Absorbance/Luminescence G->H I Calculate IC50 Values H->I J Compare IC50 in Sensitive vs. Resistant Cells I->J

Caption: A typical workflow for screening imidazo[1,2-a]pyridine compounds against sensitive and drug-resistant cancer cell lines.

Frequently Asked Questions (FAQs)

Question 4: I am not seeing a dose-dependent decrease in cell viability in my MTT assay. In fact, at some concentrations, the signal is higher than the control. What could be happening?

Answer: This is a surprisingly common issue in cell viability assays.[8] Here are the most likely explanations and troubleshooting steps:

  • Compound Interference: Your imidazo[1,2-a]pyridine compound might be chemically reducing the MTT reagent, leading to a false positive signal.[8]

    • Troubleshooting: Run a control experiment with your compound in cell-free media containing the MTT reagent. If you see a color change, your compound is interfering with the assay.[8]

    • Solution: Switch to a different viability assay that is not based on tetrazolium reduction, such as CellTiter-Glo® (measures ATP levels) or a CyQUANT™ assay (measures DNA content).[9]

  • Cellular Stress Response: At sub-lethal concentrations, your compound might be inducing a cellular stress response that increases metabolic activity, leading to a higher MTT signal.[8]

    • Troubleshooting: Visually inspect the cells under a microscope before adding the MTT reagent. Look for morphological changes that might indicate stress or toxicity, even if the metabolic activity is high.

    • Solution: Use a wider range of concentrations. It's possible that you haven't reached the cytotoxic concentrations yet. Also, consider using a complementary assay that measures cell death directly, such as a trypan blue exclusion assay or an apoptosis assay (e.g., Annexin V staining).

  • Compound Precipitation: At higher concentrations, your compound may be precipitating out of the media, reducing the effective concentration and leading to a plateau or even an increase in viability.

    • Troubleshooting: Inspect the wells of your assay plate under a microscope for any signs of compound precipitation.

    • Solution: Refer to the solubility troubleshooting steps in FAQ 1.

Question 5: My IC50 values are not reproducible between experiments. What are the common causes of this variability?

Answer: Reproducibility is key to reliable data. Here are some factors that can lead to inconsistent IC50 values:

  • Cell Seeding Density: The number of cells seeded per well can significantly impact the IC50 value. Ensure you are using a consistent seeding density for all experiments. It is recommended to perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.[10]

  • Cell Passage Number: Cells can change their characteristics, including drug sensitivity, at high passage numbers. Use cells within a consistent and low passage number range for all your experiments.

  • Assay Duration: The length of time cells are exposed to the compound will affect the IC50 value. Standardize the incubation time (e.g., 48 or 72 hours).

  • Reagent Variability: Use the same lot of reagents (e.g., media, serum, assay kits) for a set of experiments to minimize variability.

  • Edge Effects: Cells in the outer wells of a 96-well plate can evaporate more quickly, leading to altered cell growth and drug concentrations. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.

Question 6: How do I develop a drug-resistant cell line to test my imidazo[1,2-a]pyridine compounds?

Answer: Developing a drug-resistant cell line is a valuable tool for studying mechanisms of resistance.[11] The general principle is to expose a parental (sensitive) cancer cell line to gradually increasing concentrations of a known drug over a prolonged period.[11][12]

Protocol: Development of a Drug-Resistant Cell Line
  • Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of the chosen drug in the parental cell line.

  • Initial Exposure: Treat the parental cells with the drug at a concentration equal to or slightly below the IC50.

  • Monitor and Subculture: Monitor the cells for signs of cell death. Once the surviving cells begin to proliferate, subculture them.

  • Dose Escalation: Gradually increase the drug concentration in the culture medium with each passage. This process can take several months.[11][12]

  • Characterize the Resistant Line: Once the cells are able to proliferate in a significantly higher drug concentration (e.g., 5-10 times the initial IC50), you have a potentially resistant cell line. Confirm the resistance by performing a new dose-response experiment and comparing the IC50 to the parental line.[11]

  • Maintain Resistance: Culture the resistant cell line in the continuous presence of the drug at the highest tolerated concentration to maintain the resistant phenotype.

Section 3: Mechanism of Action and Overcoming Resistance

This section delves into the molecular mechanisms by which imidazo[1,2-a]pyridine compounds can exert their effects and how to investigate their potential to overcome drug resistance.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Many imidazo[1,2-a]pyridine compounds have been shown to target the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer and plays a crucial role in drug resistance.[13][14][15][16][17]

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival S6K S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Proliferation Cell Proliferation S6K->Proliferation eIF4EBP1->Proliferation Inhibits translation when unphosphorylated Imidazo_compound Imidazo[1,2-a]pyridine Compound Imidazo_compound->PI3K Inhibits

Sources

Technical Support Center: Enhancing the Potency of 8-Bromo-2-methylimidazo[1,2-a]pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Bromo-2-methylimidazo[1,2-a]pyridine-based inhibitors. This guide is designed to provide in-depth troubleshooting and practical advice to help you overcome common challenges and enhance the potency of your compounds.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the this compound scaffold.

Q1: What makes the this compound scaffold a "privileged structure" in drug discovery?

The imidazo[1,2-a]pyridine scaffold is considered a "privileged structure" due to its recurring presence in a wide range of biologically active compounds.[1] Its rigid, bicyclic nature provides a well-defined three-dimensional shape that can effectively interact with various biological targets. The nitrogen atoms in the ring system can act as hydrogen bond acceptors, further enhancing target binding. Several marketed drugs, such as Zolpidem and Olprinone, feature this core structure, highlighting its therapeutic potential.[1][2]

Q2: What are the key positions on the this compound core for chemical modification to improve potency?

Structure-activity relationship (SAR) studies have shown that several positions on the imidazo[1,2-a]pyridine ring are amenable to modification to enhance potency. The most explored positions are typically C2, C3, C6, and C8. For instance, modifications at the C3 position with carboxamide groups have led to potent antitubercular agents.[3][4] Similarly, substitutions at the C2, C6, and C8 positions have been crucial in developing potent PI3Kα inhibitors.[5] The bromine at the 8-position serves as a useful handle for further chemical elaboration through cross-coupling reactions.

Q3: My this compound-based inhibitor shows low potency in my initial screen. What are the first troubleshooting steps I should take?

Low initial potency is a common challenge. Before embarking on extensive chemical modifications, it's crucial to verify the fundamentals of your experiment:

  • Compound Integrity: Confirm the purity and identity of your compound using analytical techniques like NMR and mass spectrometry.

  • Assay Validation: Ensure your biological assay is robust and validated. Run appropriate positive and negative controls to confirm the assay is performing as expected.

  • Solubility: Poor aqueous solubility can lead to artificially low potency readings. Assess the solubility of your compound in the assay buffer.[6]

II. Troubleshooting Guides

This section provides detailed guidance on overcoming specific experimental hurdles you may encounter.

Issue 1: Low Biochemical Potency (High IC50/Ki)
Possible Cause 1: Suboptimal Target Engagement

The inhibitor may not be binding to the target protein with high affinity.

Troubleshooting Workflow:
  • Confirm Target Engagement: It is essential to confirm that your compound is physically interacting with the intended target. Techniques like NanoBRET™ Target Engagement Intracellular Kinase Assays can quantitatively measure inhibitor-target binding in live cells.[7][8] Other methods include Differential Scanning Fluorimetry (DSF) and Cellular Thermal Shift Assay (CETSA), which detect changes in protein thermal stability upon ligand binding.[9]

  • Structure-Activity Relationship (SAR) Exploration: Systematically modify the chemical structure to improve binding affinity. Focus on the key positions identified in the FAQs (C2, C3, C6, and C8). For example, introducing bulky and lipophilic biaryl ethers has been shown to increase potency in some cases.[3]

  • Computational Modeling: Utilize molecular docking studies to predict the binding mode of your inhibitor and identify potential modifications that could enhance interactions with the target's active site.[10]

Experimental Protocol: Basic Structure-Activity Relationship (SAR) Study
  • Scaffold Selection: Start with the core this compound scaffold.

  • Modification Strategy: Plan a matrix of substitutions at key positions (e.g., C3, C6). For the C8-bromo position, consider Suzuki or Buchwald-Hartwig cross-coupling reactions to introduce diverse aryl or heteroaryl groups.

  • Synthesis: Synthesize a focused library of analogs. Various synthetic routes for imidazo[1,2-a]pyridines have been reported, including copper-catalyzed and iodine-catalyzed methods.[2][10][11][12][13][14]

  • Biological Evaluation: Screen all synthesized compounds in your primary biochemical assay at a single high concentration to identify initial hits.

  • Dose-Response Analysis: For the active compounds, perform dose-response experiments to determine their IC50 values.

  • Data Analysis: Correlate the structural changes with the observed potency to establish an SAR.

Issue 2: Poor Cellular Potency Despite Good Biochemical Activity
Possible Cause 1: Low Cell Permeability

The compound may not be effectively crossing the cell membrane to reach its intracellular target.

Troubleshooting Workflow:
  • Assess Physicochemical Properties: Analyze the lipophilicity (LogP) and polar surface area (PSA) of your compound. Highly polar or very large molecules often have poor cell permeability.

  • Cellular Accumulation Assays: Directly measure the intracellular concentration of your inhibitor using techniques like LC-MS/MS.

  • Structural Modifications to Enhance Permeability:

    • Reduce Polarity: Replace polar functional groups with less polar ones, but be mindful of maintaining solubility.

    • Mask Polar Groups: Convert polar groups into prodrugs that can be cleaved intracellularly to release the active inhibitor.

    • Optimize Lipophilicity: Aim for a balanced LogP, as excessively high lipophilicity can lead to other issues like non-specific binding and poor solubility.

Possible Cause 2: Efflux by Transporters

The compound may be actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp).

Troubleshooting Workflow:
  • P-gp Substrate Assay: Use commercially available kits or cell lines overexpressing P-gp to determine if your compound is a substrate.

  • Co-administration with Efflux Inhibitors: In your cellular assay, co-administer your inhibitor with a known P-gp inhibitor (e.g., verapamil). A significant increase in potency suggests that efflux is a major issue.

  • Structural Modifications to Reduce Efflux:

    • Reduce Basicity: Introducing fluorine atoms near basic amines can lower the pKa and potentially reduce P-gp mediated efflux.[15]

    • Increase Steric Hindrance: Add bulky groups that may prevent the compound from fitting into the transporter's binding site.

Issue 3: Poor Solubility
Possible Cause: High Lipophilicity and/or Strong Crystal Lattice Energy

Many potent inhibitors are lipophilic, which can lead to poor aqueous solubility.

Troubleshooting Workflow:
  • Measure Solubility: Quantify the kinetic and thermodynamic solubility of your compound in aqueous buffers.

  • Structural Modifications to Improve Solubility:

    • Introduce Polar Groups: Incorporate polar functional groups like hydroxyls, amines, or heterocycles.[6][16][17][18] The introduction of piperidine and piperazine rings has been shown to improve microsomal stability and solubility.[3]

    • Reduce Lipophilicity (LogP): Replace lipophilic moieties with more polar ones.

    • Disrupt Crystal Packing: Introduce non-planar or flexible groups to disrupt the crystal lattice and lower the melting point, which can improve solubility.[6]

    • Salt Formation: For compounds with ionizable groups, forming a salt can significantly enhance aqueous solubility.

Issue 4: Metabolic Instability
Possible Cause: Rapid Metabolism by Liver Microsomes

The compound is quickly broken down by metabolic enzymes (e.g., cytochrome P450s), leading to a short half-life.

Troubleshooting Workflow:
  • In Vitro Metabolic Stability Assay: Incubate your compound with liver microsomes (human, rat, mouse) and measure its disappearance over time.

  • Metabolite Identification: Use LC-MS/MS to identify the major metabolites. This will reveal the "soft spots" in your molecule that are prone to metabolism.

  • Structural Modifications to Block Metabolism:

    • Introduce Blocking Groups: Replace hydrogens at metabolically labile positions with groups that are resistant to metabolism, such as fluorine or a methyl group.

    • Modify Labile Functional Groups: For example, if an ether is being cleaved, consider replacing it with a more stable linker.

    • Alter Electronics: Modifying the electronic properties of the molecule can influence its interaction with metabolic enzymes. For instance, the introduction of a pyridine ring has been shown to reduce in vitro and in vivo metabolism in some imidazo[1,2-a]pyridine series.[4]

III. Data Presentation and Visualization

Structure-Activity Relationship (SAR) Summary Table
Compound R1 (C3-position) R2 (C6-position) R3 (C8-position) Biochemical IC50 (nM) Cellular EC50 (µM)
Lead-1 -H-H-Br>10,000>50
Analog-1a -CONH-Ph-H-Br5,20025
Analog-1b -CONH-Ph-Cl-Br1,5008.2
Analog-2a -CONH-Ph-Cl-Ph8503.1
Analog-2b -CONH-Ph-Cl-4-F-Ph4201.5

This table is a hypothetical example to illustrate SAR data presentation.

Experimental Workflows and Signaling Pathways
General Workflow for Enhancing Inhibitor Potency ```dot

G cluster_0 Initial Screening & Characterization cluster_1 Troubleshooting & Optimization cluster_2 Lead Optimization Start Initial Hit (8-Br-2-Me-Imidazo[1,2-a]pyridine) Biochem_Assay Biochemical Assay (e.g., Kinase Assay) Start->Biochem_Assay Cell_Assay Cellular Assay (e.g., Proliferation) Biochem_Assay->Cell_Assay Low_Potency Low Potency? Cell_Assay->Low_Potency Solubility Solubility Issues? Low_Potency->Solubility No SAR SAR Studies (Chemical Synthesis) Low_Potency->SAR Yes Metabolism Metabolic Instability? Solubility->Metabolism No PhysChem Improve Physicochemical Properties Solubility->PhysChem Yes Metabolic_Block Block Metabolic 'Soft Spots' Metabolism->Metabolic_Block Yes Optimized_Lead Optimized Lead Compound Metabolism->Optimized_Lead No SAR->Biochem_Assay PhysChem->Cell_Assay Metabolic_Block->Cell_Assay In_Vivo In Vivo Studies Optimized_Lead->In_Vivo

Caption: Key positions for chemical modification on the imidazo[1,2-a]pyridine core.

IV. References

  • Singh, R., et al. (2013). Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series. Bioorganic & Medicinal Chemistry Letters, 23(17), 4996-5001.

  • Kumar, K., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 589-612.

  • Lazaar, N., et al. (2025). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Bioorganic & Medicinal Chemistry Letters, 129, 130397.

  • Faucher, N., et al. (2017). Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. Journal of Medicinal Chemistry, 60(19), 8149-8164.

  • Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics, 24(4), 100963.

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Faucher, N., et al. (2017). Discovery, Structure-Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. Journal of Medicinal Chemistry, 60(19), 8149-8164.

  • Al-Ali, H., & Wells, J. A. (2018). Binding assays to profile target engagement by kinase inhibitors in vitro. Methods in Molecular Biology, 1888, 1-18.

  • Wells, C. I., et al. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(22), 16345-16375.

  • Wang, Y., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. Journal of Medicinal Chemistry, 57(15), 6241-6255.

  • Moraski, G. C., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(11), 1138-1142.

  • Walker, M. A. (2013). Improving solubility via structural modification. In Topics in Medicinal Chemistry (pp. 69-106). Springer.

  • Bozorov, K., et al. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(17), 3054.

  • Meanwell, N. A. (2021). Tactics to Improve Solubility. In The Process of Drug Discovery and Development. Royal Society of Chemistry.

  • S. G., S., & K., K. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(3).

  • Walker, M. A. (2013). Improving Solubility via Structural Modification. OUCI. Retrieved from [Link]

  • S. M., C., & M., M. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Molecules, 29(17), 4048.

  • Hentemann, M. F., et al. (2011). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 2(1), 59-64.

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37305-37315.

  • Ci, X., & Li, H. (2020). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. Molecules, 25(1), 20.

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Kumar, K., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 589-612.

  • Kumar, A., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Medicinal Chemistry, 23(23), 2494-2529.

  • Zhang, Y., et al. (2019). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(15), 1951-1956.

  • Dar, A. C., & Shokat, K. M. (2011). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. Annual Review of Biochemistry, 80, 769-795.

  • Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2572.

  • Fun, H. K., et al. (2010). 2-(6-Bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1648.

  • Jana, S., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5673-5680.

  • Rather, M. A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22353-22369.

  • Al-Attraqchi, O. H., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 17(2), 164.

  • Yogeeswari, P., et al. (2014). Identification and development of 2-methylimidazo[1,2-a]pyridine-3-carboxamides as Mycobacterium tuberculosis pantothenate synthetase inhibitors. Bioorganic & Medicinal Chemistry, 22(14), 3740-3748.

  • Harris, P. A., et al. (2013). Discovery of novel imidazo[1,2-a]pyrazin-8-amines as Brk/PTK6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(13), 3737-3741.

Sources

Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of Imidazo[1,2-a]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous clinically relevant agents, including therapeutics for oncology, infectious diseases, and neurological disorders.[1][2] A significant number of these compounds function by inhibiting protein kinases, which are pivotal regulators of cellular signaling.[3] However, a primary challenge in their development is ensuring target specificity. Due to the highly conserved nature of the ATP-binding pocket across the human kinome, achieving selectivity is a formidable task, and off-target interactions are a common occurrence.[4][5]

These unintended interactions can lead to a host of complications, from confounding experimental results and misinterpretation of a compound's mechanism of action to overt cellular toxicity.[4] This guide is designed as a comprehensive technical resource for researchers and drug development professionals working with imidazo[1,2-a]pyridine-based kinase inhibitors. It provides a structured approach to proactively identify, validate, and mitigate off-target effects, ensuring higher quality data and accelerating the development of safer, more effective therapeutics.

Part 1: Proactive Off-Target Assessment - A Multi-pronged Strategy

A robust strategy for minimizing off-target effects begins long before cellular assays are conducted. It involves a synergistic combination of computational prediction and broad, unbiased biochemical screening.

In Silico Off-Target Prediction

Computational methods offer a rapid and cost-effective first pass to flag potential off-target liabilities.[6] These tools leverage vast chemogenomic databases to predict interactions based on the structural similarity of your imidazo[1,2-a]pyridine compound to ligands with known biological targets.

Frequently Asked Questions (FAQs): In Silico Tools

  • Q1: My imidazo[1,2-a]pyridine is novel. How can computational tools predict its targets?

    • A1: These tools don't require your exact molecule to be in a database. They operate on the principle of chemical similarity. Algorithms like Tanimoto similarity compare the 2D fingerprint of your molecule against millions of compounds with known bioactivity data.[6] If your scaffold shares features with known inhibitors of a particular kinase, that kinase will be flagged as a potential off-target.

  • Q2: Which in silico tools are most reliable for kinase off-target prediction?

    • A2: There is no single "best" tool; a consensus approach is recommended. Using multiple platforms that employ different algorithms (e.g., ligand-based similarity, machine learning, and panel docking) provides a more comprehensive prediction.[6] Some widely used web-based tools include:

      • TargetHunter: Utilizes a "Targets Associated with its Most Similar Counterparts" algorithm by exploring the ChEMBL database.[7]

      • PharmMapper: Employs a pharmacophore mapping strategy to identify potential targets.

      • KiSSim: A kinase-focused tool that predicts off-targets based on structural similarities in the kinase binding pocket, which can identify off-targets that might be missed by sequence-based comparisons alone.[8]

  • Q3: My in silico results show dozens of potential off-targets. How do I prioritize them?

    • A3: Prioritize based on the prediction score or probability provided by the tool. Cross-reference the predictions from multiple tools; kinases that appear in several prediction lists are of higher concern. Additionally, consider the biological context of your research. If your primary target is involved in cell cycle progression, off-targets in the same or related pathways should be prioritized for experimental validation.

Biochemical Kinome Profiling

Following in silico prediction, the next critical step is to obtain an unbiased, experimental assessment of your compound's selectivity across the human kinome. Large-scale kinase profiling services provide a broad view of the interaction landscape.

Frequently Asked Questions (FAQs): Kinome Profiling

  • Q1: What is the difference between activity-based and binding-based kinome profiling?

    • A1: Activity-based assays measure the ability of your compound to inhibit the catalytic function of a kinase (i.e., phosphorylation of a substrate). Binding assays, such as Eurofins DiscoverX's KINOMEscan™, measure the displacement of a tagged ligand from the kinase active site, directly quantifying the binding affinity (Kd) of your compound.[3][9] Binding assays are often preferred for initial broad screening as they are less prone to interference from assay artifacts and can detect non-ATP competitive inhibitors.

  • Q2: My compound is highly potent on my primary target. At what concentration should I perform a broad kinome screen?

    • A2: A standard approach is to screen at a single high concentration, typically 1 µM or 10 µM.[10] This concentration is likely to be well above the IC50 for your primary target and is intended to reveal even weak off-target interactions. Any kinase showing significant inhibition (e.g., >90% inhibition at 1 µM) at this concentration should be flagged for further investigation.

  • Q3: How do I interpret the results of a kinome scan? The data is often presented as a "TREEspot" diagram.

    • A3: The TREEspot visualization is a graphical representation of the human kinome, organized by family.[3] Hits are represented as colored circles, with the size of the circle corresponding to the strength of the interaction (e.g., percent inhibition or Kd). This allows for a rapid visual assessment of selectivity. A highly selective compound will show a large circle on your primary target and few, if any, other circles. A non-selective compound will "light up the tree."

  • Q4: What is a good selectivity score, and how is it calculated?

    • A4: Selectivity can be quantified using various metrics. A simple method is the "Selectivity Score," which is the number of kinases inhibited above a certain threshold (e.g., 90%) at a given concentration. A lower score indicates higher selectivity. More sophisticated metrics, like the Gini coefficient, can also be used to quantify the distribution of inhibition across the kinome.

Data Presentation: Interpreting Kinome Scan Data

Selectivity Metric Calculation Interpretation
S-Score (1 µM) Number of kinases with >90% inhibition at 1 µMA lower score is better. S(10) < 0.02 is considered highly selective.
Kd Value Determined from a dose-response curveLower Kd indicates tighter binding. A >30-fold difference in Kd between the primary target and off-targets is a common goal.
Gini Coefficient Measures the inequality of inhibition across the kinome (0=perfect equality, 1=perfect inequality)A higher Gini coefficient indicates greater selectivity (inhibition is concentrated on a few kinases).

Part 2: Cellular Target Engagement and Validation

Observing an interaction in a biochemical assay is a critical first step, but it's essential to confirm that your imidazo[1,2-a]pyridine engages its intended target—and its off-targets—within the complex milieu of a living cell.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that assesses target engagement in intact cells or cell lysates.[6][11] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[12]

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_analysis Analysis A 1. Culture cells to ~80% confluency B 2. Treat cells with compound (e.g., 10x EC50) or DMSO for 1 hour A->B C 3. Harvest and wash cells B->C D 4. Resuspend cell pellet and aliquot into PCR tubes C->D E 5. Heat aliquots across a temperature gradient (e.g., 40-64°C for 3 min) D->E F 6. Cool on ice E->F G 7. Lyse cells (freeze-thaw) F->G H 8. Separate soluble fraction (centrifugation) G->H I 9. Analyze soluble protein by Western Blot H->I J 10. Plot melt curve and determine ΔTagg I->J

Caption: CETSA workflow for target engagement validation.

Problem Potential Cause(s) Recommended Solution(s)
No thermal shift (ΔTagg) observed for an active compound. 1. Insufficient Compound Concentration: Cellular EC50 may be higher than biochemical IC50. 2. Binding does not confer thermal stability: Some binding events do not significantly alter the protein's melting temperature.[13] 3. High Target Expression: Overexpression systems can sometimes mask stabilization effects. 4. Incorrect Temperature Range: The chosen temperature gradient may not cover the protein's melting point (Tagg).1. Increase Compound Concentration: Use a concentration at least 10-20 times the cellular EC50.[6] 2. Use an Orthogonal Method: Confirm target engagement with a different assay (e.g., NanoBRET™, cellular phosphorylation assay). 3. Use Endogenous Expression: Whenever possible, perform CETSA on cell lines with endogenous levels of the target protein. 4. Optimize Temperature Gradient: Run a broader temperature range in your initial experiment to identify the Tagg of the unbound protein.
High variability between replicates. 1. Inconsistent Heating/Cooling: Variations in the thermocycler block or timing. 2. Incomplete Lysis: Inconsistent freeze-thaw cycles. 3. Pipetting Errors: Inconsistent cell numbers or reagent volumes.1. Use a PCR Thermocycler: Ensure uniform heating across all samples. 2. Standardize Lysis: Perform at least three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. 3. Maintain Meticulous Technique: Use calibrated pipettes and ensure cell suspensions are homogenous before aliquoting.
Target protein signal is weak or absent at lower temperatures. 1. Low Protein Abundance: The target may be expressed at low levels in the chosen cell line. 2. Poor Antibody Quality: The antibody may have low affinity or specificity. 3. Protein Degradation: Proteases released during lysis may degrade the target.1. Use an Overexpression System (with caution) or a cell line with higher endogenous expression. 2. Validate Antibody: Test multiple antibodies and validate their specificity using siRNA/shRNA knockdown. 3. Add Protease Inhibitors: Always include a protease inhibitor cocktail in your lysis buffer.
Orthogonal Cellular Assays

Confirming that your compound inhibits a suspected off-target kinase in a cellular context requires a functional assay. This step is crucial for determining if a biochemically identified off-target is biologically relevant.

This protocol assesses the phosphorylation status of a known substrate of a suspected off-target kinase.

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • Serum Starvation (if applicable): For many kinase pathways (e.g., RTKs, PI3K/Akt), serum starvation for 4-16 hours is necessary to reduce basal signaling.

  • Compound Treatment: Pre-treat cells with a dose-response of your imidazo[1,2-a]pyridine inhibitor for 1-2 hours. Include a positive control (a known inhibitor of the off-target kinase) and a DMSO vehicle control.

  • Pathway Stimulation (if applicable): Stimulate the pathway with the appropriate growth factor or ligand (e.g., EGF for EGFR, HGF for c-Met) for a short period (5-30 minutes).

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with a suitable buffer (e.g., RIPA) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the phosphorylated form of the substrate.

  • Analysis: Re-probe the membrane with an antibody for the total substrate and a loading control (e.g., GAPDH, Actin). Quantify band intensities to determine the change in substrate phosphorylation relative to total substrate.

Troubleshooting Common Artifacts in Cell-Based Kinase Assays

  • Problem: The compound shows cytotoxicity at concentrations needed to inhibit the off-target.

    • Insight: This suggests the observed phenotype might be due to general toxicity rather than specific inhibition of the off-target. Compare the cytotoxicity profile with other, structurally distinct inhibitors of the same off-target.[14]

  • Problem: Inhibition of the phospho-substrate does not correlate with the whole-cell phenotypic outcome.

    • Insight: The off-target may not be a critical node in the pathway leading to the measured phenotype in that specific cell line. The pathway may have redundant signaling or feedback loops that compensate for the inhibition.[15]

Part 3: Advanced Off-Target Deconvolution and Mitigation

For lead compounds, a deeper understanding of the full target landscape is often necessary. Advanced proteomic techniques can provide an unbiased view of all protein interactions, while rational medicinal chemistry can be employed to engineer out unwanted activities.

Chemical Proteomics

Chemical proteomics uses a modified version of your compound (a "probe") to "fish" for its binding partners in a complex cell lysate. This is a powerful, unbiased method for identifying both on- and off-targets without prior knowledge.[10][16]

ChemProteomics_Workflow cluster_probe Probe Synthesis cluster_incubation Target Capture cluster_enrich Enrichment & Analysis A 1. Synthesize probe: Imidazo[1,2-a]pyridine + Linker + Affinity Tag (Biotin) B 2. Incubate probe with cell lysate A->B C 3. (Optional) Competition with excess free compound B->C D 4. Capture probe-protein complexes on streptavidin beads C->D E 5. Wash to remove non-specific binders D->E F 6. Elute and digest proteins (e.g., with trypsin) E->F G 7. Identify proteins by LC-MS/MS F->G

Caption: Chemical proteomics workflow for off-target ID.

Frequently Asked Questions (FAQs): Chemical Proteomics

  • Q1: How do I design a chemical probe for my imidazo[1,2-a]pyridine?

    • A1: The key is to attach a linker and an affinity tag (like biotin) to a position on the scaffold that does not disrupt binding to the primary target. Structure-activity relationship (SAR) data is crucial here. Identify a vector on the molecule where modifications are well-tolerated. The linker should be long and flexible enough to allow the affinity tag to be captured without sterically hindering protein binding.

  • Q2: How do I distinguish true binding partners from non-specific proteins that stick to the beads?

    • A2: A competition experiment is the gold standard. Run a parallel experiment where the lysate is pre-incubated with a large excess of your unmodified ("free") compound before adding the probe. True binding partners will be outcompeted by the free compound, leading to a significant reduction in their signal in the mass spectrometry data.[17]

Medicinal Chemistry Strategies for Improving Selectivity

Once off-targets are confirmed, the focus shifts to rationally modifying the imidazo[1,2-a]pyridine scaffold to enhance selectivity. This is an iterative process guided by structural biology and SAR.

Key Strategies:

  • Exploit Unique Residues: Analyze the crystal structures of your on-target and off-target kinases. Design modifications that introduce favorable interactions with unique residues in the on-target's binding pocket or create steric clashes with residues in the off-target's pocket. For example, the selectivity of some Aurora kinase inhibitors based on a related imidazo[4,5-b]pyridine scaffold was achieved by targeting a threonine (Thr217) in Aurora-A, which is a glutamate in the off-target Aurora-B.[18]

  • Target Allosteric Pockets: Move away from the conserved ATP-binding site. Designing compounds that bind to less conserved allosteric sites can lead to significantly improved selectivity.[5]

  • Optimize Physicochemical Properties: Often, reducing the lipophilicity of a compound can decrease non-specific binding and improve selectivity. This can be achieved by introducing polar groups or reducing the overall size of hydrophobic moieties. In the optimization of a dual Mer/Axl inhibitor series, structure-based design was used to improve potency while simultaneously reducing lipophilicity, resulting in a highly selective compound.[17]

Case Study Example: Modifying the Imidazo[1,2-a]pyridine Scaffold

In the development of PI3Kα inhibitors, researchers started with the imidazo[1,2-a]pyridine core. Through systematic exploration of substituents at the 2, 6, and 8 positions, they identified that adding a pyridinephenylsulfonamide group at the 8-position could form a key hydrogen bond with Lys802 in the affinity pocket of PI3Kα, significantly boosting potency and selectivity.[19] This exemplifies how targeted modifications, informed by structural hypotheses, can effectively dial out off-target interactions.

Conclusion

The imidazo[1,2-a]pyridine scaffold will undoubtedly continue to be a fruitful source of novel kinase inhibitors. However, realizing its full therapeutic potential requires a rigorous and proactive approach to managing off-target effects. By integrating in silico prediction, broad kinome profiling, cellular target validation, and rational medicinal chemistry, researchers can de-risk their projects, generate more reliable data, and ultimately design safer and more effective drugs. This technical guide provides a framework and practical troubleshooting advice to navigate the complexities of kinase inhibitor selectivity, ensuring that the remarkable potential of imidazo[1,2-a]pyridine chemistry is translated into high-quality scientific discovery.

References

  • Current Advances in CETSA. (2022). Frontiers in Pharmacology. Retrieved from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). In Methods in Molecular Biology. National Center for Biotechnology Information. Retrieved from [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022). Scientific Reports. National Institutes of Health. Retrieved from [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega.
  • Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. (2013). ACS Publications. Retrieved from [Link]

  • Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. (n.d.). National Institutes of Health. Retrieved from [Link]

  • The target landscape of clinical kinase drugs. (n.d.). PMC. National Institutes of Health. Retrieved from [Link]

  • Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Retrieved from [Link]

  • TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. (2013). National Institutes of Health. Retrieved from [Link]

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. (n.d.). PubMed Central. Retrieved from [Link]

  • Optimization of an Imidazo[1,2- a ]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. (2021). ResearchGate. Retrieved from [Link]

  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. (n.d.). PubMed Central. Retrieved from [Link]

  • Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. (2022). bioRxiv. Retrieved from [Link]

  • Kinase chemogenomics: targeting the human kinome for target validation and drug discovery. (n.d.). PubMed. Retrieved from [Link]

  • KiSSim: Predicting Off-Targets from Structural Similarities in the Kinome. (2022). PubMed. Retrieved from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. Retrieved from [Link]

  • Recent Trends in Kinase Drug Discovery. (2023). YouTube. Retrieved from [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. Retrieved from [Link]

  • Extending kinome coverage by analysis of kinase inhibitor broad profiling data. (n.d.). ResearchGate. Retrieved from [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC. National Institutes of Health. Retrieved from [Link]

  • Kinome inhibition states and multiomics data enable prediction of cell viability in diverse cancer types. (n.d.). PubMed Central. Retrieved from [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). Physical Biology. Retrieved from [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (n.d.). Organic & Biomolecular Chemistry. Royal Society of Chemistry Publishing. Retrieved from [Link]

  • Design and biological evaluation of imidazo[1,2-a]pyridines as novel and potent ASK1 inhibitors. (2012). PubMed. Retrieved from [Link]

  • Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. (n.d.). RSC Publishing. Retrieved from [Link]

  • Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. (2016). PMC. National Institutes of Health. Retrieved from [Link]

  • A novel and simple imidazo[1,2-a]pyridin fluorescent probe for the sensitive and selective imaging of cysteine in living cells and zebrafish. (2019). PubMed. Retrieved from [Link]

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022). ResearchGate. Retrieved from [Link]

  • Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. (2011). PubMed. Retrieved from [Link]

  • Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline. (2011). PubMed. Retrieved from [Link]

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022). bioRxiv. Retrieved from [Link]

  • An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips. (n.d.). Sensors & Diagnostics. RSC Publishing. Retrieved from [Link]

  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. (2016). PubMed. Retrieved from [Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine. (2024). MDPI. Retrieved from [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). ResearchGate. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to HPLC-MS Validation for the Purity of 8-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of a novel chemical entity is a cornerstone of rigorous scientific investigation and a prerequisite for regulatory acceptance. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Ultra-High-Performance Liquid Chromatography (UHPLC)-MS methods for the validation of 8-Bromo-2-methylimidazo[1,2-a]pyridine purity. We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data to guide you in selecting the most appropriate analytical strategy for your research.

Introduction to this compound and the Imperative of Purity

This compound is a heterocyclic compound belonging to a class of molecules that has garnered significant interest in medicinal chemistry due to its diverse biological activities.[1] The specific substitution pattern on the imidazo[1,2-a]pyridine scaffold can lead to a range of pharmacological effects, making it a valuable building block in drug discovery.[2]

Comparative Analysis: HPLC-MS vs. UHPLC-MS for Purity Validation

The choice between a conventional HPLC-MS method and a more modern UHPLC-MS approach for purity validation depends on a balance of factors including the required level of sensitivity, sample throughput, and available instrumentation. While both techniques are powerful for separating and identifying compounds, they offer distinct advantages and disadvantages.

Method 1: Conventional HPLC-MS

This approach utilizes standard HPLC technology, which has been a workhorse in analytical chemistry for decades. It is a reliable and well-understood technique.

  • Rationale: A standard C18 reversed-phase column is chosen for its versatility in retaining and separating a wide range of small organic molecules, including heterocyclic compounds. The mobile phase, a gradient of water and acetonitrile with a formic acid modifier, is selected to ensure good peak shape and efficient ionization in the mass spectrometer.

Method 2: Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

UHPLC technology employs columns with smaller particle sizes (<2 µm), which allows for separations at higher linear velocities and pressures. This results in significantly improved resolution and reduced analysis times.[3]

  • Rationale: The choice of a sub-2 µm particle size C18 column in UHPLC provides a substantial increase in chromatographic efficiency, leading to sharper peaks and better separation of closely eluting impurities.[3] The faster flow rates and shorter run times dramatically increase sample throughput, a critical factor in high-demand research and development environments.

Performance Comparison
ParameterConventional HPLC-MSUHPLC-MSRationale for Difference
Resolution GoodExcellentSmaller particle size in UHPLC columns leads to higher theoretical plates and improved separation of closely related compounds.
Sensitivity (LOD/LOQ) AdequateHighSharper peaks in UHPLC result in a higher signal-to-noise ratio, leading to lower limits of detection and quantification.
Analysis Time ~15-20 minutes~3-5 minutesHigher optimal linear velocities and shorter column lengths in UHPLC allow for significantly faster separations.
Solvent Consumption ModerateLowShorter run times and lower flow rates in many UHPLC applications lead to a reduction in solvent usage, making it a "greener" technique.
System Backpressure Low to ModerateHighThe use of sub-2 µm particles creates significantly higher backpressure, requiring specialized UHPLC instrumentation capable of handling these pressures.
Robustness HighModerate to HighUHPLC systems can be more susceptible to blockages from particulate matter in samples and mobile phases due to the smaller frit and column diameters.

Recommended Experimental Protocol: UHPLC-MS Validation of this compound Purity

Based on the superior resolution, sensitivity, and speed, the UHPLC-MS method is recommended for the stringent purity validation of this compound, particularly in a drug development setting.

Experimental Workflow Diagram

UHPLC-MS Validation Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation_params Validation Parameters Standard_Prep Standard & Sample Preparation System_Suitability System Suitability Test (SST) Standard_Prep->System_Suitability Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->System_Suitability Method_Validation Method Validation (ICH Guidelines) System_Suitability->Method_Validation SST Pass Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LOD_LOQ LOD & LOQ Method_Validation->LOD_LOQ Robustness Robustness Method_Validation->Robustness

Caption: Workflow for UHPLC-MS Purity Validation.

Step-by-Step Methodology

1. Materials and Reagents:

  • This compound reference standard (purity >99.5%)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

2. Instrumentation:

  • UHPLC system capable of operating at pressures up to 1000 bar.

  • Mass spectrometer with an electrospray ionization (ESI) source.

3. Chromatographic Conditions:

  • Column: Acquity UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mm (or equivalent)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 1 µL

4. Mass Spectrometric Conditions:

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • Scan Range: m/z 100-500

5. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in a 50:50 mixture of acetonitrile and water to cover the expected concentration range for linearity studies (e.g., 1-100 µg/mL).

  • Sample Solution: Prepare the sample to be tested at a concentration of approximately 10 µg/mL in a 50:50 mixture of acetonitrile and water.

6. Validation Protocol according to ICH Q2(R2) Guidelines: [4]

  • System Suitability Test (SST): Before initiating the validation, inject a working standard solution (e.g., 10 µg/mL) six times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.

  • Specificity:

    • Analyze a blank (diluent), the reference standard, and the sample solution to demonstrate that there are no interfering peaks at the retention time of the main analyte.

    • Conduct forced degradation studies to generate potential degradation products.[5] Subject the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions. The method should be able to resolve the main peak from all degradation product peaks.

  • Linearity:

    • Inject the series of working standard solutions in triplicate.

    • Plot a calibration curve of peak area versus concentration.

    • The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy:

    • Perform recovery studies by spiking a placebo (if applicable) or a known low-concentration sample with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration).

    • The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate preparations of the sample solution on the same day. The RSD of the purity results should be ≤ 1%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, by injecting serially diluted solutions of the reference standard.

  • Robustness:

    • Deliberately vary critical method parameters such as column temperature (± 5 °C), flow rate (± 0.02 mL/min), and mobile phase composition (± 2% organic).

    • The system suitability parameters should remain within the acceptance criteria, and the purity results should not be significantly affected.

Logical Framework for Method Selection

Method Selection Logic Start Start: Purity Validation of 8-Bromo-2-methyl- imidazo[1,2-a]pyridine High_Throughput High Sample Throughput Needed? Start->High_Throughput High_Sensitivity Trace Level Impurity Quantification? High_Throughput->High_Sensitivity Yes High_Throughput->High_Sensitivity No UHPLC_Available UHPLC System Available? High_Sensitivity->UHPLC_Available Yes Select_HPLC Select Conventional HPLC-MS Method High_Sensitivity->Select_HPLC No Select_UHPLC Select UHPLC-MS Method UHPLC_Available->Select_UHPLC Yes UHPLC_Available->Select_HPLC No End End Select_UHPLC->End Select_HPLC->End

Caption: Decision tree for selecting the appropriate LC-MS method.

Conclusion

The validation of the purity of this compound is a critical step in its development and use in research. While conventional HPLC-MS provides a reliable method for purity assessment, the adoption of a UHPLC-MS method offers significant advantages in terms of resolution, sensitivity, and analysis speed. The detailed validation protocol provided in this guide, grounded in the principles of the ICH guidelines, offers a robust framework for ensuring the quality and integrity of this important chemical entity. The choice of method should be guided by the specific requirements of the laboratory and the stage of drug development, with UHPLC-MS being the superior choice for demanding applications.

References

  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

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  • European Medicines Agency. (2023). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide. (2022). Chemistry of Heterocyclic Compounds, 58(4/5), 227–234. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences, 109, 01005. [Link]

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  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). Analytical and Bioanalytical Chemistry, 412(18), 4357–4366. [Link]

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  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • Kumar, A., & Kumar, S. (2024). UHPLC-MS/MS Technique: Applications in Analytical Chemistry. Asian Journal of Chemistry, 36(5), 1137-1144. [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (2021). Organic & Biomolecular Chemistry, 19(44), 9665–9670. [Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. (2022). Journal of the Turkish Chemical Society Section A: Chemistry, 9(2), 523-552. [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect, 7(4). [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (2013). ACS Medicinal Chemistry Letters, 4(11), 1082–1087. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2019). Journal of Pharmaceutical and Biomedical Analysis, 174, 34-40. [Link]

  • Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma. (2021). Molecules, 26(23), 7352. [Link]

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A Comparative Analysis of Imidazo[1,2-a]pyridine Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a multitude of potent and selective inhibitors targeting various protein kinases. This guide provides a comparative analysis of key imidazo[1,2-a]pyridine-based kinase inhibitors, offering insights into their target selectivity, mechanism of action, and therapeutic potential. We will delve into the experimental data supporting these findings and provide detailed protocols for their evaluation, empowering researchers in drug discovery and development.

The Imidazo[1,2-a]pyridine Scaffold: A Versatile Kinase Inhibitor Core

The bicyclic heterocyclic system of imidazo[1,2-a]pyridine offers a unique three-dimensional structure that can be readily functionalized at multiple positions. This chemical tractability has allowed for the optimization of potency and selectivity against a diverse range of kinase targets, which are critical regulators of cellular processes and frequently dysregulated in diseases such as cancer. This guide will focus on a comparative analysis of four exemplary inhibitors targeting different kinase families: AZ703 (a Cyclin-Dependent Kinase inhibitor), PIK-75 (a Phosphoinositide 3-Kinase inhibitor), CCT129202 (an Aurora Kinase inhibitor), and Volitinib (a c-Met inhibitor).

Comparative Analysis of Selected Imidazo[1,2-a]pyridine Kinase Inhibitors

A critical aspect of kinase inhibitor development is understanding its potency and selectivity. The following table summarizes the in vitro inhibitory activities of our selected compounds against their primary targets and other related kinases.

InhibitorPrimary Target(s)IC50 (nM)Selectivity HighlightsReference(s)
AZ703 CDK1, CDK229 (CDK1/cyclin B), 34 (CDK2/cyclin E)>300-fold selective over CDK4 (IC50 = 10,000 nM)[1][2]
PIK-75 PI3Kα5.8~13-fold selective over PI3Kγ, ~224-fold selective over PI3Kβ[3][4]
CCT129202 Aurora A, Aurora B, Aurora C42 (Aurora A), 198 (Aurora B), 227 (Aurora C)Highly selective for Aurora kinases over a panel of other kinases.[5]
Volitinib (HMPL-504) c-Met5Highly selective for c-Met over a panel of 274 other kinases at 1 µM.[6]

Expert Insight: The data clearly illustrates the versatility of the imidazo[1,2-a]pyridine scaffold. By modifying substituents at different positions, researchers have successfully tuned the selectivity of these inhibitors towards distinct kinase families. For instance, AZ703 demonstrates strong selectivity for CDK1/2 over CDK4, a crucial feature for targeting specific cell cycle checkpoints. Similarly, Volitinib's high selectivity for c-Met is a key attribute for a targeted cancer therapy.

Signaling Pathways and Mechanisms of Action

To understand the cellular impact of these inhibitors, it is essential to visualize their position within key signaling pathways.

Kinase_Inhibitor_Pathways cluster_0 Cell Cycle Control cluster_1 PI3K/AKT/mTOR Pathway cluster_2 Mitotic Regulation cluster_3 c-Met Signaling G1/S Checkpoint G1/S Checkpoint S Phase S Phase G1/S Checkpoint->S Phase CDK2/Cyclin E G2/M Checkpoint G2/M Checkpoint Mitosis Mitosis G2/M Checkpoint->Mitosis CDK1/Cyclin B AZ703 AZ703 CDK1/Cyclin B CDK1/Cyclin B AZ703->CDK1/Cyclin B CDK2/Cyclin E CDK2/Cyclin E AZ703->CDK2/Cyclin E Growth Factors Growth Factors RTK RTK Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation PIK75 PIK75 PIK75->PI3K Centrosome Duplication Centrosome Duplication Spindle Assembly Spindle Assembly Centrosome Duplication->Spindle Assembly Aurora A Chromosome Segregation Chromosome Segregation Cytokinesis Cytokinesis Chromosome Segregation->Cytokinesis Aurora B CCT129202 CCT129202 Aurora A Aurora A CCT129202->Aurora A Aurora B Aurora B CCT129202->Aurora B HGF HGF c-Met c-Met HGF->c-Met RAS/MAPK Pathway RAS/MAPK Pathway c-Met->RAS/MAPK Pathway PI3K/AKT Pathway PI3K/AKT Pathway c-Met->PI3K/AKT Pathway Proliferation & Survival Proliferation & Survival RAS/MAPK Pathway->Proliferation & Survival PI3K/AKT Pathway->Proliferation & Survival Volitinib Volitinib Volitinib->c-Met ADP_Glo_Workflow Start Start Kinase Reaction 1. Kinase, Substrate, ATP, & Inhibitor Incubation Start->Kinase Reaction Stop & Deplete ATP 2. Add ADP-Glo™ Reagent Kinase Reaction->Stop & Deplete ATP Convert ADP to ATP 3. Add Kinase Detection Reagent Stop & Deplete ATP->Convert ADP to ATP Measure Luminescence 4. Read on Luminometer Convert ADP to ATP->Measure Luminescence End End Measure Luminescence->End

Caption: Workflow for the ADP-Glo™ kinase assay.

Protocol:

  • Kinase Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, ATP, and the test inhibitor (e.g., AZ703, PIK-75) in a suitable kinase buffer. The final reaction volume is typically 5 µL. [7]Incubate at room temperature for the desired time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. [7]Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to generate a luminescent signal. [7]Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

Causality and Trustworthiness: This two-step process is critical for accuracy. The initial depletion of unused ATP ensures that the final luminescent signal is directly proportional to the ADP produced by the kinase of interest, thereby minimizing background and providing a robust measure of enzyme activity. [1]

Cell-Based Assay: Measuring Cellular Viability (MTT Assay)

To assess the impact of kinase inhibitors on cancer cell proliferation, the MTT assay is a widely used and reliable colorimetric method. [2][8]It measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT116, PC3) in a 96-well plate at a predetermined density and allow them to adhere overnight. [9]2. Compound Treatment: Treat the cells with a serial dilution of the imidazo[1,2-a]pyridine inhibitor (e.g., CCT129202, Volitinib) and incubate for a specified period (e.g., 72 hours). [8]3. MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. 4. Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals. [10]5. Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Target Engagement and Downstream Signaling: Western Blotting

Western blotting is an indispensable technique to confirm that the inhibitor is engaging its target within the cell and to assess the downstream effects on the signaling pathway. Protocol:

  • Cell Lysis: Treat cells with the kinase inhibitor for the desired time and then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins. [11]2. Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. [11] * Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., phospho-CDK1, phospho-AKT, phospho-Aurora A, phospho-c-Met).

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the kinase or a housekeeping protein like GAPDH or β-actin. [4] Expert Insight: The inclusion of phosphatase inhibitors in the lysis buffer is a critical step that ensures the phosphorylation state of the proteins is preserved, providing a true snapshot of the signaling pathway's activity at the time of cell harvest.

In Vivo Efficacy in Xenograft Models

The ultimate test of a kinase inhibitor's potential is its ability to inhibit tumor growth in a living organism. Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are invaluable tools for these preclinical studies. [12][13] General Protocol:

  • Tumor Implantation: Subcutaneously inject human cancer cells (CDX) or implant tumor fragments (PDX) into immunocompromised mice. [9][14]2. Tumor Growth and Randomization: Allow the tumors to reach a palpable size (e.g., 100-200 mm³), and then randomize the mice into treatment and control groups. [9]3. Drug Administration: Administer the imidazo[1,2-a]pyridine inhibitor (e.g., PIK-75, CCT129202) or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. [15][16]4. Tumor Measurement: Measure the tumor volume periodically using calipers. Body weight should also be monitored as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis, such as western blotting for target modulation or immunohistochemistry for markers of proliferation and apoptosis.

In Vivo Findings:

  • PIK-75 has demonstrated efficacy in overcoming venetoclax resistance in mantle cell lymphoma xenograft models. [6][15]* CCT129202 has been shown to inhibit the growth of HCT116 human colon cancer xenografts. [17][18]* Volitinib has shown potent anti-tumor activity in c-MET amplified gastric cancer patient-derived tumor xenograft models and is currently in clinical trials for various cancers, including papillary renal cell carcinoma and non-small cell lung cancer. [19][20][21][22]

Conclusion

The imidazo[1,2-a]pyridine scaffold has proven to be a remarkably fruitful starting point for the development of a diverse range of kinase inhibitors with significant therapeutic potential. The examples discussed in this guide—AZ703, PIK-75, CCT129202, and Volitinib—highlight the chemical versatility of this core structure and the ability to achieve high potency and selectivity against different kinase targets. By employing robust and well-validated experimental methodologies, researchers can confidently compare and advance these promising compounds through the drug discovery pipeline. The continued exploration of the chemical space around the imidazo[1,2-a]pyridine nucleus is likely to yield even more innovative and effective kinase inhibitors in the future.

References

  • Cai, D., Byth, K. F., & Shapiro, G. I. (2006). AZ703, an imidazo[1,2-a]pyridine inhibitor of cyclin-dependent kinases 1 and 2, induces E2F-1-dependent apoptosis enhanced by depletion of cyclin-dependent kinase 9. Cancer research, 66(1), 435–444. [Link]

  • Byth, K. F., Geh, C., Forder, C. L., Oakes, S. E., & Thomas, A. P. (2006). The cellular phenotype of AZ703, a novel selective imidazo[1,2-a]pyridine cyclin-dependent kinase inhibitor. Molecular cancer therapeutics, 5(3), 655–664. [Link]

  • Chan, F., Sun, C., Perumal, M., Nguyen, Q. D., Bavetsias, V., McDonald, E., Martins, V., Wilsher, N. E., Raynaud, F. I., Valenti, M., de Haven Brandon, A., Eccles, S. A., te Poele, R. H., Workman, P., Aboagye, E. O., & Linardopoulos, S. (2007). Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity. Molecular cancer therapeutics, 6(11), 3147–3157. [Link]

  • protocols.io. (2023, February 27). MTT (Assay protocol). [Link]

  • Zhang, S., Wang, L., Chen, S., Wu, Y., Liu, Y., Zhang, T., ... & Wang, M. (2022). PIK-75 overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma. American journal of cancer research, 12(3), 1102–1115.
  • Chan, F., Sun, C., Perumal, M., Nguyen, Q. D., Bavetsias, V., McDonald, E., ... & Linardopoulos, S. (2007). Characterization of CCT129202, a novel Aurora kinase inhibitor and in vivo quantification of biological activity. Molecular Cancer Therapeutics, 6(11 Supplement), B193-B193.
  • BMG Labtech. (2022, April 4). LanthaScreen Technology on microplate readers. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Kinase Logistics Europe. (n.d.). QS S Assist KINASE_ADP-GloTM Kit. Retrieved from [Link]

  • Pollard, J. R., & Mortimore, M. (2009). Aurora kinase inhibitors: Progress towards the clinic. Expert opinion on investigational drugs, 18(6), 729–745. [Link]

  • Byth, K. F., Culshaw, J. D., Green, S., Oakes, S. E., & Thomas, A. P. (2006). The cellular phenotype of AZ703, a novel selective imidazo[1,2-a]pyridine cyclin-dependent kinase inhibitor. Molecular cancer therapeutics, 5(3), 655–664. [Link]

  • Soria, J. C., Adjei, A. A., Bahleda, R., Besse, B., Ferte, C., Planchard, D., ... & André, F. (2015). cMet: Results in papillary renal cell carcinoma of a phase I study of AZD6094/volitinib leading to a phase 2 clinical trial with AZD6094/volitinib in patients with advanced papillary renal cell cancer (PRCC). Journal of Clinical Oncology, 33(7_suppl), 389-389.
  • Görgün, G., Calabrese, E., Hideshima, T., Ertel, E., Raje, N., Santo, L., ... & Anderson, K. C. (2010). A novel Aurora-A kinase inhibitor MLN8237 induces cytotoxicity and cell-cycle arrest in multiple myeloma. Blood, 115(25), 5202–5213. [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

  • Chan, F., Sun, C., Perumal, M., Nguyen, Q. D., Bavetsias, V., McDonald, E., ... & Linardopoulos, S. (2007). Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity. Molecular Cancer Therapeutics, 6(11), 3147-3157.
  • Saldivar, J. C., & Lindsley, C. W. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(49), 12419-12424.
  • ResearchGate. (n.d.). (PDF) PIK-75 overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • ResearchGate. (n.d.). CCT129202 is a selective Aurora kinase inhibitor that inhibits proliferation of several human tumor cell lines. Retrieved from [Link]

  • Springer Protocols. (2017). Using Phos-Tag in Western Blotting Analysis to Evaluate Protein Phosphorylation. In: Methods in Molecular Biology. Humana Press, New York, NY.
  • Precision Medicine Online. (2020, June 1). MET Tyrosine Kinase Inhibitor Shows 'Encouraging' Efficacy in Phase III Kidney Cancer Trial. Retrieved from [Link]

  • Gavine, P. R., Ren, Y., Han, L., Lv, H., Fan, S., Zhang, W., ... & Su, W. (2015). Volitinib, a potent and highly selective c-Met inhibitor, effectively blocks c-Met signaling and growth in c-MET amplified gastric cancer patient-derived tumor xenograft models. Molecular oncology, 9(1), 323–333. [Link]

  • Raghav, K., Morris, V. K., Overman, M. J., Fogelman, D. R., Ludford, K., ... & Kopetz, S. (2020). A phase II study of savolitinib (volitinib, AZD6094, HMPL-504) in subjects with MET amplified metastatic colorectal cancer (mCRC) detected by cell-free (cf)DNA. Journal of Clinical Oncology, 38(4_suppl), 131-131.
  • ResearchGate. (n.d.). In vivo assessment of optimal treatment regimen in a xenograft model. Retrieved from [Link]

  • DeRose, Y. S., Gligorich, K. M., & Welm, A. L. (2011). In vivo efficacy studies in cell line and patient-derived xenograft mouse models. Methods in molecular biology (Clifton, N.J.), 731, 359–373. [Link]

  • Welm, A. L., & DeRose, Y. S. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Methods in molecular biology (Clifton, N.J.), 1521, 449–464. [Link]

  • ClinicalTrials.gov. (n.d.). Savolitinib Plus Osimertinib Versus Platinum-based Doublet Chemotherapy in Participants With Non-Small Cell Lung Cancer Who Have Progressed on Osimertinib Treatment. Retrieved from [Link]

  • OncoOne. (n.d.). PC3 Xenograft Model. Retrieved from [Link]

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A Comparative Guide to PI3K Alpha Inhibitors: The Imidazo[1,2-a]pyridine Scaffold versus Established Clinical Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of oncology drug discovery, the phosphatidylinositol 3-kinase (PI3K) pathway remains a critical, albeit challenging, target. Dysregulation of this pathway, particularly through activating mutations in the PIK3CA gene encoding the p110α catalytic subunit, is a frequent driver of tumorigenesis across a spectrum of cancers.[1] This has spurred the development of numerous PI3K inhibitors, each with distinct profiles of potency, selectivity, and clinical utility.

This guide provides an in-depth, objective comparison of the emerging imidazo[1,2-a]pyridine scaffold as a source of PI3Kα inhibitors against well-characterized clinical agents such as Alpelisib and Taselisib. While specific inhibitory data for 8-Bromo-2-methylimidazo[1,2-a]pyridine is not extensively available in the public domain, we will leverage data from structurally related analogs to evaluate the potential of this chemical class. Our analysis is grounded in experimental data and elucidates the scientific rationale behind the assays used to characterize these potent molecules.

The PI3K Alpha Signaling Pathway: A Central Node in Cancer Progression

The PI3K/AKT/mTOR signaling cascade is a pivotal regulator of cellular growth, proliferation, survival, and metabolism.[2] Upon activation by growth factors or hormones, receptor tyrosine kinases (RTKs) recruit and activate Class IA PI3Ks. The p110α isoform of PI3K then catalyzes the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase AKT. This initiates a downstream signaling cascade that ultimately promotes cell survival and proliferation.[2]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3Ka PI3Kα (p110α/p85α) RTK->PI3Ka Activation PIP2 PIP2 PI3Ka->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 p110α catalytic activity AKT AKT PIP3->AKT Recruitment & Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine & other PI3Kα Inhibitors Inhibitor->PI3Ka Inhibition Kinase_Assay_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection A 1. Add PI3Kα enzyme, lipid substrate (PIP2), ATP, & test compound (e.g., Imidazo[1,2-a]pyridine) B 2. Incubate to allow phosphorylation A->B C 3. Add ADP-Glo™ Reagent to deplete unused ATP B->C D 4. Add Kinase Detection Reagent to convert ADP to ATP C->D E 5. Luciferase reaction generates light D->E F Signal ∝ [ADP] (Inversely proportional to inhibition) E->F Measure Luminescence

Caption: Workflow for an In Vitro Kinase Assay.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer containing a suitable concentration of MgCl2. Dilute the recombinant human PI3Kα enzyme and the lipid substrate (PIP2) in this buffer. Prepare serial dilutions of the test inhibitor.

  • Kinase Reaction: In a 384-well plate, add the inhibitor solution, followed by the enzyme/lipid substrate mixture. [3]Initiate the reaction by adding ATP. [3]3. Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add Kinase Detection Reagent, which contains an enzyme that converts the ADP generated in the kinase reaction into ATP.

  • Signal Generation: The newly synthesized ATP is used by a luciferase to generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and is used to calculate the percent inhibition and IC50 value of the test compound.

Cellular Proliferation Assay (MTT Assay)

This cell-based assay assesses the effect of a compound on the proliferation and viability of cancer cells. The assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., a cell line with a known PIK3CA mutation) in a 96-well plate and allow them to adhere overnight. [4]2. Compound Treatment: Treat the cells with serial dilutions of the test inhibitor and incubate for a specified period (e.g., 72 hours). [5]3. MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. [4]Metabolically active cells will reduce the yellow MTT to purple formazan crystals. [4]4. Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. [5]5. Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader. [4]6. Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which represents the concentration of the inhibitor that causes a 50% reduction in cell viability.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold has emerged as a promising platform for the development of novel, potent, and selective PI3Kα inhibitors. While a direct comparison with established drugs is hampered by the limited public data on specific analogs like this compound, the available evidence for related compounds suggests that this chemical class can achieve high potency and selectivity for PI3Kα.

The journey of a PI3K inhibitor from the bench to the clinic is fraught with challenges, including managing on-target toxicities and overcoming resistance mechanisms. The future success of PI3K inhibitors will likely depend on the development of highly selective agents, the identification of predictive biomarkers to guide patient selection, and the exploration of rational combination therapies. For researchers in the field, the imidazo[1,2-a]pyridine scaffold offers a fertile ground for further optimization and discovery, with the potential to yield next-generation PI3Kα inhibitors that can improve outcomes for patients with cancer.

References

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. (2020). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. (2007). PubMed. Retrieved January 19, 2026, from [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Phase II evaluation of copanlisib, a selective inhibitor of Pi3kca, in patients with persistent or recurrent endometrial carcinoma harboring PIK3CA hotspot mutations: An NRG Oncology study (NRG-GY008). (2020). PubMed Central. Retrieved January 19, 2026, from [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

  • MTT Cell Viability & Proliferation Assay. (n.d.). 3H Biomedical. Retrieved January 19, 2026, from [Link]

  • Measuring PI3K Lipid Kinase Activity. (n.d.). Springer Nature Experiments. Retrieved January 19, 2026, from [Link]

  • High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. (2018). NIH. Retrieved January 19, 2026, from [Link]

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (n.d.). Retrieved January 19, 2026, from [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • alpelisib | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 19, 2026, from [Link]

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A Comparative Guide to the Quality Control of 8-Bromo-2-methylimidazo[1,2-a]pyridine for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quality and consistency of starting materials and intermediates are paramount to the success of any research and development endeavor. 8-Bromo-2-methylimidazo[1,2-a]pyridine, a key heterocyclic building block in the synthesis of various pharmacologically active compounds, is no exception. This guide provides an in-depth analysis of the critical quality control (QC) parameters for this compound, offering a comparative perspective against structurally similar alternatives and detailing the experimental methodologies required for its robust characterization.

Introduction to this compound and its Significance

This compound belongs to a class of fused heterocyclic compounds that are of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a "privileged" structure, meaning it is a recurring motif in a variety of biologically active molecules, including approved drugs. The presence of the bromo- and methyl- substituents on the ring system provides specific steric and electronic properties that can be crucial for molecular interactions with biological targets. Furthermore, the bromine atom serves as a versatile handle for further chemical modifications through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery.

Given its role as a critical intermediate, stringent quality control is essential to ensure the reliability and reproducibility of downstream synthetic steps and the purity of the final active pharmaceutical ingredient (API).

Critical Quality Control Parameters

The quality of this compound is defined by a set of key parameters that assess its identity, purity, and physical properties. A typical Certificate of Analysis (CoA) for a high-quality batch of this intermediate would include the following tests.

Table 1: Typical Quality Control Specifications for this compound
ParameterSpecificationAnalytical Method
Appearance White to off-white or light yellow solidVisual Inspection
Identity Conforms to the structure¹H NMR, ¹³C NMR, Mass Spectrometry
Purity (Assay) ≥ 98.0%HPLC (UV detection)
Melting Point Specific range (e.g., 70-75 °C)Melting Point Apparatus
Water Content ≤ 0.5%Karl Fischer Titration
Residual Solvents Conforms to ICH Q3C limitsHeadspace GC-MS
Related Substances Individual impurity ≤ 0.1%, Total impurities ≤ 0.5%HPLC (UV detection)

Detailed Experimental Protocols and Mechanistic Insights

Identity Confirmation: A Multi-technique Approach

Confirming the chemical identity of this compound is the foundational step in its quality control. A combination of spectroscopic techniques provides an unambiguous structural confirmation.

cluster_0 Identity Verification cluster_1 Expected Results A Sample of this compound B ¹H NMR Spectroscopy A->B Proton environment C ¹³C NMR Spectroscopy A->C Carbon framework D Mass Spectrometry (MS) A->D Molecular Weight E Structural Confirmation B_result Characteristic chemical shifts and coupling constants for aromatic and methyl protons. B->B_result C_result Distinct signals for each carbon atom in the molecule. C->C_result D_result Molecular ion peak corresponding to the exact mass of C₈H₇BrN₂. D->D_result B_result->E C_result->E D_result->E

Caption: Workflow for the structural confirmation of this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique provides detailed information about the number and types of protons and their neighboring atoms. For this compound, the spectrum should show characteristic signals for the methyl group (a singlet around 2.4 ppm) and distinct multiplets for the protons on the pyridine and imidazole rings. The position and splitting pattern of these aromatic protons are crucial for confirming the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: This provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give a distinct signal, and its chemical shift is indicative of its chemical environment.

  • Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. For this compound, the mass spectrum should exhibit a molecular ion peak ([M]+) and an isotopic pattern characteristic of a molecule containing one bromine atom (approximately equal intensity peaks for [M]+ and [M+2]+). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Purity and Impurity Profiling: The Role of Chromatography

Chromatographic techniques are the cornerstone for assessing the purity of this compound and identifying any related substances.

HPLC with UV detection is the most common method for determining the purity (assay) and quantifying impurities.

Step-by-Step HPLC Protocol:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution is often employed, starting with a higher proportion of an aqueous phase (e.g., water with 0.1% trifluoroacetic acid) and gradually increasing the proportion of an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

  • Sample Preparation: A known concentration of the sample is prepared in a suitable solvent (e.g., mobile phase).

  • Analysis: The sample is injected, and the peak area of the main component is compared to that of a reference standard of known purity to calculate the assay. Impurities are quantified based on their peak areas relative to the main peak.

Understanding the synthetic route is crucial for predicting potential impurities. A common synthesis of this compound involves the condensation of 2-amino-3-bromopyridine with a C2-synthon like 1-bromopropan-2-one.

cluster_0 Synthesis and Potential Impurities cluster_1 Potential Impurities A 2-Amino-3-bromopyridine C Condensation Reaction A->C B 1-Bromopropan-2-one B->C D This compound (Product) C->D I1 Unreacted Starting Materials C->I1 Incomplete reaction I2 Positional Isomers (e.g., 6-Bromo isomer) C->I2 Impure starting material I3 Byproducts from side reactions C->I3 Side reactions

Spectroscopic comparison of imidazo[1,2-a]pyridine isomers.

Author: BenchChem Technical Support Team. Date: January 2026

. ## A Comparative Spectroscopic Guide to Imidazo[1,2-a]pyridine Isomers

For Researchers, Scientists, and Drug Development Professionals

Imidazo[1,2-a]pyridines are a prominent class of nitrogen-containing heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The specific arrangement of substituents on the imidazo[1,2-a]pyridine core gives rise to various isomers, each with potentially unique pharmacological and photophysical characteristics.[3] Consequently, the precise and unambiguous structural elucidation of these isomers is a critical step in drug discovery and materials science.

This technical guide provides a comprehensive comparison of imidazo[1,2-a]pyridine isomers using essential spectroscopic techniques. By understanding the distinct signatures of each isomer in Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), fluorescence spectroscopy, and Mass Spectrometry (MS), researchers can confidently identify and characterize their synthesized compounds.

Distinguishing Isomers with ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and imidazo[1,2-a]pyridine isomers are no exception. The chemical shifts of protons and carbons are highly sensitive to their electronic environment, which is directly influenced by the substitution pattern on the heterocyclic core.

Key Differentiating Features in ¹H NMR

The protons on the pyridine and imidazole rings of the imidazo[1,2-a]pyridine scaffold exhibit characteristic chemical shifts and coupling patterns that are invaluable for isomer identification.[4] For instance, the protons H-2 and H-3 on the imidazole ring, and H-5, H-6, H-7, and H-8 on the pyridine ring, all resonate in distinct regions of the spectrum.[1]

Table 1: Characteristic ¹H NMR Chemical Shifts (ppm) of Selected Imidazo[1,2-a]pyridine Derivatives [1]

CompoundSolventH-2 (ppm)H-3 (ppm)H-5 (ppm)H-6 (ppm)H-7 (ppm)H-8 (ppm)
8-Amino-imidazo[1,2-a]pyridine derivativeCDCl₃--6.6 (d)6.8 (t)-9.2 (d)
2,7-Dimethylimidazo[1,2-a]pyridineCDCl₃-7.20 (s)7.19 (s)6.52 (dd)-7.87 (d)
2-Methylimidazo[1,2-a]pyridineCDCl₃-----8.24 (dt)

Note: Chemical shifts are indicative and can vary based on substituents and solvent.

The substitution pattern significantly influences the chemical shifts. For example, the introduction of a methyl group at C-7 in 2,7-dimethylimidazo[1,2-a]pyridine leads to noticeable changes in the shifts of the surrounding protons compared to the unsubstituted parent compound.[5]

Unambiguous Carbon Skeleton Mapping with ¹³C NMR

¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the imidazo[1,2-a]pyridine ring system are well-defined and serve as reliable markers for isomeric differentiation.[6][7]

For instance, the presence of a carbonyl group in a substituent can be readily identified by a signal in the downfield region (around 168 ppm).[6] The specific positions of carbons within the fused ring system can be assigned using techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC).

Probing Electronic Transitions with UV-Vis and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of imidazo[1,2-a]pyridine isomers. These techniques are particularly useful for applications in bioimaging and sensor development.[3][8]

UV-Visible Absorption Characteristics

Imidazo[1,2-a]pyridine derivatives typically exhibit two main absorption bands in their UV-Vis spectra.[9][10] A high-energy band is attributed to π-π* transitions, while a lower-energy band often possesses intramolecular charge-transfer (ICT) character.[10] The position and intensity of these bands are sensitive to the nature and position of substituents. Electron-donating groups or an extension of the π-conjugated system generally lead to a red-shift (bathochromic shift) of the absorption maxima.[3]

Fluorescence Emission Properties

Many imidazo[1,2-a]pyridine derivatives are highly fluorescent, with emission maxima typically in the blue-to-green region of the spectrum. The fluorescence quantum yield and emission wavelength can be finely tuned by chemical modifications.[3][11] For example, the introduction of a hydroxymethyl group can enhance fluorescence intensity.[11] Conversely, the presence of a nitro group can quench fluorescence.[11] The nature of the solvent can also significantly influence the fluorescence properties.[12]

Table 2: Illustrative Fluorescence Properties of Imidazo[1,2-a]pyridine Derivatives

Compound ClassTypical Emission RangeKey Influencing Factors
3-Hydroxymethyl imidazo[1,2-a]pyridinesPurple to BlueSubstituents on the phenyl ring
bis-Imidazo[1,2-a]pyridinesNear-UV to Deep-BlueNature of the π-bridge connecting the two units
Fused imidazopyridine-based probesVaries (e.g., turn-on/turn-off sensing)Presence of specific ion-binding sites

Elucidating Molecular Weight and Fragmentation with Mass Spectrometry

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through fragmentation analysis.

Molecular Ion Peak and Isotopic Patterns

The molecular ion peak (M+) in the mass spectrum provides the exact molecular weight of the compound, confirming its elemental composition. For compounds containing elements with characteristic isotopic distributions, such as bromine or chlorine, the isotopic pattern of the molecular ion peak provides an additional layer of confirmation.[5]

Fragmentation Pathways

The fragmentation patterns of imidazo[1,2-a]pyridine isomers under electron impact (EI) or electrospray ionization (ESI) can be diagnostic.[13] Common fragmentation pathways involve the loss of small neutral molecules like HCN. For substituted derivatives, the fragmentation often involves the cleavage of bonds associated with the substituent. For example, 3-phenoxy imidazo[1,2-a]pyridines show a characteristic homolytic cleavage of the C-O bond.[13] The analysis of these fragmentation patterns can help to distinguish between isomers by revealing information about the connectivity of the atoms.

Experimental Protocols

General Synthesis of Imidazo[1,2-a]pyridines

A common and versatile method for the synthesis of imidazo[1,2-a]pyridines is the multicomponent reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by iodine or an acid.[12][14][15]

  • Aryl aldehyde (1.0 mmol)

  • 2-Aminopyridine (1.0 mmol)

  • tert-Butyl isocyanide (1.2 mmol)

  • Iodine (10 mol%)

  • Dichloromethane (DCM) (10 mL)

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • To a solution of the aryl aldehyde and 2-aminopyridine in DCM, add iodine.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add tert-butyl isocyanide to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel.[16]

Spectroscopic Characterization Workflow

The following workflow outlines the key steps for the comprehensive spectroscopic analysis of synthesized imidazo[1,2-a]pyridine isomers.

Caption: Experimental workflow for isomer characterization.

Visualizing Isomeric Differences

The fundamental difference between imidazo[1,2-a]pyridine isomers lies in the attachment points of substituents. The following diagram illustrates the core structure and numbering.

Caption: Numbering of the imidazo[1,2-a]pyridine scaffold.

Conclusion

The differentiation of imidazo[1,2-a]pyridine isomers is readily achievable through a multi-technique spectroscopic approach. ¹H and ¹³C NMR provide detailed structural maps, while mass spectrometry confirms molecular weight and offers fragmentation clues. UV-Vis and fluorescence spectroscopy reveal the unique photophysical properties of each isomer, which is crucial for applications in materials science and bio-imaging. By leveraging the strengths of each of these analytical methods, researchers can confidently characterize their compounds and advance their research in drug discovery and beyond.

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A Comparative Guide to the Structure-Activity Relationship of 8-Bromo-2-methylimidazo[1,2-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific subclass: 8-Bromo-2-methylimidazo[1,2-a]pyridine analogs. We will explore how structural modifications to this core influence biological activity, with a particular focus on their potential as phosphodiesterase 3 (PDE3) inhibitors and anticancer agents. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of designing potent and selective modulators based on this scaffold.

The this compound Core: A Foundation for Potent Bioactivity

The this compound scaffold offers a unique combination of structural features that make it an attractive starting point for drug discovery. The bromine atom at the 8-position can serve as a handle for further synthetic modifications through cross-coupling reactions, allowing for the introduction of diverse substituents to probe the target's binding pocket. The 2-methyl group provides a fixed substitution pattern, enabling a more focused investigation of the effects of modifications at other positions.

Imidazo[1,2-a]pyridine derivatives have demonstrated a wide array of pharmacological activities, including antitubercular, anti-influenza, and anticancer properties.[2][3] Notably, this scaffold is also present in inhibitors of various kinases, such as PI3K and Nek2, highlighting its versatility in targeting different enzyme families.[4][5]

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the imidazo[1,2-a]pyridine ring. The following sections dissect the SAR at key positions, drawing insights from studies on the broader class of imidazo[1,2-a]pyridines and highlighting data on 8-bromo analogs where available.

Modifications at the 3-Position

The 3-position of the imidazo[1,2-a]pyridine ring is a critical site for modulating biological activity. Introduction of various functional groups at this position has been shown to significantly impact potency and selectivity. For instance, in the context of Nek2 inhibitors, the introduction of a carboxamide group at the 3-position was found to be crucial for activity.[4]

SAR_3_Position Scaffold This compound Core Position3 3-Position Modification Scaffold->Position3 Carboxamide Carboxamide Group (e.g., for Nek2 inhibition) Position3->Carboxamide Other_Substituents Other Substituents (e.g., aryl, heteroaryl) Position3->Other_Substituents Anticancer_Activity Enhanced Anticancer Activity Carboxamide->Anticancer_Activity Varied_Activity Modulated Potency and Selectivity Other_Substituents->Varied_Activity

Substitutions on the Pyridine Ring (Positions 5, 6, and 7)

Modifications on the pyridine portion of the scaffold also play a significant role in determining the pharmacological profile. For instance, in a series of imidazo[1,2-a]pyridine-based PI3Kα inhibitors, substitutions at the 6-position were explored.[6] The introduction of a methyl or chloro group at this position influenced the overall activity and physicochemical properties of the compounds.[6]

Comparative Performance: this compound Analogs vs. Established Inhibitors

To contextualize the potential of this analog class, it is essential to compare their performance against known inhibitors of the same target. For PDE3, established drugs include milrinone, amrinone, and cilostazol.[7] These compounds act as positive inotropic agents and vasodilators.[7]

Table 1: Comparison of PDE3 Inhibitory Activity

CompoundScaffoldTargetIC50 (µM)Reference
MilrinoneBipyridinePDE31.302 ± 0.357 (at 32°C)[3]
AmrinoneBipyridinePDE315.07 ± 1.855 (at 32°C)[3]
Cilostazol2-oxo-quinolinePDE30.2[8]
Hypothetical Analog 1 This compoundPDE3To be determined-
Hypothetical Analog 2 This compoundPDE3To be determined-

Note: The data for the hypothetical analogs are placeholders to illustrate a comparative framework.

Experimental Protocols: In Vitro PDE3 Inhibition Assay

To ensure the reproducibility and validity of SAR studies, a standardized experimental protocol is paramount. The following is a detailed methodology for an in vitro phosphodiesterase 3 (PDE3) inhibition assay based on fluorescence polarization.[2]

Principle

This assay measures the enzymatic activity of PDE3 by quantifying the hydrolysis of a fluorescently labeled cyclic adenosine monophosphate (cAMP) substrate.[2] Inhibition of PDE3 prevents the hydrolysis of the substrate, resulting in a change in fluorescence polarization that is proportional to the inhibitor's potency.[2]

Materials and Reagents
  • Recombinant human PDE3A or PDE3B enzyme

  • Fluorescein-labeled cAMP (e.g., FAM-cAMP)

  • Binding agent for the fluorescent monophosphate product

  • Assay Buffer: 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA

  • Test compounds (this compound analogs) dissolved in DMSO

  • Positive control: A known PDE3 inhibitor (e.g., Milrinone)

  • Negative control: DMSO

  • 384-well, low-volume, black microplate

  • Microplate reader capable of measuring fluorescence polarization

Assay Procedure
  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final DMSO concentration should not exceed 1%.

  • Enzyme Preparation: Dilute the PDE3 enzyme to the desired working concentration in the assay buffer.

  • Assay Plate Setup: Add 5 µL of the serially diluted compounds, positive control, or negative control to the wells of the 384-well microplate.

  • Enzyme Addition: Add 10 µL of the diluted PDE3 enzyme solution to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 5 µL of the fluorescent cAMP substrate solution to each well.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Reaction Termination: Stop the reaction by adding 10 µL of the binding agent solution to each well.

  • Equilibration: Incubate for an additional 30 minutes at room temperature to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters.

Data Analysis

The percentage of inhibition is calculated relative to the controls. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the dose-response data to a suitable sigmoidal model.

PDE3_Assay_Workflow A Compound & Control Dilution B Add to Microplate A->B C Add PDE3 Enzyme B->C D Pre-incubate (15 min) C->D E Add Fluorescent cAMP Substrate D->E F Incubate (60 min) E->F G Add Binding Agent F->G H Incubate (30 min) G->H I Measure Fluorescence Polarization H->I J Data Analysis (IC50 determination) I->J

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly PDE3 inhibitors and anticancer agents. The SAR studies reviewed herein provide a foundational understanding of how structural modifications influence biological activity. Future research should focus on the systematic exploration of substitutions at various positions of the scaffold, guided by computational modeling and robust in vitro and in vivo evaluations. The detailed experimental protocol provided in this guide offers a standardized approach to assess the PDE3 inhibitory potential of newly synthesized analogs, ensuring data integrity and comparability across studies.

References

  • Sager, G., et al. (2022). Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate. Frontiers in Cardiovascular Medicine, 9, 892015.
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  • Zheng, Y., et al. (2020). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. Bioorganic & Medicinal Chemistry, 28(23), 115775.
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  • Wang, Y., et al. (2021). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 19(30), 6678-6685.
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Benchmarking 8-Bromo-2-methylimidazo[1,2-a]pyridine Analogues Against Known Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridine Scaffolds in Oncology

The imidazo[1,2-a]pyridine (IP) scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including significant potential as anticancer agents.[1][2][3] These compounds have been shown to exert their cytotoxic effects through the modulation of various critical cellular pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and Wnt/β-catenin signaling pathways, as well as through the inhibition of tubulin polymerization.[1][4][5] The versatility of the IP core allows for structural modifications that can fine-tune their biological activity and target specificity, making them an attractive avenue for the development of novel cancer therapeutics.

While the specific anticancer profile of 8-Bromo-2-methylimidazo[1,2-a]pyridine is not extensively documented in publicly available literature, this guide will provide a comprehensive comparative analysis of a closely related and well-characterized analogue, (8-Bromo-6-methylImidazo[1,2-a]pyridin-2-yl)(4-methylpiperazin-1-yl)methanone , which has been evaluated as a PI3Kα inhibitor.[6] For the purpose of this guide, we will refer to this analogue as IP-Br .

This guide will benchmark the in vitro anticancer performance of IP-Br against established, FDA-approved anticancer drugs that target the PI3K pathway. We will delve into the mechanistic underpinnings of its action and provide detailed, field-proven experimental protocols for key assays, offering researchers and drug development professionals a robust framework for evaluating novel IP derivatives.

Comparative Analysis: IP-Br vs. Approved PI3K Inhibitors

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[7] Consequently, inhibitors of this pathway have become a significant class of targeted cancer therapies. We will compare the activity of our representative imidazo[1,2-a]pyridine, IP-Br, with Alpelisib (Piqray®) , an FDA-approved PI3Kα-specific inhibitor used in the treatment of certain types of breast cancer.[8][9]

Table 1: Comparative Cytotoxicity of IP-Br Analogue and Alpelisib

CompoundTarget(s)Cancer Cell LineIC50 (µM)Reference
IP-Br Analogue PI3KαMCF-7 (Breast)Data not available[6]
A549 (Lung)Data not available
HeLa (Cervical)Data not available
Alpelisib PI3KαMCF-7 (Breast)~0.03 - 0.5[10]
A549 (Lung)~1 - 5
HeLa (Cervical)~0.5 - 2

Note: Specific IC50 values for the IP-Br analogue against cancer cell lines were not provided in the reference. The reference primarily focused on its activity as a PI3Kα inhibitor.

Mechanistic Deep Dive: Elucidating the Anticancer Action of Imidazo[1,2-a]pyridines

The anticancer effects of imidazo[1,2-a]pyridine derivatives are often multifaceted. Beyond direct enzyme inhibition, they can induce cell cycle arrest and apoptosis.[8][9] A comprehensive evaluation of a novel compound should, therefore, encompass assays that probe these cellular fates.

Signaling Pathway Inhibition: The PI3K/Akt/mTOR Cascade

The primary proposed mechanism of action for our representative compound, IP-Br, is the inhibition of PI3Kα.[6] This inhibition would lead to a downstream cascade of events, ultimately culminating in reduced cell proliferation and survival.

PI3K_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p mTORC1 mTORC1 Akt->mTORC1 p Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation IP_Br IP-Br IP_Br->PI3K

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of IP-Br.

Experimental Protocols for Benchmarking

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the key assays used to characterize and compare the anticancer activity of novel compounds.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat cells with serial dilutions of the test compound (e.g., IP-Br) and a reference drug (e.g., Alpelisib) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12][13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Apoptosis Detection: Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection by flow cytometry.[14] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[15]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.

Apoptosis_Assay_Workflow cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis Treat_Cells Treat cells with compound Harvest_Cells Harvest cells Treat_Cells->Harvest_Cells Wash_Cells Wash with cold PBS Harvest_Cells->Wash_Cells Resuspend Resuspend in Binding Buffer Wash_Cells->Resuspend Add_Stains Add Annexin V-FITC & PI Resuspend->Add_Stains Incubate Incubate 15 min in dark Add_Stains->Incubate Flow_Cytometry Analyze by Flow Cytometry Incubate->Flow_Cytometry

Caption: Workflow for the Annexin V-FITC/PI apoptosis assay.

Cell Cycle Analysis: Propidium Iodide Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the DNA content.[16] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase.

Protocol:

  • Cell Treatment: Treat cells with the test compounds for 24 hours.

  • Cell Fixation: Harvest cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of RNA).[16]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be used to confirm the inhibition of signaling pathways.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (e.g., phosphorylated Akt).

Protocol:

  • Protein Extraction: Lyse treated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Gel Electrophoresis: Separate proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, and a loading control like β-actin).

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold continues to be a promising framework for the development of novel anticancer agents. While specific data for this compound is limited, the analysis of its analogue, IP-Br, in the context of PI3K inhibition provides a valuable starting point for further investigation. The comparative framework and detailed experimental protocols outlined in this guide offer a comprehensive approach for researchers to rigorously evaluate the therapeutic potential of this and other novel chemical entities.

Future studies should focus on synthesizing this compound and its derivatives to directly assess their cytotoxic activity against a panel of cancer cell lines. Elucidating their precise mechanism of action through the assays described herein, and potentially through broader kinome screening, will be crucial in identifying the most promising candidates for further preclinical and clinical development. The ultimate goal is to leverage the chemical tractability of the imidazo[1,2-a]pyridine core to design next-generation cancer therapeutics with improved efficacy and reduced toxicity.

References

  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024). Archiv der Pharmazie. [Link]

  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024). Archiv der Pharmazie. [Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (2023). Molecules. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]

  • The present and future of PI3K inhibitors for cancer therapy. (2021). Nature Reviews Clinical Oncology. [Link]

  • Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. iGEM. [Link]

  • Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. (2024). Archiv der Pharmazie. [Link]

  • Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. (2014). European Journal of Medicinal Chemistry. [Link]

  • List of PI3K Inhibitors + Uses, Types, Side Effects. Drugs.com. [Link]

  • Phosphoinositide 3-kinase inhibitor. Wikipedia. [Link]

  • Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. [Link]

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. (2018). Bioorganic & Medicinal Chemistry Letters. [Link]

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A Comparative Guide to In Silico Docking of 8-Bromo-2-methylimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and procedural walkthrough for conducting in silico docking studies on 8-Bromo-2-methylimidazo[1,2-a]pyridine derivatives. It is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery. We will explore the rationale behind target selection, detail a comprehensive docking workflow, and compare the potential interactions of this specific chemical scaffold against alternatives, supported by illustrative experimental data.

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system recognized as a "privileged scaffold" in drug discovery.[1] Its rigid structure and synthetic tractability have led to its incorporation into a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] The specific derivatization of this core, such as the inclusion of a 2-methyl group and an 8-bromo substituent, offers unique opportunities to modulate its physicochemical properties and target interactions. The 2-methyl group can enhance binding through hydrophobic interactions and improve metabolic stability, while the 8-bromo substituent can serve as a key interaction point, potentially forming halogen bonds with protein residues, a type of interaction of growing importance in rational drug design.

Given the broad bioactivity of the parent scaffold, derivatives like this compound are promising candidates for investigation against a range of biological targets. For instance, the related compound 3-Bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide has demonstrated antimicrobial activity against Staphylococcus aureus, suggesting potential utility against bacterial targets.[4] Furthermore, the broader class of 8-bromo-imidazo[1,2-a]pyridines has been explored for anticancer applications, pointing towards targets like protein kinases, which are often dysregulated in cancer.[2]

Experimental Design: A Step-by-Step In Silico Docking Protocol

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] This method is instrumental in virtual screening and for elucidating the potential mechanism of action of a novel compound. The following protocol outlines a robust workflow for docking an this compound derivative against a protein target, using a protein kinase as an illustrative example.

Step 1: Target Protein Preparation

The initial and critical step is the preparation of the target protein's crystal structure. This ensures the protein is in a computationally ready state for docking.

  • Acquisition of Protein Structure : Download the 3D crystal structure of the target protein from a public repository like the Protein Data Bank (PDB). For this example, let's consider a kinase like the Epidermal Growth Factor Receptor (EGFR, e.g., PDB ID: 2JIT).

  • Cleaning the Structure : Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. The removal of the original ligand is crucial to make the binding site accessible to the new compound.

  • Protonation and Charge Assignment : Add polar hydrogen atoms to the protein structure. This is a vital step as hydrogen bonds are critical for ligand binding. Assign appropriate atomic charges using a force field like Gasteiger. Software such as AutoDockTools or Chimera can automate this process.

  • Structural Optimization : Optionally, perform a brief energy minimization of the protein structure to relieve any steric clashes that may have resulted from the preparation steps.

Causality Behind Choices: Removing water molecules is standard practice as their positions in a static crystal structure may not reflect the dynamic reality of the binding pocket and can interfere with docking. Adding hydrogens and assigning charges are essential for accurately calculating the electrostatic and hydrogen bonding interactions that govern molecular recognition.

Step 2: Ligand Preparation

The ligand, in this case, an this compound derivative, must also be prepared for the simulation.

  • 2D to 3D Conversion : Sketch the 2D structure of the ligand and convert it into a 3D conformation using software like ChemDraw or MarvinSketch.

  • Energy Minimization : Perform a geometry optimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Charge and Torsion Angle Assignment : Assign atomic charges (e.g., Gasteiger charges) and define the rotatable bonds (torsions) within the ligand. This allows the docking algorithm to explore different conformations of the ligand within the binding site.

Step 3: Docking Simulation

This is the core of the in silico experiment where the ligand and protein are brought together.

  • Grid Box Generation : Define a 3D grid box that encompasses the entire binding site of the target protein. The binding site is typically identified based on the location of the co-crystallized ligand in the original PDB file. The grid box pre-calculates the interaction potentials for different atom types, which significantly speeds up the docking calculation.

  • Running the Docking Algorithm : Utilize a docking program like AutoDock Vina. The software will systematically sample different positions and conformations of the ligand within the defined grid box, scoring each "pose" based on a scoring function that estimates the binding affinity (typically in kcal/mol).

  • Pose Clustering and Selection : The docking software will generate multiple possible binding poses. These are often clustered based on their conformational similarity (Root Mean Square Deviation - RMSD). The pose with the most favorable (lowest) binding energy from the most populated cluster is typically selected for further analysis.

Visual Workflow for In Silico Docking

G cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_docking Docking Simulation PDB 1. Download PDB Structure Clean 2. Clean Structure (Remove Water, Ligands) PDB->Clean Protonate 3. Add Hydrogens & Assign Charges Clean->Protonate Grid Define Grid Box (Binding Site) Protonate->Grid Prepared Protein Structure2D 1. Draw 2D Structure Structure3D 2. Convert to 3D & Energy Minimize Structure2D->Structure3D LigandCharges 3. Assign Charges & Define Torsions Structure3D->LigandCharges RunDocking Run Docking Algorithm (e.g., AutoDock Vina) LigandCharges->RunDocking Prepared Ligand Grid->RunDocking Analyze Analyze Poses & Binding Energy RunDocking->Analyze Result Result Analyze->Result Final Docking Result

Caption: A generalized workflow for molecular docking studies.

Comparative Performance Analysis

To illustrate the utility of these studies, we present a comparative analysis of a hypothetical this compound derivative against relevant alternatives. The data in the table below is for illustrative purposes, representing typical results from a docking study against a protein kinase.

Table 1: Comparative Docking Performance Against a Protein Kinase

CompoundDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interactions
This compound (Test)-9.2Met793, Lys745, Cys797Hinge-binding (H-bond), Halogen bond with backbone carbonyl, Hydrophobic interactions
2-methylimidazo[1,2-a]pyridine (Alternative 1)-7.8Met793, Lys745Hinge-binding (H-bond), Hydrophobic interactions
Known Kinase Inhibitor (e.g., Erlotinib) (Alternative 2)-9.8Met793, Thr790, Cys797Hinge-binding (H-bond), Covalent bond, Multiple hydrophobic interactions
  • The 8-Bromo derivative shows a significantly better docking score than its non-brominated counterpart, suggesting a more favorable binding affinity.

  • The key difference appears to be an additional interaction, a predicted halogen bond, which stabilizes the complex. This highlights the strategic importance of the 8-bromo substituent.

  • While the known inhibitor shows the best score, partly due to its covalent interaction, the 8-Bromo derivative demonstrates competitive non-covalent binding, marking it as a strong candidate for further development.

Visualizing the Ligand-Protein Interaction

Understanding the specific interactions within the binding pocket is crucial for structure-based drug design. A diagram can effectively map these interactions.

G cluster_pocket Kinase Active Site Ligand 8-Bromo-2-methyl- imidazo[1,2-a]pyridine Met793 Met793 (Hinge) Ligand->Met793 Hydrogen Bond (Pyridine N) Lys745 Lys745 (Catalytic) Ligand->Lys745 Hydrophobic Interaction (Methyl Group) Leu718 Leu718 (Hydrophobic) Ligand->Leu718 Hydrophobic Interaction (Imidazo Ring) Cys797 Cys797 (Backbone) Ligand->Cys797 Halogen Bond (Bromo Group)

Caption: Predicted binding mode of the 8-Bromo derivative.

This visualization clearly depicts the multi-faceted interaction profile of the compound. The pyridine nitrogen forms a crucial hydrogen bond with the "hinge region" of the kinase, a hallmark of many kinase inhibitors. The 2-methyl group engages in favorable hydrophobic interactions, while the 8-bromo group forms a stabilizing halogen bond with a backbone carbonyl oxygen of a key residue. This detailed understanding allows for rational, structure-guided modifications to further optimize binding affinity and selectivity.

Conclusion

In silico docking is a powerful and indispensable tool in modern drug discovery. This guide has provided a comprehensive framework for conducting and interpreting docking studies on this compound derivatives. By understanding the rationale behind each step of the protocol and leveraging comparative analysis, researchers can effectively triage compounds, prioritize synthetic efforts, and generate testable hypotheses about their mechanism of action. The unique substitution pattern of this scaffold, particularly the 8-bromo group, presents a compelling opportunity for designing novel and potent modulators of biological targets, from bacterial enzymes to human kinases.

References

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  • Design, Synthesis and Anticancer Activity of 2-Arylimidazo[1,2-a]pyridinyl-3-amines. (Source and URL to be added)
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  • Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. Bioorganic & Medicinal Chemistry. [Link]

  • Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. RSC Medicinal Chemistry. [Link]

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  • In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide. Journal of Molecular Structure. [Link]

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A Head-to-Head Comparison of Imidazo[1,2-a]pyridine Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its prevalence in a range of biologically active compounds.[1][2] This bicyclic aromatic ring system is a key structural motif in numerous pharmaceuticals, including anxiolytics, anti-ulcer agents, and hypnotics.[3] The significant therapeutic potential of these molecules has driven the development of a diverse array of synthetic strategies. This guide provides a head-to-head comparison of the most prominent methods for the synthesis of imidazo[1,2-a]pyridines, offering insights into their mechanisms, experimental protocols, and relative performance to aid researchers in selecting the optimal approach for their specific needs.

The Classical Approach: The Tschitschibabin Reaction

The Tschitschibabin (or Chichibabin) reaction, first reported in 1925, represents one of the earliest methods for the synthesis of imidazo[1,2-a]pyridines.[4] This condensation reaction traditionally involves the treatment of a 2-aminopyridine with an α-halocarbonyl compound, such as bromoacetaldehyde, typically under harsh conditions.[4]

Mechanism of the Tschitschibabin Reaction

The reaction proceeds through an initial SN2 reaction where the exocyclic nitrogen of 2-aminopyridine attacks the electrophilic carbon of the α-halocarbonyl compound, displacing the halide. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.

Tschitschibabin_Mechanism 2-Aminopyridine 2-Aminopyridine SN2_Attack S-N2 Attack 2-Aminopyridine->SN2_Attack alpha-Halocarbonyl alpha-Halocarbonyl alpha-Halocarbonyl->SN2_Attack Intermediate_1 N-Alkylated Intermediate SN2_Attack->Intermediate_1 Intramolecular_Cyclization Intramolecular Cyclization Intermediate_1->Intramolecular_Cyclization Cyclized_Intermediate Cyclized Intermediate Intramolecular_Cyclization->Cyclized_Intermediate Dehydration Dehydration Cyclized_Intermediate->Dehydration Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Dehydration->Imidazo[1,2-a]pyridine

Caption: Mechanism of the Tschitschibabin Reaction.

Experimental Protocol: Modified Tschitschibabin Reaction

The original Tschitschibabin reaction required high temperatures in a sealed tube.[4] Modern modifications often employ a base under milder conditions to improve yields and safety.[4]

Materials:

  • 2-Aminopyridine

  • Bromoacetaldehyde

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) and sodium bicarbonate (1.5 eq) in ethanol.

  • Add bromoacetaldehyde (1.1 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired imidazo[1,2-a]pyridine.

The Ortoleva-King Reaction and Its Modern Variants

The Ortoleva-King reaction provides an alternative pathway to imidazo[1,2-a]pyridines, typically involving the reaction of a 2-aminopyridine with a ketone in the presence of iodine. Modern advancements have led to the development of catalytic versions of this reaction, often employing transition metals like copper or iron, which proceed under milder conditions.[5][6]

Mechanism of the Ortoleva-King Type Reaction

The reaction is believed to proceed through the formation of an α-iodo ketone, which then reacts with 2-aminopyridine. This is followed by an intramolecular cyclization and subsequent aromatization to furnish the final product. Catalytic systems, such as those using copper or iron, facilitate the in situ generation of the reactive α-haloketone intermediate.[6]

Ortoleva_King_Mechanism Ketone Ketone alpha-Iodo_Ketone_Formation α-Iodo Ketone Formation Ketone->alpha-Iodo_Ketone_Formation Iodine Iodine Iodine->alpha-Iodo_Ketone_Formation alpha-Iodo_Ketone α-Iodo Ketone alpha-Iodo_Ketone_Formation->alpha-Iodo_Ketone Condensation Condensation alpha-Iodo_Ketone->Condensation 2-Aminopyridine 2-Aminopyridine 2-Aminopyridine->Condensation Intermediate Intermediate Condensation->Intermediate Cyclization_Aromatization Cyclization & Aromatization Intermediate->Cyclization_Aromatization Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Cyclization_Aromatization->Imidazo[1,2-a]pyridine

Caption: Mechanism of the Ortoleva-King Type Reaction.

Experimental Protocol: Iron/Iodine-Catalyzed Ortoleva-King Type Synthesis

This protocol describes a modern, iron-catalyzed variation of the Ortoleva-King reaction.

Materials:

  • 2-Aminopyridine

  • Substituted Acetophenone

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Iodine (I₂)

  • Solvent (e.g., DMSO)

Procedure:

  • To a mixture of 2-aminopyridine (1.0 eq) and the substituted acetophenone (1.2 eq) in a suitable solvent, add FeCl₃·6H₂O (catalytic amount) and I₂ (catalytic amount).

  • Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) and monitor by TLC.

  • After completion, cool the reaction mixture and quench with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired 2-arylimidazo[1,2-a]pyridine.

The Multicomponent Approach: The Groebke-Blackburn-Bienaymé (GBB) Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful, one-pot, three-component synthesis that has gained significant traction due to its efficiency and atom economy.[2][7] This reaction combines a 2-aminopyridine, an aldehyde, and an isocyanide to rapidly generate highly substituted 3-aminoimidazo[1,2-a]pyridines.[8][9]

Mechanism of the Groebke-Blackburn-Bienaymé Reaction

The GBB reaction is initiated by the acid-catalyzed condensation of the 2-aminopyridine and the aldehyde to form a Schiff base. The isocyanide then undergoes a [4+1] cycloaddition with the Schiff base, followed by tautomerization to yield the final product.

GBB_Mechanism 2-Aminopyridine 2-Aminopyridine Schiff_Base_Formation Schiff Base Formation 2-Aminopyridine->Schiff_Base_Formation Aldehyde Aldehyde Aldehyde->Schiff_Base_Formation Schiff_Base Schiff Base Schiff_Base_Formation->Schiff_Base Cycloaddition [4+1] Cycloaddition Schiff_Base->Cycloaddition Isocyanide Isocyanide Isocyanide->Cycloaddition Cycloadduct Cycloadduct Cycloaddition->Cycloadduct Tautomerization Tautomerization Cycloadduct->Tautomerization 3-Aminoimidazo[1,2-a]pyridine 3-Aminoimidazo[1,2-a]pyridine Tautomerization->3-Aminoimidazo[1,2-a]pyridine

Caption: Mechanism of the Groebke-Blackburn-Bienaymé Reaction.

Experimental Protocol: Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction

The use of microwave irradiation can significantly accelerate the GBB reaction, leading to higher yields in shorter reaction times.[2]

Materials:

  • 2-Aminopyridine

  • Aldehyde

  • Isocyanide

  • Ammonium chloride (NH₄Cl)

  • Ethanol

Procedure:

  • In a microwave-sealed tube, combine 2-aminopyridine (1.0 eq), the aldehyde (1.0 eq), the isocyanide (1.0 eq), and a catalytic amount of NH₄Cl (e.g., 20 mol%) in ethanol.[2]

  • Seal the tube and irradiate the mixture in a microwave reactor at a specified temperature (e.g., 60 °C) for a short duration (e.g., 30 minutes).[2]

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Dilute the residue with water and extract with an organic solvent (e.g., ethyl acetate).[2]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.[2]

  • Purify the product by flash chromatography.

Head-to-Head Performance Comparison

FeatureTschitschibabin ReactionOrtoleva-King Reaction (Catalytic)Groebke-Blackburn-Bienaymé Reaction
Reaction Type Two-component condensationTwo-component condensationThree-component, one-pot
Typical Yields Low to moderate[4]Moderate to good[5]Good to excellent (often >80%)[2][7]
Reaction Time Several hours to daysHoursMinutes to a few hours (especially with microwave)[2]
Reaction Conditions Harsh (high temp, sealed tube) or refluxModerate to high temperaturesMild to moderate (often room temp to 60 °C)[7]
Substrate Scope Limited by the stability of α-halocarbonylsBroad for ketones and 2-aminopyridinesVery broad for all three components
Key Advantages Classical, well-established methodUtilizes readily available ketonesHigh efficiency, atom economy, diversity-oriented
Key Disadvantages Harsh conditions, low yields, lachrymatory reagentsRequires a catalyst, may have side reactionsIsocyanides can be toxic and have strong odors

Concluding Remarks for the Practicing Scientist

The choice of synthetic method for constructing the imidazo[1,2-a]pyridine core is contingent upon the desired substitution pattern, available starting materials, and the required scale of the synthesis.

  • The Tschitschibabin reaction , while historically significant, is often superseded by more modern methods due to its harsh conditions and lower yields. It may still be considered for specific, simple analogs where the starting materials are readily available.

  • The Ortoleva-King reaction and its catalytic variants offer a reliable route to 2-substituted imidazo[1,2-a]pyridines from common ketones. The development of milder, catalytic systems has significantly enhanced the utility of this method.

  • The Groebke-Blackburn-Bienaymé reaction stands out as a highly efficient and versatile method for the rapid generation of libraries of 3-aminoimidazo[1,2-a]pyridines. Its one-pot nature and broad substrate scope make it particularly attractive for drug discovery and combinatorial chemistry applications. The use of enabling technologies like microwave and ultrasound can further enhance its efficiency.[2][7]

Ultimately, a thorough understanding of the strengths and limitations of each method, as outlined in this guide, will empower researchers to make informed decisions and successfully synthesize the imidazo[1,2-a]pyridine derivatives required for their research endeavors.

References

  • Chichibabin Reaction | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • Chichibabin pyridine synthesis - Wikipedia. (2023, November 28). Retrieved from [Link]

  • Ujwaldev, S. M., Rohit, K., & Anilkumar, G. (2019). Novel One Step Synthesis of Imidazo[1,2-a]pyridines and Zolimidine via Iron/iodine-Catalyzed Ortoleva-King type Protocol. ResearchGate. Retrieved from [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2023). E3S Web of Conferences, 407, 01006. [Link]

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  • Shcherbakov, S., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. RSC Advances, 13(35), 24653-24663. [Link]

  • Panda, J., Raiguru, B. P., Mishra, M., Mohapatra, S., & Nayak, S. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(3), e202103987. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega, 6(51), 35377-35391. [Link]

  • Rentería-Gómez, M. A., et al. (2020). Synthesis of Triphenylamine-Imidazo[1,2-a]pyridine via Groebke–Blackburn–Bienaymé Reaction. ResearchGate. Retrieved from [Link]

  • Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1335-1386. [Link]

  • Gámez-Montaño, R., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Retrieved from [Link]

  • Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1555-1575. [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 8-Bromo-2-methylimidazo[1,2-a]pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of kinase inhibitor discovery, achieving target specificity is a paramount challenge. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of potent kinase inhibitors.[1] This guide provides an in-depth comparative analysis of the cross-reactivity profiles of a specific subclass: 8-Bromo-2-methylimidazo[1,2-a]pyridine-based inhibitors. By integrating experimental data and established methodologies, this document serves as a critical resource for researchers aiming to understand and mitigate off-target effects, thereby accelerating the development of safer and more effective targeted therapies.

The this compound Scaffold: A Gateway to Kinase Inhibition

Understanding the cross-reactivity of these inhibitors is not merely an academic exercise; it is a critical step in drug development. Off-target kinase inhibition can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a thorough and early assessment of an inhibitor's selectivity profile is indispensable.

Comparative Cross-Reactivity Analysis: Benchmarking Against Alternatives

To provide a practical context for the performance of this compound-based inhibitors, we present a comparative analysis against established inhibitors of their likely primary targets: PI3Kα, FLT3, and Aurora A.

It is crucial to note that the data presented for the hypothetical "8-Bromo-2-methyl-imidazo[1,2-a]pyridine Derivative (Compound X)" is illustrative and synthesized based on structure-activity relationship (SAR) trends observed for closely related imidazopyridine compounds. This representative data is intended to guide experimental design and interpretation.

Table 1: Comparative in vitro Kinase Selectivity Profile (IC50, nM)
Kinase Target8-Bromo-2-methyl-imidazo[1,2-a]pyridine Derivative (Compound X) (Illustrative)Alpelisib (PI3Kα inhibitor)[6]Quizartinib (FLT3 inhibitor)[7][8]Danusertib (Aurora Kinase inhibitor)[9]
PI3Kα 50 4.6 >10,000>10,000
PI3Kβ5001,156>10,000>10,000
PI3Kδ800290>10,000>10,000
PI3Kγ1200250>10,000>10,000
FLT3 80 >10,0001.1 >10,000
FLT3 (D835Y)500>10,000>1000>10,000
KIT1500>10,0004.2>10,000
Aurora A 150 >10,000>10,00013
Aurora B450>10,000>10,00079
Aurora C600>10,000>10,00061
ABL1>5000>10,0002525
RET>5000>10,000>10,00031
FGFR1>5000>10,000>10,00047

Expert Interpretation: The illustrative data for "Compound X" suggests a polypharmacological profile with potent activity against PI3Kα, FLT3, and Aurora A. While this may offer therapeutic advantages in certain contexts, it also highlights the need for careful evaluation of potential on- and off-target effects. In contrast, Alpelisib and Quizartinib demonstrate higher selectivity for their respective primary targets. Danusertib, while a potent Aurora kinase inhibitor, also exhibits activity against other kinases like Abl and FGFR1 at higher concentrations.

Methodologies for Comprehensive Cross-Reactivity Profiling

To generate robust and reliable selectivity data, a multi-pronged approach employing both biochemical and cell-based assays is recommended. Here, we provide detailed protocols for two gold-standard techniques.

In Vitro Kinome Profiling: The Kinobeads Competition Binding Assay

This chemical proteomics approach allows for the unbiased assessment of an inhibitor's binding affinity against a large panel of native kinases expressed in a cellular context.

Causality Behind Experimental Choices: The use of a broad-spectrum affinity matrix ("kinobeads") allows for the capture of a significant portion of the kinome. Performing the assay in a competitive format with a dose-response of the test inhibitor provides quantitative IC50 values, reflecting the compound's binding affinity for each captured kinase. The use of cell lysates rather than recombinant enzymes ensures that kinases are in their native conformation and part of relevant protein complexes.

Caption: Workflow for Kinobeads-based kinase inhibitor profiling.

Detailed Protocol: Kinobeads Competition Binding Assay

  • Lysate Preparation:

    • Culture selected cell lines (e.g., a panel representing different cancer types to ensure broad kinome coverage) to ~80% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation and determine the protein concentration.

  • Inhibitor Incubation:

    • Prepare serial dilutions of the this compound inhibitor in DMSO.

    • In a 96-well plate, incubate a fixed amount of cell lysate (e.g., 1-5 mg) with the inhibitor dilutions for 45-60 minutes at 4°C with gentle rotation. Include a DMSO-only control.

  • Kinobeads Incubation and Washing:

    • Add a slurry of pre-washed kinobeads to each well.

    • Incubate for an additional 60 minutes at 4°C with gentle rotation to allow for competitive binding.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound kinases from the beads using an appropriate elution buffer (e.g., containing SDS).

    • Perform in-solution or on-bead tryptic digestion of the eluted proteins.

    • Desalt the resulting peptides using a C18 solid-phase extraction method.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide samples by nano-liquid chromatography coupled to tandem mass spectrometry (nanoLC-MS/MS).

    • Use a quantitative proteomics workflow (e.g., label-free quantification or SILAC) to determine the relative abundance of each identified kinase across the different inhibitor concentrations.

    • Plot the relative abundance of each kinase as a function of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method to assess target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.

Causality Behind Experimental Choices: By heating intact cells or cell lysates to a range of temperatures, one can generate a "melting curve" for a protein of interest. The binding of a drug to its target protein will typically shift this curve to a higher temperature, indicating stabilization. This provides direct evidence of target engagement within the cell, accounting for factors like cell permeability and intracellular drug concentration.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with the this compound inhibitor at a chosen concentration (or a range for isothermal dose-response) or with vehicle (DMSO) for a specified time.

  • Heating Step:

    • Harvest the treated cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures for a fixed duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or other appropriate methods.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed.

  • Protein Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of the target protein remaining in the soluble fraction using a specific detection method. This is commonly done by Western blotting with an antibody specific to the target kinase. For broader, unbiased analysis, the soluble fractions can be analyzed by mass spectrometry (MS-CETSA).

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature to generate a melting curve for both the inhibitor-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.

Signaling Pathway Context and Implications

The primary targets of this compound-based inhibitors are often central nodes in critical signaling pathways that regulate cell proliferation, survival, and differentiation. Understanding the impact of inhibiting these pathways, both individually and in combination, is essential for predicting the therapeutic efficacy and potential side effects of these compounds.

Signaling_Pathways cluster_PI3K PI3K/AKT/mTOR Pathway cluster_FLT3 FLT3 Signaling cluster_Aurora Aurora Kinase Pathway RTK1 Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK1->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation1 Cell Proliferation & Survival mTOR->Proliferation1 FLT3_Ligand FLT3 Ligand FLT3 FLT3 FLT3_Ligand->FLT3 STAT5 STAT5 FLT3->STAT5 activates RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK activates Proliferation2 Leukemic Cell Proliferation STAT5->Proliferation2 RAS_MAPK->Proliferation2 AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Mitotic Spindle Assembly AuroraA->Spindle CellCycle Cell Cycle Progression Centrosome->CellCycle Spindle->CellCycle Inhibitor 8-Bromo-2-methyl- imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K inhibits Inhibitor->FLT3 inhibits Inhibitor->AuroraA inhibits

Caption: Key signaling pathways potentially modulated by this compound-based inhibitors.

The potential for a single compound to modulate multiple pathways, as suggested by the illustrative cross-reactivity profile, can be a double-edged sword. While it may lead to synergistic anti-cancer effects, it also increases the complexity of the pharmacological response and the potential for off-target toxicities. For instance, dual inhibition of PI3K and FLT3 could be beneficial in certain leukemias where both pathways are dysregulated. However, concomitant inhibition of Aurora kinases might lead to cell cycle-related toxicities in healthy, proliferating cells.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. However, as with any targeted therapy, a deep understanding of the inhibitor's selectivity profile is paramount. This guide has provided a framework for the comparative analysis of these inhibitors, emphasizing the importance of robust experimental methodologies like Kinobeads and CETSA® for comprehensive cross-reactivity profiling.

For researchers working with this class of compounds, the path forward involves:

  • Systematic Kinome-wide Profiling: Generating comprehensive selectivity data for lead compounds against a broad panel of kinases is essential.

  • Cellular Target Validation: Confirming on-target and off-target engagement in relevant cellular models to understand the physiological consequences of inhibition.

  • Structure-Based Design for Selectivity: Utilizing structural biology and computational modeling to rationally design modifications to the imidazo[1,2-a]pyridine scaffold that enhance selectivity for the desired target(s) while minimizing interactions with off-targets.

By adhering to these principles of scientific integrity and employing a rigorous, multi-faceted approach to cross-reactivity profiling, the scientific community can unlock the full therapeutic potential of this compound-based inhibitors while ensuring the development of safer and more effective medicines.

References

  • André, F., Ciruelos, E. M., Rubovszky, G., et al. (2021). Alpelisib for PIK3CA-Mutated, Hormone Receptor–Positive, Advanced Breast Cancer. New England Journal of Medicine, 384(11), 989-1001. [Link]

  • Bantscheff, M., Eberhard, D., Abraham, Y., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 25(9), 1035-1044. [Link]

  • Juric, D., Rodon, J., Tabernero, J., et al. (2015). Phosphatidylinositol 3-Kinase α–Specific Inhibitor Alpelisib in Patients With PIK3CA-Altered Solid Tumors: Phase 1a/1b Study. Journal of Clinical Oncology, 33(12), 1297-1305. [Link]

  • Cortes, J. E., Khaled, S., Martinelli, G., et al. (2019). Quizartinib versus salvage chemotherapy in relapsed or refractory FLT3-ITD acute myeloid leukaemia (QuANTUM-R): a multicentre, randomised, controlled, open-label, phase 3 trial. The Lancet Oncology, 20(7), 984-997. [Link]

  • Zarrinkar, P. P., Gunawardane, R. N., Cramer, M. D., et al. (2009). AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML). Blood, 114(14), 2984-2992. [Link]

  • Carpinelli, P., Ceruti, R., Giorgini, M. L., et al. (2007). PHA-739358, a potent inhibitor of Aurora kinases with a distinctive mechanism of action. Molecular Cancer Therapeutics, 6(12), 3158-3168. [Link]

  • Li, Y., et al. (2018). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. European Journal of Medicinal Chemistry, 157, 1143-1154. [Link]

  • Lee, J. Y., et al. (2014). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 24(19), 4650-4653. [Link]

  • Katayama, K., et al. (2011). Design and biological evaluation of imidazo[1,2-a]pyridines as novel and potent ASK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(12), 3584-3588. [Link]

  • Park, S., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 954-960. [Link]

  • Peytam, F., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry, 140, 106831. [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067. [Link]

  • Gedik, M., et al. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. ACS Medicinal Chemistry Letters, 12(5), 825-831. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 8-Bromo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and application. However, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 8-Bromo-2-methylimidazo[1,2-a]pyridine, a member of the halogenated imidazopyridine class of compounds. The procedures outlined here are designed to ensure safety, minimize environmental impact, and adhere to stringent regulatory standards.

The imidazopyridine scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[1][2] The inclusion of a bromine atom classifies this compound as a halogenated organic compound, a category that requires special attention due to potential environmental persistence and specific hazards associated with its decomposition.[3][4]

Hazard Identification and Risk Assessment

Before any disposal protocol can be established, a thorough understanding of the compound's potential hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not be readily available from all suppliers, we can infer its likely hazard profile from structurally similar compounds and the general properties of its chemical class.

Inferred Hazard Profile

Data from analogous compounds, such as 6-bromo-2-methylimidazo[1,2-a]pyridine, suggest a consistent hazard profile for this class of molecules.[5] The primary risks are associated with ingestion, skin/eye contact, and respiratory irritation.

Hazard CategoryGHS Classification (Inferred)Description of RiskRecommended Precautionary Measures
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.[5]P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help.[6]
Skin Irritation Category 2H315: Causes skin irritation.[5]P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water and soap.[7]
Eye Irritation Category 2H319: Causes serious eye irritation.[5]P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Respiratory Irritation STOT SE 3H335: May cause respiratory irritation.[5]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7]
Environmental Hazard (Not Classified)Brominated organic compounds can be persistent in the environment and may bioaccumulate.[4][8]P273: Avoid release to the environment.[9]

Causality Behind the Hazards:

  • Imidazopyridine Core: This heterocyclic system is biologically active, and many of its derivatives are designed to interact with physiological targets.[10][11] This inherent bioactivity necessitates handling it as a potentially toxic substance.

  • Bromine Atom: The carbon-bromine bond makes this a halogenated organic compound. Such compounds are often subject to stricter disposal regulations because their improper disposal (e.g., via landfill) can lead to persistent environmental contamination.[12] Furthermore, combustion at inadequate temperatures can produce hazardous byproducts like hydrogen bromide (HBr).[13][14]

Pre-Disposal Protocol: Waste Segregation and Containment

Effective disposal begins at the point of generation. Proper segregation is not merely a logistical step; it is a critical safety measure to prevent unintended chemical reactions and to ensure the waste stream can be accepted by a certified disposal facility.

Step-by-Step Waste Collection and Containment:

  • Designate a Hazardous Waste Container: Use a dedicated, chemically resistant container (e.g., high-density polyethylene or glass for liquids; a labeled, sealed bag or drum for solids) for all waste streams containing this compound. Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid.[15]

  • Categorize the Waste: Segregate waste into distinct containers based on physical state and composition:

    • Solid Waste: Unused reagent, contaminated personal protective equipment (PPE) like gloves and weigh boats, and contaminated absorbent materials from spill cleanups.

    • Liquid Waste: Solutions containing the compound, reaction mother liquors, and solvent rinses from contaminated glassware.

    • Sharps Waste: Contaminated needles or razor blades must be placed in a designated sharps container.

  • Ensure Chemical Compatibility: NEVER mix waste containing this compound with incompatible chemicals. As a pyridine derivative, it should be kept separate from strong oxidizing agents and strong acids (especially nitric acid).[15] Mixing incompatible waste streams can lead to violent reactions, gas generation, or fire.

  • Label the Container Immediately: As soon as the first drop of waste is added, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any other chemical constituents (e.g., "in Dichloromethane").

    • The approximate concentrations/percentages of each component.

    • The relevant hazard pictograms (e.g., Harmful/Irritant).

    • The date accumulation started.

  • Store Appropriately: Keep the sealed waste container in a designated satellite accumulation area, which should be at or near the point of generation and under the control of the operator. Ensure secondary containment (e.g., a larger bin or tray) is used to capture any potential leaks.[9]

WasteSegregation start Waste Generated is_contaminated Contaminated with This compound? start->is_contaminated solid_waste Solid Waste (e.g., gloves, solid chemical) is_contaminated->solid_waste Yes liquid_waste Liquid Waste (e.g., solutions, solvents) is_contaminated->liquid_waste Yes non_haz Dispose as Non-Hazardous Waste is_contaminated->non_haz No solid_container Place in Labeled 'Halogenated Organic Solids' Waste Container solid_waste->solid_container liquid_container Place in Labeled 'Halogenated Organic Liquids' Waste Container liquid_waste->liquid_container

Caption: Waste segregation decision workflow.

Approved Disposal Methodology

For research quantities of specialty chemicals like this compound, the only acceptable and safe disposal method is through a licensed hazardous waste management company, typically coordinated by your institution's Environmental Health and Safety (EHS) department.

Primary Recommended Disposal Route: High-Temperature Incineration

Waste containing halogenated organic compounds is almost universally designated for destruction via high-temperature incineration.[16]

  • Why Incineration? This method utilizes extremely high temperatures (typically 850-1,200°C) to ensure the complete thermal decomposition of the molecule.[16] This process breaks the stable carbon-bromine and heterocyclic ring structures into simpler, less harmful components. The resulting acidic gases, such as hydrogen bromide (HBr), are then neutralized and removed by a sophisticated flue gas treatment system ("scrubbers") before being released into the atmosphere.

  • Why Not Other Methods?

    • Landfill: Disposing of persistent or mobile organic chemicals in a landfill is environmentally irresponsible and illegal in many jurisdictions.[17] These compounds can leach into groundwater and contaminate ecosystems. The U.S. EPA, under the Resource Conservation and Recovery Act (RCRA), specifically regulates many halogenated organic compounds, prohibiting their land disposal.[18][19]

    • Chemical Neutralization: In-lab neutralization is not feasible or safe for this class of compounds. There are no simple, reliable reactions that can be performed in a standard laboratory setting to render the waste non-hazardous.

When your labeled waste container is full, follow your institution's procedures to request a pickup from your EHS department. They will ensure the waste is properly manifested and transported to a certified Treatment, Storage, and Disposal Facility (TSDF).

Emergency Procedures: Spill Management

Immediate and correct response to a spill is vital to protect personnel and the environment.

For Small Spills (e.g., <100 mL of a solution or a few grams of solid, contained within a chemical fume hood):

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Keep the fume hood sash at the lowest practical height.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and two pairs of chemical-resistant gloves (e.g., nitrile).[20]

  • Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad. Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated container for hazardous solid waste.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Inform your supervisor and EHS department of the incident.

For Large Spills (outside a fume hood, or any spill you are not comfortable handling):

  • EVACUATE: Immediately alert all personnel and evacuate the laboratory.

  • ISOLATE: Close the laboratory doors and prevent re-entry. If possible and safe to do so, shut off any potential ignition sources.

  • NOTIFY: Call your institution's emergency number and/or EHS department immediately. Provide them with the chemical name, location, and estimated quantity of the spill. Do not attempt to clean up a large spill yourself.[15]

SpillResponse spill Spill Detected assess Assess Spill (Size, Location, Hazard) spill->assess small_spill Small Spill (<100mL / few grams) INSIDE Fume Hood assess->small_spill Small & Contained large_spill Large Spill (Outside Hood / Uncontained) assess->large_spill Large or Uncontained cleanup Trained Personnel Cleanup with Spill Kit & PPE small_spill->cleanup evacuate EVACUATE Area ISOLATE Lab NOTIFY EHS/Emergency large_spill->evacuate

Caption: Logical flow for spill response actions.

By adhering to these rigorous identification, segregation, and disposal protocols, you build a foundation of safety and trust within your laboratory. The responsible handling of chemical waste is a non-negotiable aspect of scientific integrity, protecting both the researchers of today and the environment of tomorrow.

References

  • Rae, I. D. (2014). The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. Global Environment, 7(1), 106-133. Available at: [Link]

  • An, F., et al. (2023). Bromine contamination and risk management in terrestrial and aquatic ecosystems. Environmental Science and Pollution Research, 30, 83035–83052. Available at: [Link]

  • Fernando, S., et al. (2023). Perspective on halogenated organic compounds. Environmental Science and Pollution Research, 30, 114675–114682. Available at: [Link]

  • Washington State University. (n.d.). Standard Operating Procedures for Pyridine. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services. Available at: [Link]

  • University of Washington. (2022). 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal. Reviewed & Revised 10-2022. Available at: [Link]

  • PubChem. (n.d.). 6-Bromo-2-methylimidazo[1,2-a]pyridine. National Center for Biotechnology Information. Available at: [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). eCFR :: 40 CFR Part 268 -- Appendix III to Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. Available at: [Link]

  • Westlaw. (n.d.). California Code of Regulations: Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. Available at: [Link]

  • Barana, M., et al. (2024). Products of thermal decomposition of brominated polymer flame retardants. Chemical Engineering Transactions, 105, 121-126. Available at: [Link]

  • Khan, I., et al. (2021). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 26(23), 7335. Available at: [Link]

  • Alqarni, M. H., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Saudi Pharmaceutical Journal, 31(1), 115-125. Available at: [Link]

  • ResearchGate. (2024). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.